molecular formula C20H32O10S B13716691 Tos-PEG6-acid

Tos-PEG6-acid

Cat. No.: B13716691
M. Wt: 464.5 g/mol
InChI Key: ZCYKJYDCRMDDLW-UHFFFAOYSA-N
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Description

Tos-PEG6-acid is a useful research compound. Its molecular formula is C20H32O10S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O10S

Molecular Weight

464.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H32O10S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-20(21)22/h2-5H,6-17H2,1H3,(H,21,22)

InChI Key

ZCYKJYDCRMDDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Tos-PEG6-acid: A Heterobifunctional Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG6-acid, a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and surface modification applications. This document details its chemical properties, mechanism of action, and provides representative experimental protocols for its use.

Core Concepts: Introduction to this compound

This compound is a polyethylene glycol (PEG) linker featuring two distinct reactive termini: a tosyl (tosylate) group and a carboxylic acid group, separated by a six-unit ethylene glycol spacer.[1][2] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The key features of this compound include:

  • PEG Spacer: The hydrophilic hexaethylene glycol spacer enhances the solubility of the linker and any conjugated molecules in aqueous environments, which can reduce aggregation and improve biocompatibility.[1][2]

  • Tosyl Group: The tosylate group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent bond formation with nucleophiles such as amines, thiols, and hydroxyls.[1]

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This is a common strategy for conjugating molecules to proteins and peptides.

These properties make this compound a valuable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized nanoparticles.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₂O₁₀S
Molecular Weight 464.5 g/mol
CAS Number 2803338-37-4
Purity Typically ≥95%
Appearance Solid or liquid
Solubility Soluble in water and polar organic solvents
Storage Conditions -20°C

Reaction Mechanisms and Experimental Protocols

This compound's utility stems from its ability to participate in two distinct types of conjugation reactions. Below are detailed representative protocols for the activation and conjugation of each functional group.

Amine Conjugation via the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be coupled to primary amines (e.g., lysine residues on proteins, amine-functionalized surfaces) through the formation of an active ester, commonly using carbodiimide chemistry with N-hydroxysuccinimide (NHS).

Experimental Protocol: EDC/NHS-mediated Amine Coupling

This protocol is a representative example for conjugating an amine-containing molecule to the carboxylic acid terminus of this compound.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to create a stock solution.

    • Prepare a solution of the amine-containing molecule in a suitable buffer. For proteins, a buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.

    • Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the reaction buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with a molar excess (typically 1.5-5 fold) of both EDC and NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. The molar ratio of the linker to the amine-containing molecule may need to be optimized but a 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using techniques like LC-MS, SDS-PAGE, or MALDI-TOF mass spectrometry.

Nucleophilic Substitution of the Tosyl Group

The tosyl group is a good leaving group that can be displaced by a variety of nucleophiles. The reaction with thiols (e.g., cysteine residues in peptides) is particularly efficient and selective under mild conditions.

Experimental Protocol: Thiol-Tosylate Reaction

This protocol provides a general procedure for conjugating a thiol-containing molecule to the tosyl terminus of this compound.

  • Reagent Preparation:

    • Dissolve the this compound conjugate (already reacted at the carboxylic acid end, if applicable) in a suitable buffer, such as PBS at a pH of 7.5-8.5. The slightly basic pH helps to deprotonate the thiol group, increasing its nucleophilicity.

    • Dissolve the thiol-containing molecule in the same buffer. If the thiol is part of a peptide or protein with disulfide bonds, it may be necessary to first reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before conjugation.

  • Conjugation Reaction:

    • Combine the this compound conjugate and the thiol-containing molecule in the reaction vessel. A slight molar excess (1.1-2 fold) of the tosylated compound is often used.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove any unreacted starting materials.

  • Characterization:

    • Analyze the purified conjugate using analytical techniques like LC-MS and SDS-PAGE to confirm successful conjugation and purity.

Visualizing Workflows and Pathways

The following diagrams illustrate the chemical reactions and a general experimental workflow for utilizing this compound.

G Figure 1: Amine Coupling Reaction Scheme cluster_reactants Reactants cluster_product Product Tos_PEG_Acid Tos-PEG6-COOH Amide_Product Tos-PEG6-CONH-R Tos_PEG_Acid->Amide_Product Activation Amine R-NH₂ Amine->Amide_Product EDC_NHS EDC / NHS

Figure 1: Amine Coupling Reaction Scheme

G Figure 2: Nucleophilic Substitution Reaction Scheme cluster_reactants Reactants cluster_product Product Tos_PEG R'-PEG6-Tos Thioether_Product R'-PEG6-S-R Tos_PEG->Thioether_Product Thiol R-SH Thiol->Thioether_Product Nucleophilic Attack

Figure 2: Nucleophilic Substitution Reaction Scheme

G Figure 3: General Experimental Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation Reactant1 Molecule 1 (e.g., Amine-containing Drug) Intermediate Intermediate Conjugate Reactant1->Intermediate Linker This compound Linker->Intermediate Final_Product Final Bioconjugate Intermediate->Final_Product Purification & Reaction Reactant2 Molecule 2 (e.g., Thiol-containing Antibody) Reactant2->Final_Product

Figure 3: General Experimental Workflow

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can be employed in the synthesis of PROTACs to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Surface Modification of Nanoparticles: The carboxylic acid or tosyl group can be used to attach this compound to the surface of nanoparticles, while the other end can be conjugated to targeting ligands, imaging agents, or drugs.

  • Peptide and Protein Modification (PEGylation): The attachment of PEG chains to therapeutic proteins and peptides can improve their pharmacokinetic properties by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of diverse molecules. Its well-defined structure, which includes a hydrophilic PEG spacer and two distinct reactive groups, provides researchers and drug developers with a high degree of control over the design and synthesis of complex bioconjugates. The ability to improve solubility, stability, and pharmacokinetic profiles makes this compound an essential tool in the development of next-generation therapeutics and advanced biomaterials.

References

An In-depth Technical Guide to Tos-PEG6-acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG6-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical structure, a detailed representative synthesis protocol, its key physicochemical properties, and its applications in scientific research and development. The molecule features a tosyl (tosylate) group at one end of a six-unit polyethylene glycol (PEG) chain and a carboxylic acid at the other. This unique structure allows for the covalent linkage of diverse molecules, enhancing their solubility, stability, and pharmacokinetic profiles. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, thiols, and hydroxyls. Concurrently, the terminal carboxylic acid can be activated to form stable amide bonds with primary amines.

Physicochemical Properties

The properties of this compound make it a versatile tool for researchers. Its hydrophilic PEG spacer increases the solubility of conjugated molecules in aqueous media, which is particularly beneficial for poorly soluble drugs or peptides.

PropertyValueReference
Chemical Formula C20H32O10S[1]
Molecular Weight 464.5 g/mol [1]
CAS Number 2803338-37-4[1][2]
Purity ≥95%[1]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage -20°C, protected from moisture

Chemical Structure

The chemical structure of this compound consists of a p-toluenesulfonyl group linked to one terminus of a hexaethylene glycol chain, with the other terminus capped by a carboxylic acid.

G Chemical Structure of this compound cluster_peg Ts Ts-O- PEG1 CH2-CH2-O- Ts->PEG1 PEG2 CH2-CH2-O- PEG1->PEG2 PEG3 CH2-CH2-O- PEG2->PEG3 PEG4 CH2-CH2-O- PEG3->PEG4 PEG5 CH2-CH2-O- PEG4->PEG5 PEG6 CH2-CH2- PEG5->PEG6 COOH COOH PEG6->COOH

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of Tos-PEG-Acid

Materials:

  • α-Hydroxy-ω-carboxy-polyethylene glycol (HO-PEG6-COOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Magnesium sulfate (MgSO4), anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG6-COOH (1 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0°C in an ice bath. Add triethylamine or pyridine (1.5-2 equivalents) dropwise to the stirred solution.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Research

This compound is a valuable linker for a variety of applications due to its dual reactive ends.

  • PEGylation: The primary application is in PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecule drugs. This modification can improve the therapeutic agent's solubility, stability, and circulation half-life while reducing its immunogenicity.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. The PEG spacer enhances the solubility of the conjugate and provides spatial separation between the antibody and the drug.

  • PROTACs: For Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Surface Modification: The carboxylic acid end can be used to attach the linker to amine-functionalized surfaces, such as nanoparticles or microarrays. The tosyl group is then available for the subsequent conjugation of biomolecules.

Bioconjugation Workflow

The following diagram illustrates a typical workflow for the use of this compound in a bioconjugation reaction, specifically the linking of a biomolecule (e.g., a protein) to a drug molecule.

G General Bioconjugation Workflow using this compound start Start with this compound activate_cooh Activate Carboxylic Acid (e.g., with EDC/NHS) start->activate_cooh conjugate_drug Conjugate to Amine-containing Drug Molecule activate_cooh->conjugate_drug purify1 Purify Drug-PEG-Tos Intermediate conjugate_drug->purify1 conjugate_protein Conjugate Tosyl Group to Nucleophile on Biomolecule (e.g., Protein -SH or -NH2) purify1->conjugate_protein purify2 Purify Final Drug-PEG-Biomolecule Conjugate conjugate_protein->purify2 end Characterize Final Conjugate (e.g., SDS-PAGE, Mass Spec) purify2->end

References

An In-depth Technical Guide to the Mechanism of Action and Application of Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Tos-PEG6-acid, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Core Concepts: Understanding this compound

This compound, systematically named 1-(p-toluenesulfonyl)-1,4,7,10,13,16-hexaoxa-19-nonadecanoic acid, is a versatile chemical tool. Its structure consists of three key components:

  • A Tosyl (Tosyl) Group: This functional group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in forming stable covalent bonds with various nucleophiles.

  • A Hexaethylene Glycol (PEG6) Spacer: This hydrophilic chain of six ethylene glycol units imparts several beneficial properties. It increases the aqueous solubility of the molecule and any conjugate it forms. The PEG spacer also provides flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of conjugated molecules.

  • A Carboxylic Acid Group: The terminal carboxylic acid provides a second, distinct reactive handle. It can be activated to form a stable amide bond with primary amine groups, such as the lysine residues found in proteins and peptides.

This dual functionality allows for a two-step, controlled conjugation strategy, making this compound a valuable asset in the construction of complex biomolecules.

Mechanism of Action

The utility of this compound is rooted in two primary reaction mechanisms:

2.1. Nucleophilic Substitution at the Tosyl Group

The tosyl group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates S_N2 (bimolecular nucleophilic substitution) reactions with a variety of nucleophiles.[1] The general mechanism is as follows:

  • A nucleophile (Nu:), such as the side chain of an amino acid (e.g., the thiol group of cysteine or the amine group of lysine), attacks the carbon atom adjacent to the tosyl group.

  • This leads to the formation of a new covalent bond between the nucleophile and the PEG chain.

  • The tosylate anion is displaced as the leaving group.

This reaction is highly efficient and forms a stable ether, thioether, or amine linkage.

2.2. Amide Bond Formation via the Carboxylic Acid Group

The terminal carboxylic acid can be coupled to primary amines to form a highly stable amide bond. This reaction typically proceeds via a two-step activation process using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3]

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.

  • Conjugation: The NHS ester readily reacts with a primary amine to form a stable amide bond, with NHS being released as a byproduct.

The inclusion of NHS increases the efficiency of the conjugation reaction and allows for better control over the process.[2][3]

Quantitative Data

ParameterNucleophilic Substitution (Tosyl End)Amide Coupling (Acid End)
Nucleophile/Substrate Thiols (e.g., Cysteine), Amines (e.g., Lysine)Primary Amines (e.g., Lysine, N-terminus)
pH 7.5 - 9.0Activation: 5.5 - 6.0; Coupling: 7.2 - 8.0
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 2 - 24 hours2 - 12 hours
Molar Ratio (Linker:Biomolecule) 10- to 50-fold molar excess of linker10- to 50-fold molar excess of linker
Typical Efficiency > 80%> 70%

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in bioconjugation.

4.1. Protocol for Conjugation via the Tosyl Group (e.g., to a Thiol-Containing Peptide)

  • Dissolve the Peptide: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5, to a final concentration of 1-5 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-50 mg/mL.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. Monitor the reaction progress using a suitable analytical technique such as RP-HPLC.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any excess linker.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2. Protocol for Conjugation via the Carboxylic Acid Group (e.g., to a Primary Amine on a Protein)

  • Dissolve the Protein: Dissolve the protein in an amine-free buffer, such as MES buffer (0.1 M, pH 5.5), to a concentration of 1-10 mg/mL.

  • Activate the Linker:

    • In a separate tube, dissolve this compound in the same MES buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Adjust pH: Adjust the pH of the protein solution to 7.2-7.5 using a suitable buffer like PBS.

  • Conjugation: Immediately add the activated linker solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate using SEC or ion-exchange chromatography (IEX) to remove unreacted protein, linker, and byproducts.

Mandatory Visualizations

5.1. Signaling Pathways and Logical Relationships

As this compound is a synthetic linker, it does not directly participate in or modulate biological signaling pathways. Its role is to conjugate a payload (e.g., a drug) to a targeting moiety (e.g., an antibody). The resulting conjugate's interaction with a signaling pathway is determined by the nature of the payload and the target. For instance, if this compound is used to create an antibody-drug conjugate (ADC) where the drug is a kinase inhibitor, the ADC would modulate the signaling pathway downstream of that kinase upon internalization into the target cell.

5.2. Experimental Workflows and Reaction Mechanisms

G cluster_tosyl Mechanism 1: Nucleophilic Substitution at Tosyl Group cluster_acid Mechanism 2: Amide Bond Formation at Carboxylic Acid Tos_PEG_COOH Tos-PEG6-COOH Transition_State_1 SN2 Transition State Tos_PEG_COOH->Transition_State_1 Nucleophile Nucleophile (R-SH, R-NH2) Nucleophile->Transition_State_1 Product_1 R-S-PEG6-COOH or R-NH-PEG6-COOH Transition_State_1->Product_1 Bond Formation Leaving_Group_1 Tosylate Anion Transition_State_1->Leaving_Group_1 Leaving Group Departure Tos_PEG_COOH_2 Tos-PEG6-COOH O_acylisourea O-acylisourea intermediate Tos_PEG_COOH_2->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS NHS NHS_ester Tos-PEG6-CO-NHS NHS->NHS_ester O_acylisourea->NHS_ester + NHS Product_2 Tos-PEG6-CO-NH-R' NHS_ester->Product_2 + R'-NH2 Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Product_2

Core Reaction Mechanisms of this compound.

G cluster_workflow General Experimental Workflow for Bioconjugation Start Start: Biomolecule & this compound Dissolution Dissolve Reactants in Suitable Buffers Start->Dissolution Activation Activate Carboxylic Acid (if applicable) (EDC/NHS, pH 5.5-6.0) Dissolution->Activation Reaction Conjugation Reaction (pH 7.2-9.0, RT) Activation->Reaction Monitoring Monitor Progress (e.g., HPLC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Quenching Quench Reaction Monitoring->Quenching Reaction Complete Purification Purify Conjugate (SEC, IEX, or RP-HPLC) Quenching->Purification Characterization Characterize Final Product (Mass Spec, SDS-PAGE) Purification->Characterization End End: Purified Conjugate Characterization->End

A generalized experimental workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to the Reactivity of Tos-PEG6-acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of Tos-PEG6-acid, a heterobifunctional linker, with various nucleophiles. The document elucidates the fundamental principles of tosyl chemistry, detailing the reaction mechanisms and conditions for the conjugation of amines, thiols, and hydroxyls. A comparative analysis of nucleophilic reactivity is presented, supported by quantitative data where available. Detailed experimental protocols for conjugation and purification are provided to guide researchers in practical applications. Furthermore, this guide illustrates the utility of this compound in biomedical research through diagrams of a representative experimental workflow for targeted drug delivery and a conceptual signaling pathway for the cellular uptake of PEGylated nanoparticles.

Introduction to this compound

This compound is a versatile heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery.[1][] Its structure comprises a polyethylene glycol (PEG) spacer of six ethylene glycol units, flanked by a tosyl (tosylate) group at one terminus and a carboxylic acid group at the other. The PEG spacer imparts hydrophilicity, which can enhance the solubility and biocompatibility of the conjugated molecule.[1]

The key to the utility of this compound lies in its two distinct reactive functional groups:

  • Tosyl Group (-OTs): The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[3][4] This allows for efficient conjugation with a variety of nucleophiles, including amines, thiols, and hydroxyl groups.

  • Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This provides an orthogonal handle for conjugation, allowing for the sequential or differential attachment of two different molecules.

This dual reactivity makes this compound an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and functionalized peptides.

Reactivity with Nucleophiles

The primary mode of reaction for the tosyl group of this compound is nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom attached to the tosylate, displacing the tosylate anion, which is a very stable leaving group.

Reaction with Amines (Amination)

Primary and secondary amines are potent nucleophiles that readily react with the tosyl group of this compound to form a stable secondary or tertiary amine linkage, respectively. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the SN2 mechanism. The presence of a non-nucleophilic base is often recommended to neutralize the toluenesulfonic acid byproduct. The reaction with amines is generally efficient, with high yields achievable under optimized conditions.

Reaction with Thiols (Thiolation)

Thiols are excellent nucleophiles and react with tosylates to form stable thioether bonds. The reaction is usually performed under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions, such as the oxidation of thiols to disulfides.

Reaction with Hydroxyls (Etherification)

Hydroxyl groups, found in alcohols and phenols, can also act as nucleophiles to displace the tosyl group, forming an ether linkage. This reaction typically requires a strong base to deprotonate the hydroxyl group, increasing its nucleophilicity. The reaction conditions need to be carefully controlled to avoid side reactions, especially with more sterically hindered alcohols.

Quantitative Data on Reactivity

NucleophileProductRelative ReactivityTypical pHTypical SolventsTypical Temperature (°C)
Primary Amine Secondary AmineHigh8.0 - 9.5DMF, DMSO, CH2Cl225 - 60
Thiol ThioetherVery High7.5 - 9.0DMF, DMSO, Water (co-solvent)25 - 50
Hydroxyl EtherModerate> 10 (with strong base)DMF, THF40 - 80

Experimental Protocols

The following are representative protocols for the conjugation of nucleophiles to the tosyl group of this compound. These should be considered as starting points and may require optimization for specific applications.

General Protocol for Reaction with a Primary Amine
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10-50 mg/mL.

  • Addition of Amine: Add the amine-containing molecule (1.1-1.5 equivalents) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or at 40-50°C for 4-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.

General Protocol for Reaction with a Thiol
  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of DMF and a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Thiol: Add the thiol-containing molecule (1.1-1.5 equivalents) to the solution.

  • Adjusting pH: Adjust the pH of the reaction mixture to 8.0-9.0 with a suitable base (e.g., 0.1 M NaOH).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation. Monitor the reaction progress.

  • Purification: Purify the conjugate by reversed-phase HPLC or other suitable chromatographic methods.

Visualizations

Logical Workflow for Targeted Nanoparticle Synthesis

The following diagram illustrates a logical workflow for the synthesis of a targeted drug delivery nanoparticle using this compound as a linker.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Targeting Ligand Conjugation cluster_purification Purification & Characterization np Nanoparticle Core (e.g., PLGA) amine_np Amine-functionalized Nanoparticle np->amine_np Surface Amination tos_peg This compound edc_nhs EDC/NHS Activation of this compound tos_peg->edc_nhs Activate Carboxyl tos_peg_np Tos-PEG-Nanoparticle amine_np->tos_peg_np edc_nhs->tos_peg_np React with Amine-NP targeted_np Targeted Nanoparticle tos_peg_np->targeted_np React Tosyl with Thiol targeting_ligand Targeting Ligand (e.g., Antibody with Thiol) targeting_ligand->targeted_np purification Purification (e.g., Size Exclusion Chromatography) targeted_np->purification characterization Characterization (e.g., DLS, Zeta Potential) purification->characterization G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np Targeted PEGylated Nanoparticle receptor Cell Surface Receptor np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target drug_release->target

References

Navigating the Solubility of Tos-PEG6-acid in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG6-acid, a heterobifunctional linker, is a valuable tool in bioconjugation, drug delivery, and surface modification. Its structure, featuring a tosyl group at one terminus and a carboxylic acid at the other, connected by a six-unit polyethylene glycol (PEG) spacer, allows for the covalent attachment of a wide range of molecules. A critical parameter for its effective use is its solubility in aqueous buffers, which directly impacts reaction efficiency, purification, and the overall success of conjugation strategies. This technical guide provides an in-depth overview of the factors influencing the solubility of this compound, outlines experimental protocols to determine its solubility, and presents logical workflows for its application.

The hydrophilic nature of the PEG chain is the primary driver of the aqueous solubility of this compound.[][2][3][4][5] Generally, the inclusion of a PEG spacer enhances the water solubility of conjugated molecules. However, the terminal functional groups and the composition of the aqueous buffer can significantly modulate this property.

Factors Influencing the Solubility of this compound

  • pH of the Aqueous Buffer: The carboxylic acid group of this compound has a pKa value that influences its charge state. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form (-COO⁻). Conversely, at pH values below its pKa, it will be in its less soluble protonated form (-COOH). Therefore, the solubility of this compound is expected to be significantly higher in neutral to alkaline buffers (pH 7-9) compared to acidic buffers.

  • Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact solubility. While common buffers like phosphate-buffered saline (PBS), TRIS, and MES are often employed, it is advisable to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended conjugation reaction via the tosyl group. The ionic strength of the buffer can also play a role, with moderate salt concentrations generally improving the solubility of charged molecules.

  • Temperature: Temperature can influence the solubility of most compounds. For PEGylated molecules, this effect can be complex. While an increase in temperature often leads to higher solubility, some PEG compounds can exhibit lower critical solution temperature (LCST) behavior, where they become less soluble above a certain temperature. It is crucial to determine the solubility at the intended experimental temperature.

  • Presence of Organic Co-solvents: For compounds with limited aqueous solubility, the addition of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), can significantly enhance solubility. However, the compatibility of the co-solvent with the intended biological application must be considered.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in commonly used aqueous buffers is not publicly documented. Researchers are encouraged to determine this experimentally for their specific buffer systems and conditions. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Determining Solubility

To ascertain the solubility of this compound in a specific aqueous buffer, the following experimental protocols can be employed.

Protocol 1: Saturation Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Analytical standards of this compound of known concentrations

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure initial dispersion.

  • Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

  • Shake the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

  • Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound.

  • Prepare a calibration curve using analytical standards of this compound of known concentrations.

  • Calculate the solubility of this compound in the buffer by comparing the peak area of the sample to the calibration curve, accounting for the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of the apparent or kinetic solubility, which is often relevant for initial screening purposes.

Materials:

  • This compound stock solution in a water-miscible organic solvent (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest

  • 96-well microplate (UV-transparent if using a plate reader)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader or HPLC system

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the organic solvent.

  • In a 96-well plate, add a small volume of each dilution to a larger volume of the aqueous buffer. A typical ratio is 1-5 µL of the stock solution to 95-99 µL of buffer.

  • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at the desired temperature.

  • Measure the absorbance or turbidity of each well using a plate reader to detect precipitation. The highest concentration that does not show a significant increase in absorbance/turbidity compared to the buffer blank can be considered the kinetic solubility.

  • Alternatively, for a more quantitative assessment, centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC, as described in Protocol 1.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate logical workflows for researchers working with this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Experimental Conditions (Buffer, pH, Temperature) prep_reagents Prepare this compound and Buffers start->prep_reagents add_excess Add Excess this compound to Buffer prep_reagents->add_excess equilibrate Equilibrate (Shake for 24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate collect_supernatant Collect Supernatant separate->collect_supernatant prepare_sample Prepare Sample for Analysis (Dilution) collect_supernatant->prepare_sample hplc_analysis Analyze by HPLC prepare_sample->hplc_analysis quantify Quantify against Calibration Curve hplc_analysis->quantify result Determine Solubility (mg/mL or M) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conjugation_Workflow cluster_planning Planning & Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis define_reaction Define Conjugation Reaction (Target Molecule, Stoichiometry) solubility_check Check/Determine Solubility of This compound in Reaction Buffer define_reaction->solubility_check prepare_solutions Prepare Stock Solutions solubility_check->prepare_solutions mix_reagents Mix Reactants in Buffer prepare_solutions->mix_reagents incubate Incubate under Optimal Conditions (Temperature, Time) mix_reagents->incubate monitor_reaction Monitor Reaction Progress (e.g., HPLC, TLC) incubate->monitor_reaction purify Purify Conjugate (e.g., Chromatography, Dialysis) monitor_reaction->purify characterize Characterize Final Product (e.g., Mass Spec, NMR, SDS-PAGE) purify->characterize final_product Purified Conjugate characterize->final_product

Caption: General Workflow for Bioconjugation using this compound.

Signaling Pathways

This compound is a synthetic linker molecule designed for chemical conjugation and is not known to be directly involved in any biological signaling pathways. Its primary role is to covalently link different molecules, thereby imparting the beneficial properties of PEGylation, such as increased solubility, stability, and reduced immunogenicity, to the target molecule. The biological effects observed after using a conjugate prepared with this compound would be attributed to the properties of the conjugated molecule itself, modulated by the presence of the PEG linker.

Conclusion

Understanding the solubility of this compound in aqueous buffers is paramount for its successful application in research and drug development. While specific quantitative data is sparse, a systematic approach to determining its solubility based on the principles and protocols outlined in this guide will enable researchers to optimize their experimental conditions. By carefully considering the effects of pH, buffer composition, and temperature, and by employing the provided experimental workflows, scientists can confidently utilize this compound to advance their bioconjugation and drug delivery projects.

References

The Tosyl Group: A Versatile Leaving Group for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to selectively conjugate synthetic molecules, such as therapeutic agents or imaging probes, to proteins and other biological targets has paved the way for innovations like antibody-drug conjugates (ADCs) and sophisticated cellular imaging techniques. Central to these bioconjugation strategies is the choice of a suitable leaving group that facilitates the formation of a stable covalent bond between the biomolecule and the synthetic payload. The p-toluenesulfonyl, or tosyl, group has emerged as a powerful and versatile tool in this context, offering a unique combination of reactivity, stability, and selectivity. This technical guide provides a comprehensive overview of the tosyl group as a leaving group in bioconjugation, with a focus on its core principles, experimental applications, and quantitative performance.

Core Principles of the Tosyl Group in Bioconjugation

The utility of the tosyl group in bioconjugation stems from its excellent leaving group ability, which is a consequence of the stability of the resulting tosylate anion. The negative charge on the tosylate anion is effectively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base and thus an excellent leaving group in nucleophilic substitution reactions.[1][2]

In a typical bioconjugation context, a biomolecule is functionalized with a nucleophilic group, often the thiol of a cysteine residue or the amine of a lysine residue. The conjugation partner, a synthetic molecule, is equipped with a tosyl group attached to an electrophilic center. The nucleophilic attack from the biomolecule on this electrophilic center results in the displacement of the tosylate anion and the formation of a stable covalent bond.

A particularly innovative application of tosyl chemistry in bioconjugation is Ligand-Directed Tosyl (LDT) chemistry .[3][4][5] This strategy employs a bifunctional reagent comprising a ligand that specifically recognizes a target protein, a tosyl-activated linker, and a payload (e.g., a fluorescent dye or a drug). The binding of the ligand to the protein brings the reactive tosyl group into close proximity to nucleophilic amino acid residues on the protein surface, leading to a proximity-induced covalent modification. This approach enables the labeling of endogenous proteins in their native cellular environment with high specificity.

Quantitative Data on Tosyl-Based Bioconjugation

The efficiency of bioconjugation reactions is paramount for their practical application. While comprehensive kinetic data for tosylates in bioconjugation is still an active area of research, studies on LDT chemistry provide valuable insights into labeling efficiency. The tables below summarize key quantitative data from studies on the labeling of model proteins, Carbonic Anhydrase and FK506-Binding Protein 12 (FKBP12).

Target ProteinLDT ReagentConcentration (µM)Incubation TimeLabeling Yield (%)Labeled ResiduesReference
Carbonic Anhydrase IIFluorescein-labeled benzenesulfonamide-tosylate1012 h~50Not specified
FKBP12Biotin-labeled SLF-tosylate (piperazine spacer)1024 h~60His87, Tyr82, Glu54
FKBP12Biotin-labeled SLF-tosylate (PEG4 spacer)1024 h~20His87
FKBP12Biotin-labeled SLF-tosylate (alkyl spacer)1024 h~10His87

Table 1: In Vitro Labeling Efficiency of LDT Chemistry. SLF refers to a synthetic ligand for FKBP12. The data highlights the importance of the linker structure in determining labeling efficiency and site selectivity.

| Cell Line | Target Protein | LDT Reagent | Concentration (µM) | Incubation Time | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HeLa | Endogenous FKBP12 | Biotin-labeled SLF-tosylate | 20 | 24 h | Successful labeling confirmed by Western blot | | | HeLa | Endogenous FKBP12 | Oregon Green-labeled SLF-tosylate | 10 | 12 h | Visualization of rapamycin-induced protein complex formation via FRET | |

Table 2: In-Cell Labeling using LDT Chemistry. These studies demonstrate the ability of LDT reagents to penetrate the cell membrane and specifically label intracellular proteins.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for the in vitro and in-cell labeling of proteins using LDT chemistry.

In Vitro Labeling of Carbonic Anhydrase II (CAII)

This protocol describes the labeling of purified CAII with a fluorescein-tagged LDT reagent.

Materials:

  • Bovine Carbonic Anhydrase II (CAII)

  • LDT reagent (e.g., fluorescein-benzenesulfonamide-tosylate)

  • HEPES buffer (50 mM, pH 7.4)

  • DMSO

  • SDS-PAGE reagents

  • Fluorescence scanner

Procedure:

  • Prepare a 10 µM solution of CAII in HEPES buffer.

  • Prepare a 1 mM stock solution of the LDT reagent in DMSO.

  • Add the LDT reagent stock solution to the CAII solution to a final concentration of 100 µM. The final DMSO concentration should be kept below 5%.

  • Incubate the reaction mixture at 37°C for 12 hours.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction mixture by SDS-PAGE.

  • Visualize the labeled protein using a fluorescence scanner.

In-Cell Labeling of Endogenous FKBP12

This protocol outlines the procedure for labeling FKBP12 within living HeLa cells.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS

  • LDT reagent (e.g., biotin-SLF-tosylate)

  • Opti-MEM

  • Cell lysis buffer (e.g., RIPA buffer)

  • Streptavidin-HRP conjugate

  • Western blot reagents

Procedure:

  • Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.

  • Replace the growth medium with serum-free Opti-MEM.

  • Add the LDT reagent to the cells at a final concentration of 20 µM.

  • Incubate the cells at 37°C for 24 hours.

  • Wash the cells three times with PBS.

  • Lyse the cells using cell lysis buffer.

  • Clarify the cell lysate by centrifugation.

  • Determine the protein concentration of the lysate.

  • Analyze the cell lysate by Western blot using a streptavidin-HRP conjugate to detect the biotin-labeled FKBP12.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of experimental workflows and the underlying chemical principles.

LDT_Mechanism cluster_binding 1. Reversible Binding cluster_reaction 2. Proximity-Induced Reaction cluster_dissociation 3. Product Release Protein Target Protein Ligand LDT Reagent (Ligand-Tosyl-Probe) Protein->Ligand Kd Complex Protein-Ligand Complex Labeled_Protein Covalently Labeled Protein Complex->Labeled_Protein k_reaction Complex->Labeled_Protein Byproduct Tosyl-Ligand Byproduct Labeled_Protein->Byproduct Dissociation Experimental_Workflow_In_Vitro A Prepare Protein Solution (e.g., 10 µM CAII in HEPES) C Mix Protein and LDT Reagent (Final LDT: 100 µM) A->C B Prepare LDT Reagent Stock (e.g., 1 mM in DMSO) B->C D Incubate (37°C, 12 h) C->D E Quench Reaction (Add SDS-PAGE Buffer) D->E F Analyze by SDS-PAGE E->F G Visualize Labeled Protein (Fluorescence Scan) F->G

References

The Multifaceted Role of the PEG6 Spacer in Tos-PEG6-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern bioconjugation and drug delivery, the strategic use of linker molecules is paramount to the design of effective therapeutics, diagnostics, and research tools. Tos-PEG6-acid has emerged as a versatile heterobifunctional linker, prized for its defined length, hydrophilicity, and orthogonal reactivity. This technical guide provides an in-depth analysis of the core component of this linker: the discrete six-unit polyethylene glycol (PEG6) chain. We will explore the critical roles of the PEG6 spacer in modulating solubility, providing spatial separation to mitigate steric hindrance, and offering a flexible connection between conjugated moieties. This document will present quantitative data comparing PEG6 to other linkers, detail experimental protocols for its use, and provide visualizations of its function in key bioconjugation workflows.

Introduction: The Architecture of a Versatile Linker

This compound is a chemical tool comprised of three key functional components:

  • Tosyl (Tos) Group: A p-toluenesulfonyl group that serves as an excellent leaving group in nucleophilic substitution reactions. This end of the molecule is highly reactive towards nucleophiles such as thiols, amines, and hydroxyl groups.[1]

  • PEG6 Spacer: A discrete chain of six ethylene glycol units. This central component is the focus of this guide and is responsible for many of the molecule's favorable physicochemical properties.

  • Carboxylic Acid (-acid): A terminal carboxyl group that can be activated to form stable amide bonds with primary amines, a common functional group in biomolecules like proteins and peptides.[2]

The strategic placement of these groups makes this compound a powerful heterobifunctional linker, allowing for the sequential and controlled conjugation of two different molecules.

Core Functions of the PEG6 Spacer

The discrete PEG6 chain is not merely a passive connector; it actively imparts crucial properties to the linker and the final bioconjugate.

Enhanced Hydrophilicity and Solubility

A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the polyethylene glycol chain significantly enhances the solubility of hydrophobic molecules to which it is attached.[1][3] This is crucial for preventing aggregation and improving the formulation and bioavailability of bioconjugates. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that increases the overall solubility of the conjugate.[4]

Spatial Separation and Mitigation of Steric Hindrance

The defined length of the PEG6 spacer provides critical spatial separation between the two conjugated molecules. This separation is vital for preserving the biological activity of macromolecules, such as antibodies or enzymes. By physically distancing a conjugated payload from the active site or binding domain of a protein, the PEG6 spacer minimizes steric hindrance that could otherwise impair its function. While direct quantitative data on the steric effects of a PEG6 spacer is not abundant, the principle is well-established in the field. The choice of spacer length is a critical design element, with shorter linkers like PEG6 being optimal when a more compact conjugate is desired.

Improved Pharmacokinetics

PEGylation, even with short PEG chains, can favorably alter the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of a molecule, PEG linkers can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. Studies have shown that increasing the PEG spacer length can lead to increased serum stability of bioconjugates.

Flexibility

The PEG6 chain possesses significant conformational flexibility due to the free rotation around the C-O bonds in its backbone. This flexibility allows the conjugated molecules to orient themselves optimally for interaction with their respective targets. In applications like Proteolysis Targeting Chimeras (PROTACs), the linker must be able to position a target protein and an E3 ligase in a specific orientation to form a productive ternary complex for protein degradation.

Data Presentation: Quantitative Impact of PEG Spacer Length

The selection of a PEG spacer is a data-driven decision. The following tables summarize quantitative data from comparative studies on short PEG linkers, illustrating the impact of chain length on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Hydrophilicity (LogD)
Conjugate LogD Value
68Ga-NOTA-PEG2-RM26-2.27 ± 0.07
68Ga-NOTA-PEG3-RM26-2.43 ± 0.04
68Ga-NOTA-PEG4-RM26-2.44 ± 0.05
68Ga-NOTA-PEG6-RM26-2.50 ± 0.09
Data from a study on bombesin analogs. A more negative LogD value indicates greater hydrophilicity.
Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
Conjugate IC50 (nM)
natGa-NOTA-PEG2-RM263.1 ± 0.2
natGa-NOTA-PEG3-RM263.9 ± 0.3
natGa-NOTA-PEG4-RM265.4 ± 0.4
natGa-NOTA-PEG6-RM265.8 ± 0.3
Data from a study on bombesin analogs. A lower IC50 value indicates higher binding affinity. In this specific context, shorter linkers resulted in slightly higher affinity.
Table 3: Effect of PEG Spacer Length on Serum Stability
Conjugate Serum Stability (T1/2 in minutes)
177Lu-DOTA-PEG2-Antagonist246 ± 4
177Lu-DOTA-PEG6-Antagonist584 ± 20
Data from a study on bombesin antagonists, demonstrating that increasing the PEG length from 2 to 6 units more than doubled the stability in serum.

Experimental Protocols

The dual reactivity of this compound allows for a two-stage conjugation strategy. Below are representative protocols for activating the carboxylic acid and for reacting the tosyl group.

Protocol 1: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Reaction Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction for 15 minutes at room temperature. This forms the semi-stable NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated Tos-PEG6-NHS ester solution to the amine-containing molecule, which has been prepared in the Conjugation Buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal amine reactivity.

    • Allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess linker and byproducts.

Protocol 2: Nucleophilic Substitution of the Tosyl Group with a Thiol

This protocol provides a general method for conjugating a thiol-containing molecule to the tosyl end of the PEG6 linker. The tosyl group is an excellent leaving group, readily displaced by a nucleophilic thiol.

Materials:

  • PEG6-conjugate with a terminal tosyl group (prepared, for example, by reacting the acid end first)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Reaction Buffer: Phosphate or borate buffer, pH 7.5-8.5, degassed

  • Reducing agent (optional, e.g., TCEP)

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. If the thiol-containing molecule has disulfide bonds, it may need to be pre-treated with a reducing agent like TCEP to ensure free thiols are available.

  • Dissolution: Dissolve the PEG6-conjugate with the terminal tosyl group in a minimal amount of DMF or DMSO, and then dilute with the degassed Reaction Buffer.

  • Conjugation:

    • Dissolve the thiol-containing molecule in the degassed Reaction Buffer.

    • Add the thiol-containing molecule to the tosyl-PEG6 solution. A molar excess of the thiol molecule is often used to drive the reaction to completion.

    • Allow the reaction to proceed at room temperature overnight, or at 37°C for 2-4 hours, under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS or HPLC.

    • Once the reaction is complete, purify the final conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz DOT language to illustrate key concepts.

cluster_0 This compound Structure Tos Tosyl Group (Excellent Leaving Group) PEG6 PEG6 Spacer (Hydrophilic, Flexible) Tos->PEG6 Acid Carboxylic Acid (Amine Reactive) PEG6->Acid

Caption: Functional components of the this compound linker.

cluster_1 Bioconjugation Workflow (Carboxylic Acid End) start This compound activate Activate with EDC / NHS start->activate conjugate Conjugate to Primary Amine (R-NH2) activate->conjugate product Tos-PEG6-NH-R conjugate->product purify Purification product->purify

Caption: Workflow for conjugating the carboxylic acid terminus.

cluster_2 Logical Relationships of PEG6 Spacer Properties PEG6 PEG6 Spacer Solubility Increased Solubility PEG6->Solubility PK Improved Pharmacokinetics PEG6->PK Steric Reduced Steric Hindrance PEG6->Steric Flexibility Conformational Flexibility PEG6->Flexibility Outcome Enhanced Bioconjugate Performance Solubility->Outcome PK->Outcome Steric->Outcome Flexibility->Outcome

Caption: Core advantages imparted by the PEG6 spacer.

Conclusion

The PEG6 spacer is a critical design element in the this compound linker, playing a multifaceted role that extends far beyond simple conjugation. Its ability to enhance solubility, provide optimal spacing, improve pharmacokinetics, and offer flexibility makes it an invaluable tool for the development of sophisticated bioconjugates. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to effectively leverage the unique advantages of the PEG6 spacer in their work, ultimately enabling the creation of more effective and robust therapeutics and research agents.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that possess two different reactive terminal functional groups, allowing for the covalent and specific conjugation of two distinct molecular entities.[1] These linkers are instrumental in the fields of bioconjugation and drug delivery, offering a versatile platform for the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The core structure of a heterobifunctional PEG linker consists of a flexible, hydrophilic polyethylene glycol chain of varying lengths, flanked by two different functional groups. This unique architecture provides several key advantages in bioconjugation:

  • Specificity of Conjugation: The presence of two distinct reactive groups enables a controlled, sequential conjugation process, minimizing the formation of undesirable homodimers.[2]

  • Enhanced Solubility and Stability: The hydrophilic PEG backbone can improve the solubility and stability of hydrophobic drugs or biomolecules in aqueous environments.[3]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a molecule, leading to reduced renal clearance and a longer circulation half-life.

  • Precise Spacer Control: The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which is often critical for their biological activity.

Core Principles and Applications

Heterobifunctional PEG linkers are central to the design of advanced therapeutics. Their application spans from targeted drug delivery to the creation of novel protein degradation platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker plays a crucial role in connecting the antibody to the drug. One functional group of the linker reacts with a specific amino acid residue on the antibody (e.g., lysine or cysteine), while the other end is attached to the cytotoxic payload. The PEG component enhances the ADC's solubility, stability, and pharmacokinetic profile.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Heterobifunctional PEG linkers are frequently used to bridge these two ligands. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Quantitative Data on Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is dictated by the specific requirements of the application, including the desired spacer length, the reactivity of the functional groups, and the overall physicochemical properties of the final conjugate. The following tables provide a summary of quantitative data for a selection of commercially available heterobifunctional PEG linkers.

Linker NameFunctional Group 1Functional Group 2Molecular Weight (Da)Spacer Arm Length (Å)
MAL-PEG4-NHSMaleimideNHS Ester425.4124.5
MAL-PEG8-NHSMaleimideNHS Ester601.6338.9
MAL-PEG12-NHSMaleimideNHS Ester777.8553.3
Azide-PEG4-NHSAzideNHS Ester388.3824.5
Alkyne-PEG4-NHSAlkyneNHS Ester387.4024.5
NH2-PEG4-COOHAmineCarboxylic Acid237.2724.5
SH-PEG4-COOHThiolCarboxylic Acid254.3324.5

Note: The spacer arm length is an approximation and can vary depending on the conformation of the PEG chain.

Functional GroupReactive TowardspH Range for Optimal ReactionResulting Linkage
NHS Ester Primary Amines (-NH2)7.0 - 9.0Amide bond
Maleimide Thiols (-SH)6.5 - 7.5Thioether bond
Azide Alkynes (Click Chemistry)N/A (requires catalyst)Triazole ring
Alkyne Azides (Click Chemistry)N/A (requires catalyst)Triazole ring
Carboxylic Acid Primary Amines (-NH2)4.5 - 5.5 (with EDC/NHS)Amide bond
Amine Carboxylic Acids, NHS Esters7.0 - 8.5Amide bond
Thiol Maleimides, Disulfides6.5 - 7.5Thioether bond, Disulfide bond

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol 1: Conjugation of a Maleimide-PEG-NHS Ester to an Antibody

This protocol describes the two-step conjugation of a cytotoxic drug (containing a thiol group) to an antibody (containing lysine residues) using a Maleimide-PEG-NHS ester linker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • Maleimide-PEG-NHS Ester

  • Thiol-containing cytotoxic drug

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reaction of NHS Ester with Antibody:

    • Equilibrate the Maleimide-PEG-NHS Ester vial to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification of the Antibody-Linker Intermediate:

    • Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer (PBS, 5 mM EDTA, pH 7.2).

  • Conjugation of the Thiol-containing Drug:

    • Dissolve the thiol-containing cytotoxic drug in a suitable solvent (e.g., DMSO).

    • Add a 1.5- to 5-fold molar excess of the drug to the purified antibody-linker intermediate.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching of the Reaction:

    • Add a quenching agent, such as N-acetyl cysteine, at a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15 minutes.

  • Final Purification:

    • Purify the final ADC conjugate from excess drug and other reaction components using a desalting column or size-exclusion chromatography (SEC).

Typical Yield: The overall yield of the final ADC can range from 50% to 80%, depending on the antibody, drug, and reaction conditions.

Protocol 2: Synthesis of a PROTAC using an Alkyne-PEG-Azide Linker (Click Chemistry)

This protocol outlines the final convergent step in a PROTAC synthesis, where an alkyne-functionalized target protein ligand is coupled to an azide-functionalized E3 ligase ligand via a PEG linker.

Materials:

  • Alkyne-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand with a PEG spacer

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the azide-functionalized E3 ligase ligand-PEG (1.0 eq) in the chosen solvent system.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Click Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude PROTAC by flash column chromatography or preparative HPLC to obtain the final product.

Typical Yield: Click chemistry reactions are generally high-yielding, often exceeding 90%.

Protocol 3: Characterization of PEGylated Bioconjugates

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for an ADC.

Procedure:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.

    • Measure the molar extinction coefficient of the free drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).

    • Measure the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample using the following equations based on the Beer-Lambert law:

      • [Ab] = (A_280_ - (ε_Drug,280_ / ε_Drug_) * A_λmax_) / ε_Ab_

      • [Drug] = A_λmax_ / ε_Drug_

  • Calculate DAR:

    • DAR = [Drug] / [Ab]

B. Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.

Typical HIC-HPLC Parameters:

  • Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt to low salt (e.g., 0-100% B over 30 minutes).

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

The resulting chromatogram will show peaks corresponding to the unconjugated antibody and antibodies with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas.

C. Characterization by LC-MS

Liquid chromatography-mass spectrometry provides accurate mass determination of the intact ADC and its subunits, confirming the conjugation and providing information on the drug load distribution.

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.

  • LC Separation: Typically, reversed-phase HPLC is used to separate the different ADC species.

  • MS Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectrum will show a distribution of multiply charged ions.

  • Data Deconvolution: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species can be determined.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Receptor Receptor-Antigen Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular Cellular Machinery POI_Ligand Target Protein Ligand PEG_Linker Heterobifunctional PEG Linker POI_Ligand->PEG_Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruits Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->POI Ubiquitination Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Experimental_Workflow start Start: Biomolecule & Drug Selection linker_selection Heterobifunctional PEG Linker Selection start->linker_selection conjugation Conjugation Reaction (e.g., NHS/Maleimide) linker_selection->conjugation purification1 Purification of Conjugate (e.g., SEC, Desalting) conjugation->purification1 characterization Characterization purification1->characterization dar_analysis DAR Analysis (UV-Vis, HIC) characterization->dar_analysis ms_analysis Mass Spectrometry (LC-MS) characterization->ms_analysis activity_assay In Vitro/In Vivo Activity Assays dar_analysis->activity_assay ms_analysis->activity_assay end Final Product activity_assay->end

Caption: General experimental workflow for bioconjugation.

References

An In-depth Technical Guide to PEGylation with Tosyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing tosyl-activated polyethylene glycol (PEG-Ts). It covers the fundamental chemistry, detailed experimental protocols, and characterization techniques essential for the successful conjugation of PEG to biomolecules.

Introduction to Tosyl-PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug delivery and development. It can enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size, which in turn can prolong their circulation half-life, improve stability, and reduce immunogenicity.[1]

One effective method for PEGylation involves the use of tosyl-activated PEG (PEG-Ts). In this approach, the terminal hydroxyl groups of PEG are chemically modified with a tosyl (p-toluenesulfonyl) group. The tosyl group is an excellent leaving group, making PEG-Ts highly reactive towards nucleophilic substitution by functional groups present on biomolecules, such as amines, thiols, and hydroxyls.[2][3] This reactivity allows for the formation of stable covalent bonds under controlled reaction conditions.[4]

The Chemistry of Tosyl-PEGylation

The core of tosyl-PEGylation lies in a nucleophilic substitution reaction. The process can be broken down into two main stages: the activation of PEG by tosylation and the subsequent reaction of PEG-Ts with a nucleophilic group on the target molecule.

Activation of Polyethylene Glycol (PEG) with Tosyl Chloride

The synthesis of PEG-tosylate (PEG-Ts) is typically achieved by reacting a PEG diol or a methoxy-PEG (mPEG) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[5] The base serves to neutralize the hydrochloric acid byproduct of the reaction. The reaction is usually carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

dot

PEG_OTs PEG-OTs PEG_Nu PEG-Nu-Biomolecule PEG_OTs->PEG_Nu Nucleophilic Attack Tosyl_Leaving_Group Tosyl- PEG_OTs->Tosyl_Leaving_Group Leaving Group Nucleophile Biomolecule-Nu (e.g., Protein-NH₂, Protein-SH) Nucleophile->PEG_Nu cluster_synthesis Synthesis of PEG-Ts cluster_purification Purification Dry PEG Dry PEG Dissolve in DCM Dissolve in DCM Dry PEG->Dissolve in DCM Cool to 0°C Cool to 0°C Dissolve in DCM->Cool to 0°C Add Base Add Base Cool to 0°C->Add Base Add TsCl Add TsCl Add Base->Add TsCl React (0°C to RT) React (0°C to RT) Add TsCl->React (0°C to RT) Quench with Water Quench with Water React (0°C to RT)->Quench with Water Wash with HCl Wash with HCl Quench with Water->Wash with HCl Wash with NaHCO3 Wash with NaHCO3 Wash with HCl->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Precipitate in Ether/Hexane Precipitate in Ether/Hexane Concentrate->Precipitate in Ether/Hexane Collect & Dry Product Collect & Dry Product Precipitate in Ether/Hexane->Collect & Dry Product cluster_unmodified Unmodified Ligand cluster_pegylated PEGylated Ligand Ligand Ligand Receptor1 Receptor Ligand->Receptor1 Binding Signaling1 Intracellular Signaling Cascade Receptor1->Signaling1 Activation Response1 Cellular Response Signaling1->Response1 PEG_Ligand PEGylated Ligand Receptor2 Receptor PEG_Ligand->Receptor2 Steric Hindrance Signaling2 Reduced/No Signaling Receptor2->Signaling2 Response2 Altered/No Response Signaling2->Response2

References

Methodological & Application

Application Notes and Protocols for Tos-PEG6-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tos-PEG6-acid as a hydrophilic linker in the synthesis of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, presents comparative data on the influence of PEG chain length, and offers step-by-step experimental procedures for ADC synthesis, purification, and characterization.

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1] this compound is a heterobifunctional linker that offers several advantages in ADC design.

The key features of this compound include:

  • A Tosyl Group: This functional group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to the cytotoxic payload.[2][3]

  • A Carboxylic Acid Group: This terminal group allows for covalent attachment to the antibody, typically through the formation of a stable amide bond with the primary amines of lysine residues.[2][4]

  • A Hexa-Polyethylene Glycol (PEG6) Spacer: This hydrophilic chain enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. The PEG spacer can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.

Rationale for Using a PEGylated Linker

The incorporation of a PEG spacer in ADC linkers addresses several challenges encountered in ADC development:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG linker mitigates this aggregation propensity.

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life. This prolonged circulation can result in greater accumulation of the ADC within the tumor tissue.

  • Reduced Immunogenicity: The PEG chain can create a "shield" around the payload and linker, potentially masking them from the immune system and reducing the risk of an immune response.

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and preventing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC. While a PEG6 spacer offers a balance of these benefits, the optimal length can be dependent on the specific antibody, payload, and target. The following tables summarize the general trends observed with varying PEG linker lengths from preclinical studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthPlasma Half-Life (t½)ClearanceReference
No PEGShorterFaster
Short Chain (e.g., PEG2, PEG4)Moderately IncreasedSlower
Medium Chain (e.g., PEG6, PEG8) Significantly Increased Significantly Slower
Long Chain (e.g., PEG12, PEG24)Maximally IncreasedSlowest

Note: A PEG8 side chain has been identified in some studies as the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this parameter.

Table 2: Impact of PEG Linker Length on ADC In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Antitumor ActivityReference
No PEGHighest PotencyLower Efficacy (due to poor PK)
Short Chain (e.g., PEG2, PEG4)Slightly Reduced PotencyImproved Efficacy
Medium Chain (e.g., PEG6, PEG8) Moderately Reduced Potency Significantly Improved Efficacy
Long Chain (e.g., PEG12, PEG24)Further Reduced PotencyPotentially Maximized Efficacy

Note: The reduction in in vitro cytotoxicity with longer PEG chains may be attributed to steric hindrance affecting antigen binding or cellular uptake. However, the improved pharmacokinetic properties often lead to enhanced overall in vivo efficacy.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and characterization at each stage. The following protocols provide a detailed methodology for this process.

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload (e.g., a payload with a primary or secondary amine) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a free amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching solution: 1M Tris-HCl, pH 8.0

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated linker.

  • Conjugation to the Payload:

    • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Add the activated this compound solution to the payload solution.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system.

    • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Protocol 2: Antibody Modification and Conjugation

This protocol details the conjugation of the prepared drug-linker to the monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-Linker conjugate from Protocol 1

  • Conjugation Buffer: 1X PBS, pH 8.0-8.5

  • Quenching Solution: 100 mM Tris-HCl or Glycine, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO.

    • Slowly add the drug-linker solution to the antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used to achieve the desired DAR. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted drug-linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using desalting columns or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for determining the DAR and the distribution of different drug-loaded species.

    • Instrumentation: HPLC system with a HIC column.

    • Mobile Phases:

      • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

      • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR.

    • Detection: UV absorbance at 280 nm.

    • Calculation: The average DAR is calculated based on the weighted average of the peak areas of the different drug-loaded species.

  • UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the antibody. The concentrations of the antibody and the drug can be determined by solving simultaneous equations using the absorbance at 280 nm and the λmax of the drug.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

    • Instrumentation: HPLC system with an SEC column.

    • Mobile Phase: A suitable buffer such as PBS, pH 7.4.

    • Detection: UV absorbance at 280 nm.

3. Mass Spectrometry (MS):

  • Intact mass analysis of the ADC can confirm the successful conjugation and provide information about the DAR distribution. Reduced mass spectrometry, where the antibody is reduced to its light and heavy chains, can also be used to determine the location and distribution of the drug-linker on each chain.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization This compound This compound Activated Linker Activated Linker This compound->Activated Linker Activation EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Activated Linker Drug-Linker Conjugate Drug-Linker Conjugate Activated Linker->Drug-Linker Conjugate Conjugation Payload (Amine) Payload (Amine) Payload (Amine)->Drug-Linker Conjugate Purification_DL Purification (RP-HPLC) Drug-Linker Conjugate->Purification_DL ADC_Reaction Conjugation Reaction Purification_DL->ADC_Reaction Antibody Antibody Antibody->ADC_Reaction Crude ADC Crude ADC ADC_Reaction->Crude ADC Purification_ADC Purification (SEC) Crude ADC->Purification_ADC Purified ADC Purified ADC Purification_ADC->Purified ADC DAR (HIC) DAR (HIC) Purified ADC->DAR (HIC) Purity (SEC) Purity (SEC) Purified ADC->Purity (SEC) Mass (MS) Mass (MS) Purified ADC->Mass (MS)

Caption: Experimental workflow for ADC synthesis using this compound.

Signaling Pathways

ADCs constructed with this compound can be designed to target various cancer-associated antigens. The cytotoxic payloads delivered by these ADCs then interfere with critical cellular signaling pathways, leading to apoptosis. Below are diagrams of two common signaling pathways targeted by ADCs.

HER2 Signaling Pathway

Many ADCs target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several cancers. Upon internalization, the ADC releases its payload, which can be a microtubule inhibitor like MMAE or a topoisomerase inhibitor like SN-38.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation.

Trop-2 Signaling Pathway and ADC Action

Trop-2 (Trophoblast cell surface antigen 2) is another prominent target for ADCs. Payloads such as SN-38, a topoisomerase I inhibitor, are often used in Trop-2 targeting ADCs.

Trop2_Signaling_and_ADC_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trop2 Trop-2 PKC PKC Trop2->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation Topoisomerase1 Topoisomerase I DNA_Damage DNA Damage & Apoptosis Topoisomerase1->DNA_Damage leads to SN38 SN-38 (Payload) SN38->Topoisomerase1 Inhibits

Caption: Trop-2 signaling and the mechanism of action of an SN-38 payload.

References

Application of Tos-PEG6-acid in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately impacting its degradation efficiency.[3][4]

This document provides detailed application notes and protocols on the use of Tos-PEG6-acid, a versatile polyethylene glycol (PEG)-based linker, in the development of PROTACs. This compound features a terminal carboxylic acid for amide bond formation and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[5] The PEG6 spacer enhances the hydrophilicity and solubility of the resulting PROTAC molecule.

Physicochemical Properties of PEGylated PROTACs

The incorporation of a PEG linker, such as that derived from this compound, significantly impacts the physicochemical properties of a PROTAC. Generally, increasing the PEG chain length can decrease the calculated octanol-water partition coefficient (cLogP) and increase the topological polar surface area (TPSA), which can influence solubility and cell permeability.

PropertyDescriptionImpact of PEGylation
Molecular Weight (MW) The mass of the PROTAC molecule.Increases with linker length.
cLogP A measure of lipophilicity.Generally decreases with increased PEG length, enhancing hydrophilicity.
Topological Polar Surface Area (TPSA) The surface area of polar atoms in a molecule.Increases with PEG length, which can affect membrane permeability.
Hydrogen Bond Donors (HBD) & Acceptors (HBA) The number of hydrogen bond donors and acceptors.Increases with PEG length.
Rotatable Bonds The number of bonds that can rotate freely.Increases with linker length, providing conformational flexibility.

Featured Application: A BTK-Targeting PROTAC with a PEG6 Linker

This section focuses on a reversible covalent PROTAC, herein referred to as RC-1 , which utilizes a PEG6 linker for the targeted degradation of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.

Quantitative Degradation Data

The degradation efficiency of RC-1 was evaluated in Mino (mantle cell lymphoma) and Ramos (Burkitt's lymphoma) cell lines. The key performance parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
RC-1 BTKMino< 10~90
NC-1 (non-covalent analog) BTKMino2.297
IR-1 (irreversible analog) BTKMino< 10~90
Signaling Pathway: BTK Degradation via the Ubiquitin-Proteasome System

PROTACs like RC-1 function by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts the B-cell receptor signaling pathway, which is essential for the survival and proliferation of certain B-cell lymphoma cells.

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effect Downstream Signaling Effect PROTAC (RC-1) PROTAC (RC-1) Ternary Complex BTK-PROTAC-E3 Complex PROTAC (RC-1)->Ternary Complex BTK BTK BTK->Ternary Complex E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Ubiquitination Poly-ubiquitination of BTK Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degraded BTK Degraded BTK (Peptides) Proteasome->Degraded BTK BCR Signaling B-Cell Receptor Signaling Pathway Degraded BTK->BCR Signaling disruption Cell Survival Inhibition of Cell Proliferation & Survival BCR Signaling->Cell Survival inhibition

Caption: PROTAC-mediated degradation of BTK and its downstream effects.

Experimental Protocols

Synthesis of a BTK-Targeting PROTAC (RC-1) using a Tos-PEG6 Linker

The synthesis of the BTK-targeting PROTAC RC-1 involves a multi-step process, starting with the preparation of the E3 ligase ligand-linker intermediate from 4-hydroxythalidomide and a tosylated PEG6 derivative. This is followed by oxidation and a Knoevenagel condensation with a BTK inhibitor precursor.

Synthesis_Workflow Start Starting Materials: - 4-Hydroxythalidomide - Tos-PEG6-OH Step1 Step 1: Synthesis of Thalidomide-PEG6-OH Start->Step1 Step2 Step 2: Oxidation to Thalidomide-PEG6-aldehyde Step1->Step2 Step3 Step 3: Knoevenagel Condensation with BTK inhibitor precursor Step2->Step3 Final Final PROTAC (RC-1) Step3->Final QC Purification & QC (HPLC, LC-MS, NMR) Final->QC

Caption: General workflow for the synthesis of the BTK-targeting PROTAC RC-1.

Protocol 1: Synthesis of Thalidomide-PEG6-OH

This protocol describes the coupling of 4-hydroxythalidomide with Tos-PEG6-OH.

  • Reagents and Materials:

    • 4-Hydroxythalidomide (1.0 eq)

    • Tos-PEG6-OH (1.1 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of 4-hydroxythalidomide in anhydrous DMF, add K2CO3 and stir at room temperature for 30 minutes under a nitrogen atmosphere.

    • Add Tos-PEG6-OH to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Thalidomide-PEG6-OH.

Protocol 2: Oxidation of Thalidomide-PEG6-OH to Aldehyde

This protocol describes the oxidation of the terminal alcohol of the PEG linker to an aldehyde.

  • Reagents and Materials:

    • Thalidomide-PEG6-OH (1.0 eq)

    • Dess-Martin periodinane (DMP) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Thalidomide-PEG6-OH in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Thalidomide-PEG6-aldehyde is often used in the next step without further purification.

Protocol 3: Knoevenagel Condensation to form the Final PROTAC (RC-1)

This protocol describes the final condensation step to form the reversible covalent PROTAC.

  • Reagents and Materials:

    • Thalidomide-PEG6-aldehyde (1.0 eq)

    • BTK inhibitor cyanoacetate precursor (1.1 eq)

    • Piperidine (catalytic amount)

    • Anhydrous Ethanol

  • Procedure:

    • Dissolve the crude Thalidomide-PEG6-aldehyde and the BTK inhibitor cyanoacetate precursor in anhydrous ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final PROTAC (RC-1).

    • Characterize the final product by LC-MS and NMR spectroscopy.

Biological Evaluation of PROTAC Activity

Protocol 4: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to determine the degradation potency and efficacy of a BTK-targeting PROTAC in a relevant cell line (e.g., Mino).

  • Materials:

    • Mino cells

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • PROTAC stock solution (in DMSO)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Treatment:

      • Seed Mino cells in a 6-well plate at a density of 1 x 10^6 cells/well.

      • Prepare serial dilutions of the PROTAC in culture medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).

      • Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a predetermined time (e.g., 24 hours).

    • Protein Extraction:

      • Harvest the cells by centrifugation.

      • Wash the cell pellet with ice-cold PBS.

      • Lyse the cells with RIPA buffer.

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-BTK antibody overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

      • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the BTK band intensity to the loading control for each sample.

      • Calculate the percentage of remaining BTK protein relative to the vehicle control (set to 100%).

      • Plot the percentage of remaining BTK protein against the logarithm of the PROTAC concentration.

      • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Culture (e.g., Mino cells) Step1 PROTAC Treatment (Dose-response) Start->Step1 Step2 Cell Lysis & Protein Quantification (BCA) Step1->Step2 Step3 SDS-PAGE & Protein Transfer to Membrane Step2->Step3 Step4 Immunoblotting: - Blocking - Primary Ab (anti-BTK) - Secondary Ab (HRP) Step3->Step4 Step5 Chemiluminescent Detection Step4->Step5 Step6 Data Analysis: - Densitometry - Normalization - DC50/Dmax Calculation Step5->Step6

Caption: Experimental workflow for determining DC50 and Dmax via Western Blot.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for straightforward conjugation to both the E3 ligase and target protein ligands. The incorporated PEG6 moiety can enhance the physicochemical properties of the final PROTAC, contributing to improved solubility and potentially modulating cell permeability. The detailed protocols and data presented herein provide a comprehensive guide for researchers utilizing this compound in the rational design and development of novel protein degraders.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The use of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility, stability, and circulation time of nanoparticles in biological systems. This document provides detailed application notes and protocols for the use of Tos-PEG6-acid, a heterobifunctional PEG linker, for the surface modification of nanoparticles.

This compound is a PEG linker featuring a tosyl group (-OTs) at one end and a carboxylic acid (-COOH) at the other, connected by a six-unit polyethylene glycol spacer.[1] The carboxylic acid group allows for covalent conjugation to primary amine groups present on the surface of various nanoparticles through a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).[2][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, offering a potential site for further functionalization with targeting ligands or other molecules.[1] The hydrophilic PEG chain enhances solubility in aqueous media and provides a steric barrier that reduces non-specific protein adsorption, thereby minimizing opsonization and clearance by the reticuloendothelial system (RES).[4]

These properties make this compound an ideal candidate for researchers aiming to improve the pharmacokinetic profile and targeting efficiency of their nanoparticle formulations.

Data Presentation

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
After this compound Conjugation 125 ± 7 < 0.2 -15 ± 5

Note: The increase in hydrodynamic diameter is indicative of the PEG layer on the nanoparticle surface. The shift in zeta potential from positive to negative confirms the successful conjugation of the acidic PEG linker, masking the primary amine groups.

Table 2: In Vitro Stability Assessment in Biological Media (e.g., 10% FBS)

Nanoparticle FormulationHydrodynamic Diameter (nm) at 0hHydrodynamic Diameter (nm) at 24hAggregation Index (%)
Amine-Functionalized Nanoparticles110450>300
This compound Modified Nanoparticles 130 145 <15

Note: The minimal change in the hydrodynamic diameter of this compound modified nanoparticles over 24 hours in serum-containing media demonstrates their enhanced colloidal stability and resistance to protein adsorption.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Activation of this compound cluster_1 Conjugation to Nanoparticles cluster_2 Purification and Characterization A Dissolve this compound in MES Buffer (pH 6.0) B Add EDC and NHS A->B C Incubate for 15-30 min at Room Temperature B->C E Add Activated this compound C->E Activated Linker D Disperse Amine-Functionalized Nanoparticles in PBS (pH 7.4) D->E F React for 2-4 hours at Room Temperature E->F G Purify by Centrifugation or Dialysis F->G H Resuspend in Storage Buffer G->H I Characterize (DLS, Zeta Potential) H->I

Caption: Workflow for the surface modification of amine-functionalized nanoparticles with this compound.

Logical Relationship for Targeted Drug Delivery

G NP Nanoparticle Core (e.g., PLGA, Iron Oxide) PEG This compound Linker NP->PEG Surface Modification Targeting Targeting Ligand (e.g., Antibody, Peptide) PEG->Targeting Further Functionalization (via Tosyl group) Drug Therapeutic Agent (Encapsulated) Drug->NP Encapsulation Cell Target Cell (e.g., Cancer Cell) Targeting->Cell Specific Binding

Caption: Logical relationship of components for a targeted nanoparticle drug delivery system.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, PLGA, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Deionized (DI) water

  • Reaction vessels

  • Magnetic stirrer or rotator

Procedure:

  • Activation of this compound: a. Dissolve this compound in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mg/mL. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in 1X PBS (pH 7.4) to a concentration of 1 mg/mL. b. Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups is a good starting point for optimization. c. Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters. b. Purify the PEGylated nanoparticles from excess reagents and byproducts. This can be achieved by:

    • Centrifugation: Pellet the nanoparticles by centrifugation (conditions will vary depending on the nanoparticle type and size). Discard the supernatant and resuspend the pellet in fresh PBS. Repeat this washing step three times.
    • Dialysis: Dialyze the nanoparticle suspension against DI water or PBS for 24-48 hours with several buffer changes.

  • Final Resuspension and Storage: a. Resuspend the purified this compound modified nanoparticles in a suitable storage buffer (e.g., PBS or DI water). b. Store the nanoparticles at 4°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: a. Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS analysis. b. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). c. Acquire at least three measurements and report the average Z-average diameter and PDI.

  • Expected Outcome: An increase in the hydrodynamic diameter and a low PDI (<0.2) are indicative of successful PEGylation and a monodisperse sample.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: a. Dilute the nanoparticle suspension in 10 mM NaCl solution or DI water. b. Perform the measurement using an appropriate folded capillary cell. c. Acquire at least three measurements and report the average zeta potential in millivolts (mV).

  • Expected Outcome: A shift in the zeta potential towards a more neutral or negative value compared to the initial amine-functionalized nanoparticles confirms the conjugation of the acidic PEG linker.

3. Confirmation of PEGylation (Qualitative):

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Procedure: a. Lyophilize the nanoparticle samples (both before and after modification). b. Acquire FTIR spectra of the dried samples.

  • Expected Outcome: The appearance of characteristic C-O-C ether stretching peaks from the PEG backbone in the spectrum of the modified nanoparticles will confirm the presence of the PEG layer.

Conclusion

The surface modification of nanoparticles with this compound provides a robust method to enhance their stability and biocompatibility for a range of biomedical applications. The protocols and characterization techniques outlined in this document offer a comprehensive guide for researchers to successfully functionalize their nanoparticles and verify the modification. The bifunctional nature of this compound also presents opportunities for subsequent conjugation of targeting moieties, paving the way for the development of highly specific and effective nanomedicines.

References

Application Notes and Protocols for Bioconjugation of Thiols with Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of thiol-containing molecules, such as cysteine-containing peptides or proteins, with Tos-PEG6-acid. This process, also known as PEGylation, is a widely used strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. The covalent attachment of the polyethylene glycol (PEG) chain can enhance solubility, increase stability, and reduce immunogenicity.[1]

The this compound reagent features a tosyl group that serves as a good leaving group for nucleophilic substitution by a thiol, and a terminal carboxylic acid for further functionalization if required.[2] This method offers a stable thioether linkage between the PEG linker and the target molecule.

Reaction Mechanism and Workflow

The bioconjugation of a thiol with this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the thiol group acts as the nucleophile, attacking the carbon atom to which the tosyl group is attached. The tosylate anion is subsequently displaced, forming a stable thioether bond.

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Thiol R-SH Intermediate Transition State Thiol->Intermediate Nucleophilic Attack TosPEG Tos-PEG6-COOH TosPEG->Intermediate Product R-S-PEG6-COOH Intermediate->Product Thioether Bond Formation LeavingGroup Tos-H Intermediate->LeavingGroup Leaving Group Departure

Caption: Reaction mechanism of thiol conjugation with this compound.

Experimental Workflow

A typical experimental workflow for the bioconjugation of a thiol-containing peptide with this compound involves dissolving the reactants, carrying out the reaction under optimized conditions, and then purifying and characterizing the final product.

ExperimentalWorkflow arrow arrow A 1. Dissolve Thiol-Peptide in Reaction Buffer B 2. Add this compound (Molar Excess) A->B Reaction Setup C 3. Incubate at Controlled Temperature and pH B->C Conjugation D 4. Quench Reaction (Optional) C->D Stop Reaction E 5. Purify Conjugate (e.g., RP-HPLC) D->E Purification F 6. Characterize Product (e.g., MALDI-TOF MS) E->F Analysis G 7. Lyophilize and Store F->G Final Product

Caption: General experimental workflow for thiol-PEGylation.

Experimental Protocols

Materials
  • Thiol-containing peptide or protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Tris buffer, pH 7.5-8.5. Ensure the buffer is degassed to minimize thiol oxidation.

  • Quenching Solution (optional): e.g., N-acetylcysteine or β-mercaptoethanol

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[]

  • Mobile Phase A for HPLC: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B for HPLC: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Characterization Instrument: MALDI-TOF mass spectrometer.[4]

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) for peptides.[4]

Protocol 1: Bioconjugation of a Cysteine-Containing Peptide

This protocol details the conjugation of a cysteine-containing peptide with this compound.

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution. A molar excess of the PEG reagent is recommended to drive the reaction to completion. A starting point is a 5 to 20-fold molar excess of this compound to the thiol-containing peptide.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle stirring or agitation. The optimal reaction time and temperature may need to be determined empirically for each specific peptide.

  • Reaction Quenching (Optional):

    • To stop the reaction, a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol can be added in excess to react with any remaining this compound.

  • Purification by RP-HPLC:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the reaction mixture onto the column.

    • Elute the PEGylated peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity.

    • Collect the fractions corresponding to the PEGylated product.

  • Characterization by MALDI-TOF Mass Spectrometry:

    • Mix the purified fraction with the MALDI matrix solution (e.g., saturated CHCA in 50% acetonitrile/0.1% TFA).

    • Spot the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum. The spectrum of the PEGylated peptide will show a mass increase corresponding to the mass of the attached Tos-PEG6 moiety. Due to the polydispersity of PEG, a distribution of peaks may be observed.

  • Lyophilization and Storage:

    • Lyophilize the purified fractions to obtain the PEGylated peptide as a powder.

    • Store the final product at -20°C or -80°C.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the bioconjugation of a model cysteine-containing peptide with this compound.

Table 1: Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (this compound : Thiol) 5:1 to 20:1Higher excess can increase conjugation efficiency but may complicate purification.
Peptide Concentration 1 - 5 mg/mLHigher concentrations can accelerate the reaction rate.
Reaction Buffer PBS (pH 7.2-8.0) or Tris (pH 7.5-8.5)Higher pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate.
Temperature 4°C to 25°CLower temperatures can minimize potential side reactions.
Reaction Time 2 - 24 hoursMonitor reaction progress by HPLC to determine the optimal time.

Table 2: Purification and Characterization

MethodParameterExpected Result
RP-HPLC ColumnC18
Mobile PhaseWater/Acetonitrile with 0.1% TFA
Elution ProfilePEGylated peptide elutes earlier than the unmodified peptide.
MALDI-TOF MS Matrixα-Cyano-4-hydroxycinnamic acid (CHCA)
Mass ShiftIncrease in mass corresponding to the attached PEG linker.
Peak PatternA distribution of peaks reflecting the polydispersity of the PEG chain.

Table 3: Quantitative Analysis of Conjugation Efficiency

The conjugation efficiency can be estimated by analyzing the reaction mixture using RP-HPLC and comparing the peak areas of the conjugated and unconjugated peptide.

MethodCalculation
RP-HPLC Efficiency (%) = [Area of Conjugated Peptide Peak / (Area of Conjugated Peptide Peak + Area of Unconjugated Peptide Peak)] x 100

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Insufficient molar excess of PEG reagent- Low reaction pH- Thiol oxidation- Increase the molar ratio of this compound.- Increase the pH of the reaction buffer (up to ~8.5).- Use degassed buffers and consider adding a reducing agent like TCEP prior to conjugation.
Multiple Product Peaks in HPLC - Incomplete reaction- Side reactions (e.g., reaction with other nucleophilic residues)- Isomers (if multiple thiols are present)- Increase reaction time or temperature.- Optimize pH to favor thiol reactivity over other groups.- Use site-directed mutagenesis to ensure a single reactive thiol.
Poor Resolution in HPLC Purification - Inappropriate gradient- Column overloading- Optimize the HPLC gradient to better separate the conjugate from starting materials.- Reduce the amount of sample injected onto the column.
No or Weak Signal in MALDI-TOF MS - Poor co-crystallization with matrix- Low concentration of the analyte- Try a different MALDI matrix or sample preparation method.- Concentrate the purified sample before analysis.

References

Application Notes and Protocols for the Reaction of Tos-PEG6-acid with Amine Groups on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a well-established and widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance its stability, and reduce its immunogenicity.

Tos-PEG6-acid is a heterobifunctional PEG linker that offers versatility in bioconjugation strategies. It possesses two distinct reactive moieties: a carboxylic acid (-COOH) group and a tosyl (-OTs) group. The carboxylic acid can be activated to react with primary amine groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on a protein to form a stable amide bond. The tosyl group is an excellent leaving group for nucleophilic substitution reactions and can also react with nucleophiles such as amines, thiols, and hydroxyls.

These application notes provide a detailed protocol for the chemoselective reaction of the carboxylic acid group of this compound with amine groups on proteins. Additionally, it addresses the reactivity of the tosyl group and provides guidance on how to control the reaction conditions to favor the desired conjugation.

Principle of the Reaction

The conjugation of this compound to a protein via its carboxylic acid group is a two-step process. First, the carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable NHS ester. In the second step, the NHS ester reacts with primary amine groups on the protein to form a stable amide linkage.

The chemoselectivity of this reaction is primarily controlled by pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (6.0-7.2). The subsequent reaction of the NHS ester with primary amines is favored at a slightly basic pH (7.2-8.5). While the tosyl group can also react with amines, this reaction is generally slower and is more favorable at a higher pH (8.0-9.5). By carefully controlling the pH and reaction time, the reaction can be directed to favor the formation of the amide bond through the carboxylic acid moiety.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful PEGylation of proteins with this compound via the carboxylic acid group.

ParameterRecommended Value/RangeNotes
Reaction pH
Activation Step (EDC/NHS)6.0 - 7.2Optimizes the formation of the NHS ester while minimizing hydrolysis.
Conjugation Step (NHS-ester with Amine)7.2 - 8.5 (Optimal: 8.3)A compromise to ensure amine reactivity while minimizing NHS ester hydrolysis.[1][2][3][4]
Molar Ratios
This compound : Protein5:1 to 20:1The optimal ratio depends on the number of accessible amine groups on the protein and the desired degree of PEGylation. Empirical optimization is recommended.[4]
EDC : this compound1.5:1 to 2:1Ensures efficient activation of the carboxylic acid.
NHS : this compound1.5:1 to 2:1Stabilizes the activated intermediate, increasing coupling efficiency.
Reaction Time
Activation Step15 - 30 minutesAt room temperature.
Conjugation Step1 - 4 hoursAt room temperature, or overnight at 4°C.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher conjugation efficiency.
Quenching Reagent Concentration 50 - 100 mM(e.g., Tris, Glycine, or Hydroxylamine)

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M Sodium Bicarbonate buffer, pH 8.3. Note: Buffers must be free of primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Step-by-Step Protocol for Amine Coupling
  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.

  • Activation of this compound:

    • In a separate tube, add the desired amount of this compound stock solution.

    • Add Activation Buffer to dilute the this compound.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.5. Adjust with the Conjugation Buffer if necessary.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Characterization of the PEGylated Protein

The extent of PEGylation can be determined using various analytical techniques:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

  • Size Exclusion Chromatography (SEC): Can be used to separate PEGylated species from the unreacted protein and to assess the heterogeneity of the product.

  • UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in Amine-Free Buffer) conjugation Conjugation (pH 7.2-8.5, 1-4 hr) protein_prep->conjugation peg_prep This compound Stock (10-50 mg/mL in DMSO/DMF) activation Activation (EDC/NHS, pH 6.0-7.2, 15-30 min) peg_prep->activation activation->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, SEC) purification->characterization

Caption: Experimental workflow for protein PEGylation with this compound.

reaction_pathway cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation tos_peg_acid This compound activated_peg Tos-PEG6-NHS ester tos_peg_acid->activated_peg Activation protein Protein-NH2 peg_protein PEGylated Protein (Amide Bond) protein->peg_protein edc_nhs EDC / NHS pH 6.0-7.2 edc_nhs->activated_peg activated_peg->peg_protein Amine Coupling pH 7.2-8.5

References

Activating the Carboxylic Acid of Tos-PEG6-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical activation of the terminal carboxylic acid on Tos-PEG6-acid. This heterobifunctional PEG linker is valuable in bioconjugation and drug delivery, where the tosyl group serves as a good leaving group for nucleophilic substitution, and the carboxylic acid allows for covalent linkage to amine-containing molecules, such as proteins, peptides, or small molecule drugs.

The effective activation of the carboxylic acid is a critical step to ensure high-yield and efficient conjugation. This note outlines three common and effective methods for this activation:

  • Carbodiimide-mediated NHS Ester Formation: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a semi-stable, amine-reactive NHS ester.

  • Uronium Salt-mediated Activation: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling agent.

  • Acyl Chloride Formation: Converting the carboxylic acid to a highly reactive acyl chloride using reagents such as thionyl chloride.

Data Presentation: Comparison of Activation Methods

The choice of activation method can significantly impact the efficiency of the subsequent conjugation reaction, the stability of the activated intermediate, and the overall yield. The following table summarizes key quantitative parameters for the three described methods. Please note that specific yields can vary depending on the reaction scale, purity of reagents, and the nature of the amine-containing substrate in the subsequent coupling step.

Activation MethodKey ReagentsTypical SolventsActivation TimeIntermediate StabilityTypical Yield of Activated Product
NHS Ester Formation EDC, NHSDMF, DCM, Acetonitrile, Aqueous Buffer (e.g., MES)15-60 minutesModerately stable; half-life of hours at neutral pH, minutes at basic pH[1]>75% for many carboxylic acids[2]
HATU Activation HATU, Base (e.g., DIPEA)DMF, DCM15-30 minutes (pre-activation)Highly reactive; typically used in situ70-95% for amide formation[3]
Acyl Chloride Formation Thionyl Chloride (SOCl₂)DCM, Neat1-4 hoursHighly reactive; readily hydrolyzes in the presence of moisture[4]>85% for many carboxylic acids

Experimental Protocols

Below are detailed protocols for each activation method. It is crucial to work under anhydrous conditions, especially for the acyl chloride formation, to prevent hydrolysis of the activated species.

Protocol 1: Activation of this compound via NHS Ester Formation using EDC/NHS

This is a widely used two-step method where the carboxylic acid is first activated to an NHS ester, which can then be isolated or used in situ to react with a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, for subsequent amine coupling)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of NHS: Add NHS (1.2 equivalents) to the solution and stir until it is completely dissolved.

  • Addition of EDC: Add EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Activation: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Use of the Activated Ester: The resulting solution containing the Tos-PEG6-NHS ester can be used directly in the next step for conjugation with an amine-containing molecule.

For subsequent amine coupling:

  • Amine Addition: In a separate flask, dissolve the amine-containing substrate (1-1.2 equivalents) in an appropriate anhydrous solvent.

  • Coupling Reaction: Add the solution of the amine to the freshly prepared Tos-PEG6-NHS ester solution. If the amine salt is used, add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be purified by standard chromatographic techniques to isolate the desired conjugate.

Protocol 2: Activation and Amide Coupling of this compound using HATU

HATU is a highly efficient coupling reagent that often provides high yields and is particularly useful for sterically hindered substrates. The activation is typically performed in situ followed by the addition of the amine.

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing substrate

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

  • Stirring: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine-containing substrate (1-1.2 equivalents) to the reaction mixture.

  • Coupling Reaction: Continue to stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated using standard aqueous work-up and purification methods like column chromatography.

Protocol 3: Conversion of this compound to Tos-PEG6-acyl Chloride

This method generates a highly reactive acyl chloride, which readily reacts with primary and secondary amines. This procedure must be carried out under strictly anhydrous conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using thionyl chloride)

  • Nitrogen or Argon atmosphere setup

Procedure using Thionyl Chloride:

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or use neat thionyl chloride as the solvent.

  • Addition of Thionyl Chloride: Add thionyl chloride (2-5 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all volatile reagents are removed.

  • Use of Acyl Chloride: The resulting Tos-PEG6-acyl chloride is highly reactive and should be used immediately without further purification in the subsequent reaction with an amine.

Visualizations

Reaction Workflow: NHS Ester Formation

G cluster_activation Activation Step cluster_coupling Coupling Step A This compound B Add EDC and NHS in Anhydrous Solvent A->B C Stir at RT (1-4h) B->C D Tos-PEG6-NHS Ester C->D F Add to Activated Ester D->F E Amine-containing Molecule E->F G Stir at RT (2-12h) F->G H Purified Conjugate G->H

Caption: Workflow for this compound activation and conjugation via NHS ester formation.

Reaction Workflow: HATU Activation

G cluster_preactivation Pre-activation cluster_coupling Coupling A This compound B Add HATU and DIPEA in Anhydrous DMF A->B C Stir at RT (15-30 min) B->C E Add to Activated Mixture C->E D Amine-containing Molecule D->E F Stir at RT (1-4h) E->F G Purified Conjugate F->G

Caption: In situ activation and coupling of this compound using HATU.

Reaction Workflow: Acyl Chloride Formation

G cluster_formation Acyl Chloride Formation cluster_coupling Coupling A This compound B Add Thionyl Chloride in Anhydrous Solvent A->B C Reflux (1-3h) B->C D Remove Excess Reagent C->D E Tos-PEG6-acyl Chloride D->E G React Immediately E->G F Amine-containing Molecule F->G H Purified Conjugate G->H

Caption: Workflow for converting this compound to its acyl chloride for subsequent conjugation.

References

Application Notes and Protocols: A Step-by-Step Guide for PEGylating a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of monoclonal antibodies (mAbs). This modification can improve pharmacokinetics by increasing the hydrodynamic size, which in turn reduces renal clearance and extends the circulating half-life.[1][2] Additionally, PEGylation can shield the mAb from proteolytic degradation and reduce its immunogenicity.[1][3][4] The choice of PEGylation chemistry is critical and can be random, targeting primary amines on lysine residues, or site-specific, targeting free thiols or carbohydrate moieties, which can help preserve the biological activity of the antibody.

This guide provides detailed protocols for the most common methods of mAb PEGylation, including random amine-reactive PEGylation and site-specific strategies. It also covers the essential purification and characterization techniques required to ensure the quality and efficacy of the final PEGylated mAb conjugate.

General Experimental Workflow

The overall process for PEGylating a monoclonal antibody involves several key stages, from initial antibody preparation to final characterization of the purified conjugate. Each step must be carefully considered and optimized to achieve the desired product with high yield and purity.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization mAb_Prep Monoclonal Antibody Preparation Reaction PEGylation Reaction mAb_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Purification Purification of PEG-mAb Conjugate Reaction->Purification Characterization Characterization of PEG-mAb Conjugate Purification->Characterization Amine_PEGylation mAb mAb-NH2 (Lysine Residue) PEG_mAb PEG-mAb Conjugate (Stable Amide Bond) mAb->PEG_mAb + PEG_NHS PEG-NHS Ester PEG_NHS->PEG_mAb NHS NHS (Byproduct) PEG_mAb->NHS Thiol_PEGylation mAb mAb-SH (Cysteine Residue) PEG_mAb PEG-mAb Conjugate (Stable Thioether Bond) mAb->PEG_mAb + PEG_Mal PEG-Maleimide PEG_Mal->PEG_mAb Glycan_PEGylation mAb_Glycan mAb with Glycan Oxidation Oxidation (e.g., NaIO4) mAb_Glycan->Oxidation mAb_Aldehyde mAb with Aldehyde Groups Oxidation->mAb_Aldehyde Hydrazone_Formation Hydrazone Bond Formation mAb_Aldehyde->Hydrazone_Formation PEG_Hydrazide PEG-Hydrazide PEG_Hydrazide->Hydrazone_Formation PEG_mAb PEG-mAb Conjugate Hydrazone_Formation->PEG_mAb

References

Application Note: Formation of Stable Amide Bonds Using Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the conjugation of Tos-PEG6-acid to primary amine-containing molecules to form a stable amide bond. This compound is a heterobifunctional linker featuring a terminal carboxylic acid and a tosyl group, connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for sequential conjugations.[1][2][3] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][3] This application note details two common and efficient methods for activating the carboxylic acid group for amidation: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Introduction

The formation of stable amide bonds is a cornerstone of bioconjugation, essential for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and modifying proteins or surfaces. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a valuable tool in this field, offering a discrete length PEG spacer for increased solubility and reduced steric hindrance, a carboxylic acid for stable amide bond formation, and a tosyl group for further functionalization.

The terminal carboxylic acid of this compound can be reacted with primary amines in the presence of coupling agents to form a robust amide linkage. This process typically involves the activation of the carboxyl group to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine. This note provides detailed protocols for two of the most common activation strategies.

Materials and Reagents

  • This compound (MW: 464.5 g/mol )

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM carbonate/bicarbonate or 50 mM borate buffer.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Data Presentation: Reagent Stoichiometry

The optimal molar ratios of coupling reagents to this compound and the amine-containing molecule are crucial for efficient conjugation and minimizing side reactions. The following tables provide recommended starting points for optimization.

Table 1: EDC/NHS Coupling Reagent Ratios

ReagentMolar Excess (relative to this compound)Molar Excess (relative to Amine-Molecule)Purpose
This compound1x (reference)1.5 - 10xLinker
EDC2 - 5x-Carboxyl Activator
NHS/Sulfo-NHS1.2 - 2x-Stabilizes Activated Intermediate

Table 2: HATU Coupling Reagent Ratios

ReagentMolar Excess (relative to this compound)Molar Excess (relative to Amine-Molecule)Purpose
This compound1x (reference)1.5 - 10xLinker
HATU1.0 - 1.5x-Carboxyl Activator
DIPEA2 - 3x-Base to facilitate reaction

Experimental Workflows and Diagrams

General Workflow

The overall process for conjugating this compound to an amine-containing molecule involves linker activation, conjugation, and purification.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_linker Dissolve this compound in Anhydrous DMF/DMSO activation Activate Carboxyl Group (EDC/NHS or HATU) prep_linker->activation prep_amine Prepare Amine-Molecule in Coupling Buffer conjugation Add Activated Linker to Amine-Molecule prep_amine->conjugation activation->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Conjugate (e.g., HPLC, SEC) quench->purify analyze Characterize Product (HPLC, MS, NMR) purify->analyze

Caption: General workflow for amide bond formation.

Amide Bond Formation Mechanism

The core of the procedure is the activation of the carboxylic acid on this compound to form a reactive intermediate that readily couples with a primary amine to create a stable amide bond.

G Amide Bond Formation Reaction tos_peg_acid Tos-PEG6-COOH Tos-PEG6-Carboxylic Acid activated_intermediate Tos-PEG6-CO-X Activated Intermediate tos_peg_acid->activated_intermediate + Activator activator Coupling Reagent (EDC/NHS or HATU) final_product {Tos-PEG6-CONH-R | Stable Amide Bond} activated_intermediate->final_product + R-NH2 amine R-NH2 Primary Amine amine->final_product

Caption: Carboxylic acid activation and amide coupling.

Experimental Protocols

Protocol 1: EDC/NHS Coupling in Aqueous Solution

This two-step, one-pot protocol is widely used for conjugating to biomolecules like proteins and antibodies in aqueous buffers.

  • Reagent Preparation :

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing molecule (e.g., 1-5 mg/mL protein) in Coupling Buffer (e.g., PBS, pH 7.4). Do not use buffers containing primary amines like Tris or glycine.

  • Activation of this compound :

    • In a separate microfuge tube, add the desired amount of this compound stock solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound. For best results, dissolve the EDC and NHS in Activation Buffer (MES, pH 4.7-6.0) immediately before adding.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Amine :

    • Add the activated Tos-PEG6-NHS ester solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker to the target molecule is a recommended starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification :

    • (Optional) Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15 minutes. This step hydrolyzes any unreacted NHS ester.

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.

Protocol 2: HATU Coupling in Organic Solvent

This protocol is highly efficient and often preferred for reactions with small molecules, peptides, or other substrates soluble in organic solvents. HATU acts as a potent activating agent, often leading to high yields and fast reaction times.

  • Reagent Preparation :

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

  • Coupling Reaction :

    • To the solution of this compound, add HATU (1.0-1.5 equivalents).

    • Add DIPEA (2-3 equivalents) to the reaction mixture. The base deprotonates the carboxylic acid, facilitating its attack on HATU.

    • Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the activated ester.

    • Add the amine-containing molecule solution to the activated linker mixture.

    • Let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification :

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified using standard organic chemistry techniques, such as flash column chromatography or preparative HPLC, to isolate the desired conjugate.

Characterization of the Conjugate

After purification, it is essential to characterize the final product to confirm successful conjugation and determine purity.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC can be used to separate the conjugate from the starting materials and assess purity. The retention time of the PEGylated product will differ significantly from the unconjugated molecule.

  • Mass Spectrometry (MS) : LC-MS is a powerful tool to confirm the identity of the conjugate by verifying its molecular weight. The observed mass should correspond to the sum of the molecular weight of the amine-containing molecule and the Tos-PEG6 moiety, minus the mass of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For smaller molecule conjugations, 1H and 13C NMR can confirm the formation of the amide bond and the integrity of the entire conjugate structure. Characteristic peaks from both the original molecule and the PEG linker should be present in the spectrum.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of carboxylic acid.Optimize pH for EDC/NHS activation (pH 4.7-6.0). Ensure HATU and solvents are anhydrous. Increase molar excess of coupling reagents.
Hydrolysis of activated ester.For EDC/NHS, add the activated linker to the amine solution immediately. Use Sulfo-NHS for improved stability in aqueous solutions.
Competing reaction with buffer.Ensure coupling buffer does not contain primary amines (e.g., Tris, glycine).
Precipitation during reaction Poor solubility of reactants or product.Co-solvents may be required. Ensure adequate mixing. For biomolecules, check that the concentration is appropriate.
Multiple Conjugation Products Molecule contains multiple primary amines.Reduce the molar excess of the activated linker to control the degree of labeling. Consider site-specific conjugation strategies if applicable.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tos-PEG6-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. It possesses two distinct reactive ends: a terminal carboxylic acid (-COOH) and a tosyl group (-OTs).[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2]

  • The carboxylic acid group can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond.

  • The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with thiols (cysteines), amines (lysines), and hydroxyl groups (serines, threonines).

Q2: How do I activate the carboxylic acid group of this compound for reaction with an amine?

To react the carboxylic acid with a primary amine, it must first be activated. This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester in situ using coupling agents. Common activators include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

The resulting NHS ester is highly reactive towards primary amines at a slightly basic pH.

Q3: What is the optimal pH for reacting the activated carboxylic acid (as an NHS ester) with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.

  • Below pH 7.2: The primary amines on the target molecule are more likely to be protonated (-NH3+), rendering them unreactive.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.

Q4: What are suitable buffers and solvents for a this compound reaction?

The choice of buffer and solvent is critical for a successful conjugation.

  • For the Carboxylic Acid (NHS ester) Reaction: Use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer within the optimal pH range of 7.2-8.5.

  • For the Tosyl Group Reaction: The choice of solvent will depend on the nucleophile and substrate. The hydrophilic PEG chain aids solubility in aqueous buffers. For less soluble molecules, a co-solvent like DMSO or DMF may be required.

  • Solubility of this compound: The reagent itself is often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Q5: What is the primary side reaction that competes with the NHS ester conjugation?

The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to a carboxylic acid, rendering the PEG linker unreactive towards the target amine. This hydrolysis is accelerated at higher pH values.

Troubleshooting Guides

Low Conjugation Yield

If you are experiencing low or no conjugation, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution & Optimization Preventative Measures
Incorrect Buffer pH Verify the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.Always prepare fresh buffers and confirm the pH immediately before starting the reaction.
Hydrolysis of Activated this compound Prepare the activated PEG solution (e.g., NHS ester) immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.Avoid storing activated PEG linkers in solution. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Presence of Competing Nucleophiles Use amine-free buffers (e.g., PBS, HEPES). If your sample is in a buffer like Tris or glycine, perform a buffer exchange via dialysis or a desalting column before the reaction.Ensure all buffers and reagents are free from primary amine contaminants.
Low Reactant Concentration Increase the concentration of your target molecule (e.g., protein concentration of at least 1-10 mg/mL). Increase the molar excess of the this compound linker.Concentrating the protein sample before the reaction can improve efficiency.
Steric Hindrance The target functional groups (amines, thiols) on your molecule may be sterically inaccessible. Consider using a linker with a longer PEG spacer arm. For proteins, partial denaturation might expose buried residues, but this can affect protein function.Analyze the structure of your target molecule to assess the accessibility of reactive sites.

Experimental Protocols

General Protocol for Two-Step Conjugation with this compound

This protocol outlines the activation of the carboxylic acid group to form an NHS ester, followed by reaction with a primary amine. The resulting product can then be used in a subsequent reaction involving the tosyl group.

Step 1: Activation of this compound and Conjugation to a Primary Amine

  • Prepare Target Molecule: Dissolve your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare Activated Linker: Immediately before use, dissolve this compound and NHS/sulfo-NHS (1.1 equivalents) in anhydrous DMSO or DMF. Add EDC (1.1 equivalents) to the solution to initiate the activation. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the activated this compound solution to your target molecule solution. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or a desalting column.

Step 2: Reaction of the Tosyl Group with a Nucleophile

  • Prepare Conjugate: The purified product from Step 1, which now has a reactive tosyl group, should be buffer-exchanged into a suitable buffer for the nucleophilic substitution reaction.

  • Prepare Nucleophile: Dissolve the nucleophile-containing molecule (e.g., a thiol-containing peptide) in the chosen reaction buffer.

  • Conjugation Reaction: Mix the Tos-PEG6-conjugate with the nucleophile-containing molecule. The reaction conditions (temperature, time, pH) will depend on the specific nucleophile. For thiols, a pH of 7.5-8.5 is often used.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, reverse-phase HPLC) to remove unreacted starting materials.

Reagent and Buffer Recommendations
Parameter Recommendation Rationale
Activation Reagents EDC/NHS or HATUEfficiently forms amine-reactive esters from carboxylic acids.
Reaction Buffer (Amine Conjugation) Phosphate, HEPES, or Borate bufferAmine-free to prevent competition with the target molecule.
pH (Amine Conjugation) 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.
Quenching Reagent Tris or Glycine bufferContains primary amines to react with and consume any excess NHS esters.
Solvent for Linker Anhydrous DMSO or DMFWater-miscible and prevents premature hydrolysis of the linker before addition to the aqueous reaction buffer.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_activation Activation cluster_conjugation1 First Conjugation cluster_purification1 Purification cluster_conjugation2 Second Conjugation cluster_purification2 Final Purification prep_target Prepare Amine-Target in Amine-Free Buffer conjugate1 Add Activated Linker to Amine-Target prep_target->conjugate1 prep_linker Dissolve this compound in Anhydrous DMSO activate Add EDC/NHS to Linker Solution prep_linker->activate activate->conjugate1 incubate1 Incubate (RT or 4°C) conjugate1->incubate1 purify1 Purify via SEC or Dialysis incubate1->purify1 conjugate2 Mix Purified Product with Nucleophile purify1->conjugate2 prep_nuc Prepare Nucleophile (e.g., Thiol-Target) prep_nuc->conjugate2 incubate2 Incubate conjugate2->incubate2 purify2 Purify Final Conjugate (e.g., HPLC) incubate2->purify2

Caption: General experimental workflow for a two-step conjugation.

G start Low Conjugation Yield check_ph Is pH 7.2-8.5? start->check_ph check_buffer Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust pH of Reaction Buffer check_ph->adjust_ph No check_reagents Reagents Fresh? check_buffer->check_reagents Yes buffer_exchange Buffer Exchange to PBS, HEPES, etc. check_buffer->buffer_exchange No check_concentration Concentration Sufficient? check_reagents->check_concentration Yes prepare_fresh Prepare Fresh Linker Solution Immediately Before Use check_reagents->prepare_fresh No increase_conc Increase Protein and/or Molar Excess of Linker check_concentration->increase_conc No success Yield Improved check_concentration->success Yes adjust_ph->success buffer_exchange->success prepare_fresh->success increase_conc->success

Caption: Troubleshooting decision tree for low conjugation yield.

G cluster_desired Desired Reaction cluster_competing Competing Side Reaction Activated_PEG Tos-PEG6-NHS Ester Amine Target Primary Amine (R-NH2) Activated_PEG->Amine pH 7.2-8.5 Water Water (H2O) Activated_PEG->Water Hydrolysis (accelerated at high pH) Product Stable Amide Bond (Tos-PEG6-CONH-R) Amine->Product Hydrolyzed Inactive Carboxylic Acid (Tos-PEG6-COOH) Water->Hydrolyzed

Caption: Competing reaction pathways for activated this compound.

References

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of polyethylene glycol (PEG) to proteins and other biomolecules.

Troubleshooting Guide: Low PEGylation Yield

Low yield in PEGylation reactions can be attributed to a variety of factors, ranging from suboptimal reaction conditions to the quality of the reagents. A systematic approach to troubleshooting is recommended to efficiently identify and resolve the issue.

Q1: My PEGylation reaction has a low yield. Where do I start troubleshooting?

When encountering low PEGylation yield, it is advisable to follow a logical troubleshooting workflow. Start by examining the most common and easily addressable factors before moving to more complex issues. The following diagram illustrates a recommended troubleshooting workflow:

TroubleshootingWorkflow Start Low PEGylation Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Time, Molar Ratio) Start->Check_Conditions Check_Reagents Assess Reagent Quality (PEG, Protein, Buffer) Check_Conditions->Check_Reagents Conditions OK Unsuccessful Consult Further Check_Conditions->Unsuccessful Conditions Incorrect Analyze_Reaction Analyze Reaction Mixture (SEC, IEX, SDS-PAGE) Check_Reagents->Analyze_Reaction Reagents OK Check_Reagents->Unsuccessful Reagents Degraded Optimize_Purification Optimize Purification Strategy Analyze_Reaction->Optimize_Purification Reaction Inefficient Analyze_Reaction->Unsuccessful Side Reactions Dominant Successful_Yield Successful Yield Optimize_Purification->Successful_Yield Optimization Successful Optimize_Purification->Unsuccessful Purification Issues

A logical workflow for troubleshooting low PEGylation yield.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q2: What is the optimal pH for my PEGylation reaction?

The optimal pH for a PEGylation reaction is highly dependent on the specific activated PEG chemistry and the target amino acid residue on the protein. For the commonly used N-hydroxysuccinimide (NHS) esters that target primary amines (N-terminus and lysine residues), a pH range of 7 to 9 is generally recommended.[1] At a pH below 7, the amine groups are protonated and thus less nucleophilic, leading to a slower reaction rate. Conversely, at a pH above 9, the hydrolysis of the activated PEG reagent can become a significant competing reaction, reducing the amount of PEG available for conjugation. For reactions targeting thiol groups (cysteines) with maleimide-activated PEGs, a pH range of 6.5 to 7.5 is optimal to ensure the thiol is in its reactive thiolate form while minimizing side reactions with amines.[1]

Q3: How does the PEG-to-protein molar ratio affect the reaction yield?

The molar ratio of the PEG reagent to the protein is a critical parameter that influences the degree of PEGylation. A higher molar excess of PEG will generally drive the reaction towards a higher yield of PEGylated protein and can lead to the formation of multi-PEGylated species. Conversely, a lower molar ratio may result in a higher proportion of unreacted protein. For instance, in the PEGylation of recombinant human granulocyte colony-stimulating factor (rhG-CSF) with mPEG-propionaldehyde, a molar ratio of 5:1 was found to be optimal for producing mono-PEGylated rhG-CSF.[2] The optimal ratio is protein-specific and needs to be determined empirically for each new system.

FactorImpact on PEGylation YieldGeneral Recommendation
pH Affects the nucleophilicity of target residues and the stability of the activated PEG.For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is typical. For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is preferred.[1]
Temperature Influences the reaction rate.Most PEGylation reactions are carried out at room temperature or 4°C to balance reaction speed and reagent stability.
Reaction Time Determines the extent of the reaction.Reaction times can range from 30 minutes to several hours. It is crucial to monitor the reaction over time to determine the optimal endpoint.[3]
PEG:Protein Molar Ratio Affects the degree of PEGylation (mono- vs. multi-PEGylated).A molar excess of PEG is typically used. The optimal ratio (e.g., 5:1 to 20:1) should be determined experimentally.
Reagent and Protein Issues

Q4: My activated PEG reagent may have degraded. How can I check its activity?

Activated PEG reagents, particularly NHS esters, are susceptible to hydrolysis, especially when exposed to moisture. If you suspect your PEG reagent has degraded, you can perform a small-scale test reaction with a model amine-containing compound (e.g., glycine or a small peptide) and analyze the products by mass spectrometry to confirm the reactivity of the PEG. Proper storage of activated PEG reagents is crucial; they should be stored in a desiccated environment at the recommended temperature (typically -20°C) and warmed to room temperature before opening to prevent condensation.

Q5: Could steric hindrance be the cause of low PEGylation yield?

Yes, steric hindrance can significantly impact PEGylation efficiency. The accessibility of the target amino acid residues on the protein surface plays a crucial role. If the target sites are located in sterically hindered regions, such as within protein-protein interaction interfaces or deep in binding pockets, the bulky PEG molecule may not be able to access them efficiently. Additionally, once one PEG molecule is attached, it can shield other potential PEGylation sites, a phenomenon known as the "shielding effect," which can limit the degree of PEGylation.

Purification and Analysis

Q6: I see a smear on my SDS-PAGE gel after the reaction. What does this indicate?

A smear on an SDS-PAGE gel is a common observation in PEGylation reactions and typically indicates a heterogeneous mixture of products. This can include unreacted protein, mono-PEGylated protein, various multi-PEGylated species, and potentially aggregated protein. The PEG molecule itself adds significant molecular weight, and the polydispersity of the PEG reagent can also contribute to the smearing effect. Specialized staining techniques, such as using a barium iodide solution, can be used to specifically visualize the PEG portion of the conjugates on the gel.

Q7: How can I effectively separate the PEGylated protein from unreacted protein and excess PEG?

Several chromatography techniques can be employed for the purification of PEGylated proteins. The choice of method depends on the properties of the protein and the degree of separation required.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated proteins from smaller, unreacted proteins and excess PEG reagent.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, altering its elution profile on an IEX column. This allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.

  • Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is particularly useful for the analytical separation of PEGylated species and can sometimes resolve positional isomers.

Analytical TechniquePrinciple of SeparationInformation Obtained
SDS-PAGE Molecular WeightDegree of PEGylation (mono-, di-, multi-), presence of unreacted protein.
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusSeparation of PEGylated species from unreacted protein and excess PEG.
Ion Exchange Chromatography (IEX) Surface ChargeSeparation of species with different degrees of PEGylation and positional isomers.
Mass Spectrometry (MS) Mass-to-Charge RatioPrecise molecular weight of conjugates, confirmation of PEGylation, and identification of PEGylation sites.

Experimental Protocols

SDS-PAGE Analysis of PEGylation Reaction

Objective: To qualitatively assess the outcome of a PEGylation reaction by separating the products based on molecular weight.

Methodology:

  • Sample Preparation: Mix a small aliquot of the PEGylation reaction mixture with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Prepare controls of the unreacted protein and the PEG reagent alone.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Protein Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize all protein-containing bands.

    • PEG Staining (Optional): To specifically visualize PEGylated species, after protein staining and destaining, the gel can be stained with a 5% barium chloride solution followed by an iodine/potassium iodide solution. PEG-containing bands will appear as a brown precipitate.

  • Analysis: Compare the lane containing the reaction mixture to the control lanes. The appearance of new, higher molecular weight bands corresponds to the PEGylated protein species.

Size Exclusion Chromatography (SEC) for PEGylation Analysis

Objective: To separate and quantify the different species in a PEGylation reaction mixture based on their size.

Methodology:

  • Column and Mobile Phase: Select an SEC column with a fractionation range appropriate for the size of the protein and its PEGylated forms. The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a filtered aliquot of the PEGylation reaction mixture onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). If the PEG reagent has a chromophore, a different wavelength may be used. An evaporative light scattering detector (ELSD) can also be used to detect all non-volatile components.

  • Analysis: The chromatogram will show peaks corresponding to the different species in the mixture. Typically, the PEGylated protein will elute first, followed by the unreacted protein, and then the smaller, excess PEG reagent. The peak areas can be used to estimate the relative amounts of each species.

Ion Exchange Chromatography (IEX) for Purification of PEGylated Proteins

Objective: To purify the desired PEGylated protein species from the reaction mixture based on differences in surface charge.

Methodology:

  • Column and Buffer Selection: Choose an IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Dilute the PEGylation reaction mixture in the binding buffer and load it onto the column.

  • Wash: Wash the column with the binding buffer to remove any unbound material, including the neutral PEG reagent.

  • Elution: Elute the bound proteins using a salt gradient (from low to high salt concentration). The un-PEGylated protein will typically bind more strongly to the resin than the PEGylated species due to charge shielding by the PEG. Collect fractions throughout the gradient.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or SEC to identify the fractions containing the purified PEGylated protein.

Mass Spectrometry (MS) for Characterization of PEGylated Proteins

Objective: To determine the precise molecular weight of the PEGylated protein and identify the sites of PEGylation.

Methodology:

  • Sample Preparation: The sample may require desalting or buffer exchange into a volatile buffer (e.g., ammonium acetate) compatible with mass spectrometry.

  • Mass Analysis:

    • Intact Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight of the intact PEGylated protein. This will confirm the degree of PEGylation (mono-, di-, etc.).

    • Peptide Mapping for Site Identification: Digest the PEGylated protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The masses of the PEGylated peptides will be increased by the mass of the attached PEG, allowing for the identification of the specific amino acid residues that were modified.

Signaling Pathways and Logical Relationships

The decision-making process for optimizing a PEGylation reaction can be visualized as a pathway where each step influences the next.

OptimizationPathway Start Define PEGylation Goal (e.g., mono-PEGylated product) Select_Chemistry Select PEG Chemistry (e.g., NHS-ester, maleimide) Start->Select_Chemistry Initial_Screen Initial Screening of Conditions (pH, Molar Ratio) Select_Chemistry->Initial_Screen Analytical_Check Analyze Products (SDS-PAGE, SEC) Initial_Screen->Analytical_Check Optimization_Loop Optimize Key Parameters Analytical_Check->Optimization_Loop Optimization_Loop->Initial_Screen Suboptimal Scale_Up Scale-Up Reaction Optimization_Loop->Scale_Up Optimal Purification Purify Product (IEX, SEC) Scale_Up->Purification Final_Characterization Final Characterization (MS, SEC) Purification->Final_Characterization Final_Product Desired PEGylated Protein Final_Characterization->Final_Product

A pathway for optimizing a PEGylation reaction.

References

Technical Support Center: Tos-PEG6-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Tos-PEG6-acid conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains two primary functional groups:

  • A tosyl (Tos) group: This is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as the primary amines on the N-terminus of a protein or the side chain of a lysine residue, as well as with thiols (cysteines) and hydroxyls (serine, threonine).[1][2]

  • A carboxylic acid (-COOH) group: This group can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with primary amine groups.[3][4]

The polyethylene glycol (PEG) spacer is a hydrophilic chain of six ethylene glycol units, which helps to increase the solubility of the conjugate in aqueous media.[5]

Q2: What are the primary applications of this compound?

This compound is versatile and can be used in a variety of applications, including:

  • PEGylation of proteins, peptides, and oligonucleotides: This can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which can lead to a longer circulation half-life and reduced renal clearance.

  • Drug delivery: It can be used to link targeting ligands to drug delivery systems like nanoparticles or liposomes.

  • Surface modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

Q3: What are the potential side reactions during a this compound conjugation?

Besides the desired nucleophilic substitution, two primary side reactions can occur:

  • Hydrolysis of the Tosyl Group: In aqueous buffers, the tosyl group can be hydrolyzed to a hydroxyl group, rendering the PEG linker unreactive towards the intended nucleophile. This results in the formation of HO-PEG6-acid. This is a known issue with sulfonylated PEGs, and the rate of hydrolysis can be influenced by reaction conditions.

  • β-Elimination: In the presence of a base (including amine nucleophiles), a competing β-elimination reaction can occur. This results in the formation of a terminal vinyl ether on the PEG chain (Vinyl-PEG5-acid) and the release of p-toluenesulfonate. This side product is unreactive towards amines and represents a loss of active PEG reagent.

Q4: How can I characterize the final conjugated product and any side products?

A combination of analytical techniques is recommended for comprehensive characterization:

  • NMR Spectroscopy (¹H NMR): This is a powerful tool for confirming the structure of the final conjugate and identifying side products. Specific proton signals can indicate the presence of the tosyl group, the formation of the vinyl ether from β-elimination, or the hydroxyl group from hydrolysis.

  • Mass Spectrometry (LC-MS, MALDI-TOF): Mass spectrometry is essential for determining the molecular weight of the conjugate and can confirm the number of PEG chains attached. It can also be used to identify the masses of side products.

  • Chromatography (SEC, RP-HPLC, IEX): Size-exclusion chromatography (SEC) can separate the PEGylated product from the unreacted protein. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEX) can be used to separate different PEGylated species and purify the final product from unreacted PEG and side products.

Troubleshooting Guide

Problem 1: Low Conjugation Yield

Q: I am observing a very low yield of my desired PEGylated product. What are the possible causes and how can I fix it?

A: Low conjugation yield can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

Possible Cause Explanation Recommended Solution
Suboptimal Reaction pH The nucleophilicity of the amine group on the protein is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, competing side reactions like hydrolysis of the tosyl group and β-elimination may be favored. The optimal pH for tosyl-PEG reactions with amines is typically in the range of 8.0 to 9.5.Systematically screen a pH range from 7.5 to 10.0 to find the optimal pH for your specific protein. Use a reliable buffer system to maintain a stable pH throughout the reaction.
Hydrolysis of this compound The tosyl group can hydrolyze in aqueous buffer, especially at higher pH and temperature, rendering the reagent inactive.Use freshly prepared solutions of this compound. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.
β-Elimination Side Reaction The presence of base (including the amine nucleophile) can promote the β-elimination reaction, forming an unreactive vinyl ether PEG derivative.Optimize the pH to find a balance between efficient nucleophilic substitution and minimizing elimination. Avoid excessively high pH or prolonged reaction times at elevated temperatures.
Incorrect Molar Ratio of Reactants An insufficient excess of this compound may lead to incomplete conjugation. Conversely, a very large excess can complicate purification.Optimize the molar ratio of this compound to your biomolecule. Start with a 5- to 20-fold molar excess of the PEG reagent and adjust as needed based on the results.
Inaccessible Target Residues The target amine or thiol groups on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the PEG reagent.Consider gentle denaturation of the protein if its activity can be refolded. Alternatively, if site-specificity is not critical, the inherent heterogeneity of accessible sites may be sufficient. For site-specific conjugation, ensure the target residue is surface-exposed through protein engineering.

Problem 2: Presence of Multiple Products and Impurities in the Final Sample

Q: My analysis shows the desired product, but also several other species. How do I identify and remove them?

A: The presence of multiple species is common in PEGylation reactions. Here’s how to approach their identification and removal.

Impurity/Side Product Identification Method Purification Strategy
Unreacted Protein SEC: Elutes later than the PEGylated product. IEX: Elution profile will differ from the PEGylated product. SDS-PAGE: Migrates faster (lower apparent molecular weight) than the PEGylated product.Size-Exclusion Chromatography (SEC): Effective for separating molecules based on size. The PEGylated protein will have a larger hydrodynamic radius and elute earlier. Ion-Exchange Chromatography (IEX): The PEG chains can shield the protein's charge, altering its interaction with the IEX resin and allowing for separation.
Unreacted/Hydrolyzed this compound RP-HPLC: Will have a different retention time than the conjugated product. Mass Spectrometry: Can confirm the mass of the unreacted or hydrolyzed PEG linker.Dialysis or Ultrafiltration: Use a membrane with a molecular weight cutoff (MWCO) that retains the PEGylated protein while allowing the smaller PEG linker to pass through. Size-Exclusion Chromatography (SEC): Can also be effective if there is a significant size difference.
β-Elimination Product (Vinyl-PEG5-acid) ¹H NMR: Look for characteristic signals of the vinyl group (protons on a double bond). LC-MS: The mass will be lower than the starting this compound due to the loss of the tosyl group.Reversed-Phase HPLC (RP-HPLC): The change in polarity due to the vinyl ether group may allow for separation from the desired conjugate and other impurities.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate buffer, borate buffer) at a pH between 8.0 and 9.5. A typical protein concentration is 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the same reaction buffer or a compatible organic solvent like DMSO or DMF at a concentration that will yield the desired molar excess when added to the protein solution.

  • Conjugation Reaction: Add the this compound solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction: To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining active this compound.

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG reagent, and side products using an appropriate chromatography technique such as SEC or IEX.

  • Analysis: Characterize the purified product using SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and purity.

Protocol 2: Detection of Side Products by ¹H NMR

  • Sample Preparation: Lyophilize a small aliquot of the crude reaction mixture or the purified side product. Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • This compound (starting material): Look for the characteristic aromatic protons of the tosyl group (typically two doublets around 7.5-7.8 ppm) and the methyl protons of the tosyl group (a singlet around 2.4 ppm).

    • HO-PEG6-acid (hydrolysis product): The aromatic and methyl signals of the tosyl group will be absent. A new signal corresponding to the proton on the carbon bearing the hydroxyl group may be visible.

    • Vinyl-PEG5-acid (β-elimination product): The aromatic and methyl signals of the tosyl group will be absent. Look for new signals in the vinyl region of the spectrum (typically between 4.0 and 6.5 ppm) corresponding to the protons of the terminal double bond.

Visual Guides

G cluster_main Main Conjugation Reaction (Nucleophilic Substitution) TosPEG This compound Conjugate Protein-NH-PEG6-Acid TosPEG->Conjugate Protein Protein-NH2 Protein->Conjugate Tosylate_ion Tosylate Leaving Group Conjugate->Tosylate_ion G cluster_side Common Side Reactions cluster_hydrolysis Hydrolysis cluster_elimination β-Elimination TosPEG_H This compound HO_PEG HO-PEG6-Acid (Inactive) TosPEG_H->HO_PEG Water H2O (Buffer) Water->HO_PEG TosH p-Toluenesulfonic Acid HO_PEG->TosH TosPEG_E This compound Vinyl_PEG Vinyl-PEG5-Acid (Inactive) TosPEG_E->Vinyl_PEG Base Base (e.g., R-NH2) Base->Vinyl_PEG Tos_ion Tosylate Anion Vinyl_PEG->Tos_ion G Start Low Conjugation Yield Observed Check_pH Is pH optimal (8.0-9.5)? Start->Check_pH Adjust_pH Optimize pH in small-scale trials Check_pH->Adjust_pH No Check_Reagent Is this compound fresh? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Use_Fresh Use fresh, high-purity reagent Check_Reagent->Use_Fresh No Check_Ratio Is molar ratio sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh->Check_Ratio Adjust_Ratio Optimize molar excess of PEG Check_Ratio->Adjust_Ratio No Check_Temp Is temperature appropriate? Check_Ratio->Check_Temp Yes Adjust_Ratio->Check_Temp Adjust_Temp Try lower temperature (4°C) for longer time Check_Temp->Adjust_Temp Maybe Purify Purify and analyze product Check_Temp->Purify Yes Adjust_Temp->Purify

References

how to improve the efficiency of protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Protein PEGylation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the efficiency of your protein PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is protein PEGylation and why is it used?

A1: Protein PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. This modification is widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] Key benefits include a longer circulatory half-life, increased stability, enhanced solubility, and reduced immunogenicity.[2][3][4] The attachment of PEG increases the protein's size, which reduces its clearance by the kidneys and protects it from enzymatic degradation.

Q2: What are the most common chemical strategies for PEGylating proteins?

A2: The most common strategies target specific amino acid residues. Amine-reactive PEGylation, which targets the primary amines on lysine residues and the N-terminus, is the most extensively used method due to the abundance of these groups on protein surfaces. Thiol-reactive PEGylation targets cysteine residues and is often used for more site-specific modifications because free cysteine residues are less common in proteins.

Q3: What factors influence the efficiency of a PEGylation reaction?

A3: Several factors can significantly impact the outcome of a PEGylation reaction. These include the PEG-to-protein molar ratio, reaction pH, temperature, reaction time, and the concentration of the protein. The quality and reactivity of the PEG reagent itself are also critical.

Q4: How can I control the site of PEGylation to get a more homogeneous product?

A4: Achieving site-specific PEGylation is a key challenge. For amine-reactive PEGylation, you can direct the reaction towards the N-terminus by lowering the reaction pH. The N-terminal α-amino group generally has a lower pKa (around 7.8) than the ε-amino group of lysine (around 10.1), making it more reactive at a slightly acidic or neutral pH. Another common method is to genetically engineer a free cysteine residue at a specific location on the protein for targeted modification with thiol-reactive PEGs like PEG-maleimide.

Q5: What are the main challenges associated with protein PEGylation?

A5: Common challenges include achieving a high yield of the desired PEGylated product, dealing with a heterogeneous mixture of products (e.g., proteins with varying numbers of PEG chains attached at different sites), potential loss of biological activity due to PEG attachment near the active site, and difficulties in purifying the final conjugate.

Troubleshooting Guide

This section addresses specific issues you might encounter during your PEGylation experiments.

Problem 1: Low or no yield of PEGylated protein.

  • Possible Cause 1: Suboptimal Reaction Conditions.

    • Solution: The efficiency of PEGylation is highly dependent on reaction parameters. Systematically optimize the PEG:protein molar ratio, pH, temperature, and reaction time. Often, a higher molar excess of the PEG reagent is required to drive the reaction to completion.

  • Possible Cause 2: Inactive PEG Reagent.

    • Solution: The quality of the PEG linker can be a major hindrance. Ensure your PEG reagent is not expired or degraded. If the PEGylation agent is only 70% active, for example, you must adjust the amount used to ensure the stoichiometry is based on the active PEG molecules.

  • Possible Cause 3: Unfavorable Protein Conformation or Solubility.

    • Solution: The protein may aggregate or be in a conformation that hides the target residues. Ensure the protein is stable and soluble in the chosen reaction buffer. Consider adding stabilizing excipients if necessary.

Problem 2: The reaction produces a heterogeneous mixture of products (e.g., multiple PEG chains attached).

  • Possible Cause 1: Non-specific Reaction Chemistry.

    • Solution: Amine-reactive chemistry (e.g., using NHS-ester PEGs) often results in heterogeneity due to multiple lysine residues on the protein surface. To improve specificity, try lowering the reaction pH to favor N-terminal modification over lysine modification. For example, performing the reaction at pH 7 or below can significantly increase selectivity for the N-terminus.

  • Possible Cause 2: High PEG:Protein Molar Ratio or Long Reaction Time.

    • Solution: A high excess of PEG or a prolonged reaction time can lead to a higher degree of PEGylation. Perform a time-course experiment and test different molar ratios to find the optimal balance that maximizes the yield of the desired mono-PEGylated product while minimizing multi-PEGylated species.

Problem 3: The PEGylated protein has lost its biological activity.

  • Possible Cause: PEGylation at or near the active site.

    • Solution: The attachment of a bulky PEG chain can sterically hinder the protein's active site or binding interface. If you suspect this is the case, you need to pursue a site-specific PEGylation strategy. Identify residues far from the active site using protein structure data and engineer a unique conjugation site (like a cysteine residue) at that location. Alternatively, protecting the active site with a reversible ligand during the PEGylation reaction can prevent modification in that critical region.

Problem 4: Difficulty in purifying the PEGylated protein from unreacted protein and excess PEG.

  • Possible Cause: Similar physicochemical properties of the species.

    • Solution: Ion-exchange chromatography (IEX) is one of the most effective methods for separating PEGylated products from the unreacted protein, as the PEG chains shield the protein's surface charges, altering its interaction with the IEX resin. Size-exclusion chromatography (SEC) can also be used, especially if the PEG chain is large enough to create a significant difference in hydrodynamic radius between the PEGylated and native protein.

Optimizing Reaction Conditions: Data Summary

Optimizing reaction parameters is crucial for maximizing PEGylation efficiency. The tables below summarize the impact of pH and molar ratio on the reaction.

Table 1: Effect of Reaction pH on Lysine-Targeted PEGylation Efficiency

Reaction pHRelative PEGylation RatePredominant TargetRationale
< 7.0Low to ModerateN-terminal α-amino groupThe α-amino group (pKa ~7.6-8.0) is more nucleophilic than lysine's ε-amino group (pKa ~9.3-10.5) at this pH.
7.0 - 8.5Moderate to HighMix of N-terminal and LysineBoth groups are partially deprotonated and reactive. Rate increases with pH.
> 8.5Highε-amino group of LysineLysine residues are significantly deprotonated and highly reactive.

Table 2: Effect of PEG:Protein Molar Ratio on Product Distribution

Molar Ratio (PEG:Protein)Typical ResultApplicationReference
1:1 to 5:1Higher proportion of mono-PEGylated productMaximizing mono-PEGylated species while minimizing excess PEG reagent.
5:1 to 25:1Increased yield of PEGylated products, higher risk of multi-PEGylationDriving the reaction towards completion, especially for less reactive sites.
> 25:1High degree of multi-PEGylationUsed when a high density of PEG coverage is desired.
Visualizing Workflows and Logic

Diagrams can help clarify complex experimental processes and troubleshooting logic.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Mix Combine & React (Control pH, Temp, Time) Protein->Mix PEG PEG Reagent PEG->Mix Buffer Reaction Buffer Buffer->Mix Purify Purification (IEX or SEC) Mix->Purify Quench Reaction Analyze Characterization (SDS-PAGE, HPLC, MS) Purify->Analyze Final Final PEGylated Product Analyze->Final

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Yield Start Low PEGylation Yield? CheckRatio Is PEG:Protein Molar Ratio Optimized? Start->CheckRatio CheckpH Is Reaction pH Optimal? CheckRatio->CheckpH No IncreaseRatio Increase Molar Ratio (e.g., 5:1 to 20:1) CheckRatio->IncreaseRatio Yes CheckReagent Is PEG Reagent Active & Pure? CheckpH->CheckReagent No AdjustpH Adjust pH based on Target Residue (pKa) CheckpH->AdjustpH Yes CheckConditions Are Time/Temp Sufficient? CheckReagent->CheckConditions No NewReagent Use Fresh/New Lot of PEG Reagent CheckReagent->NewReagent Yes IncreaseTimeTemp Increase Reaction Time or Temperature CheckConditions->IncreaseTimeTemp Yes Success Yield Improved CheckConditions->Success No, review protocol IncreaseRatio->Success AdjustpH->Success NewReagent->Success IncreaseTimeTemp->Success

Caption: Troubleshooting flowchart for low PEGylation yield.

Reaction_Mechanism Protein { Protein-NH₂ | Primary Amine (Lysine or N-terminus)} Transition Nucleophilic Attack (pH 7-9) Protein:p->Transition PEG_NHS mPEG NHS Ester PEG_NHS:nhs->Transition Product Protein-NH-CO-PEG Stable Amide Bond Transition->Product:p Byproduct NHS Byproduct Transition->Byproduct

Caption: Reaction of an NHS-ester PEG with a primary amine.

Key Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Chemistry)

This protocol provides a starting point for PEGylating a protein using an mPEG-NHS ester reagent. Optimization is required for each specific protein.

  • Protein Preparation:

    • Prepare the protein solution in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES. The buffer must be free of primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.

    • Adjust the pH of the protein solution to the desired level (e.g., pH 7.4 for mixed reactivity or pH 8.0-8.5 to strongly favor lysine modification).

    • The final protein concentration should typically be between 1-10 mg/mL.

  • PEG Reagent Preparation:

    • Allow the mPEG-NHS reagent to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the mPEG-NHS in a small amount of anhydrous DMSO or the reaction buffer to prepare a concentrated stock solution.

  • PEGylation Reaction:

    • Add the calculated amount of the mPEG-NHS stock solution to the stirring protein solution. The molar ratio of PEG to protein should be optimized, with a starting point often between 5:1 and 20:1.

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM. This will consume any unreacted mPEG-NHS.

  • Purification and Analysis:

    • Remove the unreacted PEG and quenching agent by dialysis, diafiltration, or chromatography (IEX or SEC).

    • Analyze the reaction products using SDS-PAGE and/or HPLC to determine the extent of PEGylation.

Protocol 2: SDS-PAGE Analysis of PEGylated Proteins

SDS-PAGE is a simple and effective way to visualize the outcome of a PEGylation reaction. The attached PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart.

  • Sample Preparation:

    • Take aliquots from your reaction at different time points (e.g., 0, 30, 60, 120 minutes) and quench them immediately.

    • Mix the samples with an appropriate volume of SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples, along with an un-PEGylated protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain like Coomassie Brilliant Blue. The PEGylated protein will appear as a distinct band (or a smear, if heterogeneous) with a higher apparent molecular weight than the unmodified protein.

    • Alternatively, barium-iodide staining can be used to specifically stain the PEG portion of the conjugate.

Protocol 3: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is effective for removing small molecules like unreacted PEG and for separating PEGylated proteins from the native protein if the attached PEG is sufficiently large.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your protein and its PEGylated form.

    • Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS pH 7.4).

  • Sample Loading:

    • Concentrate your quenched reaction mixture if necessary. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

    • Load the sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the sample with the equilibration buffer at a constant flow rate recommended for the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions across the elution peaks. The PEGylated protein, having a larger hydrodynamic size, will elute earlier than the smaller, un-PEGylated protein. Unreacted PEG reagent will elute much later.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to confirm the identity of the species in each peak and to pool the fractions containing the purified PEGylated protein.

References

stability of Tos-PEG6-acid in different pH buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tos-PEG6-acid in various pH buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a heterobifunctional linker molecule. It consists of three main parts:

  • Tosyl group (Tos): A good leaving group that readily reacts with nucleophiles such as amines, thiols, and hydroxyls. This end is often used for conjugation to proteins, peptides, or other molecules.

  • PEG6 linker: A six-unit polyethylene glycol spacer that is hydrophilic and provides flexibility and solubility.

  • Carboxylic acid (-COOH): A functional group that can be activated to react with primary amines to form stable amide bonds.

Q2: What are the primary factors affecting the stability of this compound in buffers?

The stability of this compound is primarily influenced by:

  • pH: The pH of the buffer solution is the most critical factor, as it directly affects the rate of hydrolysis of the tosyl group.

  • Temperature: Higher temperatures will accelerate the degradation of the molecule. For optimal stability, it is recommended to store this compound in a cool place.

  • Presence of Nucleophiles: The tosyl group is susceptible to nucleophilic attack. Buffers containing nucleophilic species (e.g., Tris) should be used with caution.

  • Presence of Oxidizing Agents: The polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation.[1]

Q3: How does pH affect the stability of the tosyl group?

The tosyl group is an ester of p-toluenesulfonic acid and is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution:

  • Alkaline conditions (pH > 8): The tosyl group is rapidly hydrolyzed in basic solutions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the sulfur atom and displacing the PEG-acid portion.

  • Neutral conditions (pH ≈ 7): The tosyl group is relatively more stable at neutral pH compared to basic conditions, but slow hydrolysis can still occur over time.

  • Acidic conditions (pH < 6): The tosyl group is generally more stable in acidic conditions than in basic or neutral conditions. However, strong acidic conditions can also catalyze hydrolysis, although typically at a slower rate than in basic media.

Q4: Is the PEG backbone of this compound stable?

The ether linkages in the polyethylene glycol (PEG) backbone are generally very stable to hydrolysis across a wide pH range. However, the PEG chain can be susceptible to oxidative degradation, which can be accelerated by the presence of metal ions, elevated temperatures, and exposure to light.[1]

Q5: What is the stability of the carboxylic acid group?

The carboxylic acid group at the other end of the PEG chain is stable under typical aqueous buffer conditions. It does not undergo hydrolysis. However, it is a reactive group that can be activated (e.g., using EDC and NHS) to form an active ester for subsequent reaction with amine groups.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation efficiency at the tosyl end. Hydrolysis of the tosyl group before or during the conjugation reaction.Prepare buffer solutions fresh and use them immediately after dissolving the this compound. Avoid using basic buffers (pH > 8) for dissolving and handling the compound for extended periods. If your reaction requires a basic pH, add the this compound to the reaction mixture as the last step.
Inactivation of the tosyl group by a nucleophilic buffer component.Avoid using buffers containing primary amines, such as Tris, as they can react with the tosyl group. Opt for non-nucleophilic buffers like phosphate, HEPES, or borate buffers.
Unexpected side products are observed in the reaction mixture. Degradation of the PEG backbone.Protect your reaction from light and use high-purity, metal-free buffers and reagents to minimize oxidative degradation.[1]
Difficulty dissolving this compound. The compound may be a low-melting solid or waxy at room temperature.Gently warm the vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution in an anhydrous organic solvent like DMSO or DMF and add it to your aqueous reaction buffer.

Stability of this compound in Different pH Buffers

The following table summarizes the expected qualitative stability of the tosyl group of this compound in different pH buffers at room temperature. The stability is primarily determined by the rate of hydrolysis of the tosyl ester.

pH Range Buffer Example Expected Stability of Tosyl Group Primary Degradation Pathway
Acidic (pH 4-6) Acetate BufferHighSlow acid-catalyzed hydrolysis
Neutral (pH 6.5-7.5) Phosphate Buffer (PBS), HEPESModerateSlow hydrolysis
Alkaline (pH > 8) Borate Buffer, Carbonate-Bicarbonate BufferLowRapid base-catalyzed hydrolysis

Note: This table provides a general guideline. The actual stability will depend on the specific buffer composition, temperature, and presence of other reactive species. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol: General Procedure for Stability Testing of this compound

This protocol outlines a general method to assess the stability of the tosyl group of this compound in a specific buffer.

Materials:

  • This compound

  • Buffers of desired pH (e.g., 100 mM Sodium Acetate, pH 5.0; 100 mM Phosphate Buffer, pH 7.4; 100 mM Sodium Borate, pH 9.0)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Anhydrous DMSO or DMF for stock solution preparation

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Prepare buffer solutions at the desired pH values.

  • Initiate the stability study: Add a known volume of the this compound stock solution to each buffer to achieve a final concentration (e.g., 1 mg/mL).

  • Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analyze the aliquots by HPLC to monitor the disappearance of the parent this compound peak and the appearance of any degradation products (e.g., the hydrolyzed PEG6-acid).

  • Quantify the peak areas to determine the percentage of remaining this compound at each time point.

  • Calculate the half-life (t½) of this compound in each buffer by plotting the natural logarithm of the concentration versus time.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO/DMF) initiate Add Stock to Buffers prep_stock->initiate prep_buffers Prepare Buffers (e.g., pH 4, 7, 9) prep_buffers->initiate incubate Incubate at Constant Temperature initiate->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Peak Areas hplc->quantify calculate Calculate Half-life quantify->calculate

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis of Tosyl Group cluster_oxidation Oxidative Degradation of PEG Chain TosPEG This compound hydrolyzed_peg HO-PEG6-acid TosPEG->hydrolyzed_peg H2O (Acidic or Basic pH) fragments Various Oxidation Products (e.g., aldehydes, carboxylic acids) TosPEG->fragments Oxidizing Agents (e.g., metal ions, light) pts p-toluenesulfonic acid

Caption: Primary degradation pathways for this compound in aqueous buffers.

References

Technical Support Center: Prevention of Tosyl Group Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the tosyl group during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause tosyl group hydrolysis?

The stability of a tosyl group is significantly influenced by several factors:

  • Moisture: Tosylates are susceptible to hydrolysis, where the tosyl group is cleaved, reverting the compound to the corresponding alcohol. It is crucial to handle and store tosylates under anhydrous (dry) conditions.[1]

  • pH: Both acidic and basic conditions can promote the degradation of tosylates. Strong acids can catalyze hydrolysis, while bases can act as nucleophiles or promote elimination reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. For sensitive compounds like benzyl tosylates, decomposition can even occur at room temperature.[1] It is generally recommended to store tosylates in a cool environment.

  • Solvents: The choice of solvent plays a critical role. Protic solvents, such as water and alcohols, can participate in solvolysis reactions, leading to the cleavage of the tosyl group.[1]

  • Nucleophiles: Tosylates are reactive towards a variety of nucleophiles, which can lead to substitution reactions, displacing the tosyl group.

Q2: My tosylation reaction is not working, and I am only recovering my starting alcohol. What is the likely cause?

The most common reason for a failed tosylation reaction is the presence of water. Tosyl chloride (TsCl) is highly sensitive to moisture and will readily hydrolyze to form p-toluenesulfonic acid, which is unreactive for the desired tosylation.[1] To avoid this, ensure that all glassware is thoroughly oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.

Another potential issue could be an inappropriate or impure base. The base, typically pyridine or triethylamine, is essential for neutralizing the HCl generated during the reaction. Ensure the base is pure and used in the correct stoichiometric amount.

Q3: During my reaction, I've observed the formation of an alkyl chloride instead of the desired product. Why is this happening?

This is a known side reaction where the chloride ion (Cl⁻), a byproduct of the reaction between the alcohol and tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This is particularly common for activated alcohols, such as benzylic systems. To circumvent this issue, you can use p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent, as it does not produce chloride ions.

Q4: How can I purify my tosylated product without causing hydrolysis, especially during column chromatography?

Purification of tosylates, particularly those prone to hydrolysis, requires careful handling. Here are some key recommendations:

  • Neutralized Silica Gel: Standard silica gel can be slightly acidic, which can promote the hydrolysis of sensitive tosylates. It is highly recommended to use silica gel that has been neutralized by preparing a slurry in an eluent containing 1-2% triethylamine.

  • Rapid Purification: Minimize the time the tosylate is in contact with the stationary phase. Perform flash chromatography as quickly as possible.

  • Low Temperatures: Keep the fractions cold by collecting them in tubes placed on ice. Remove the solvent under reduced pressure at a low temperature to prevent thermal decomposition.

  • Alternative Stationary Phases: For extremely sensitive tosylates, consider using a less acidic stationary phase, such as neutral alumina.

Q5: Are there more stable alternatives to the tosyl group for activating an alcohol?

Yes, if the stability of the tosyl group is a significant concern for your reaction sequence, you might consider using other sulfonate esters or converting the alcohol to an alkyl halide.

  • Mesylates (OMs): Prepared from methanesulfonyl chloride (MsCl), mesylates have similar reactivity to tosylates but can sometimes be more suitable for hindered alcohols.

  • Triflates (OTf): Triflates are significantly more reactive than tosylates and are excellent leaving groups. They are often used for unreactive substrates or when very fast reaction rates are desired.

  • Alkyl Halides: Direct conversion of the alcohol to an alkyl bromide (e.g., using PBr₃) or chloride (e.g., using SOCl₂) can provide a more stable intermediate for subsequent nucleophilic substitution reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during reactions involving tosyl groups.

Symptom Potential Cause Recommended Solution
Low or no yield of tosylated product Presence of moisture in the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Impure or insufficient amount of base.Use a fresh, pure batch of base (e.g., pyridine, triethylamine) in the correct stoichiometry.
Sterically hindered alcohol.For hindered alcohols, consider using a stronger, non-nucleophilic base or switching to a more reactive sulfonylating agent like mesyl chloride.
Formation of alkyl chloride byproduct Nucleophilic attack by chloride ions.Use p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride to avoid the generation of chloride ions.
Decomposition of product during workup Hydrolysis due to acidic or basic aqueous wash.Use a cold, saturated aqueous NaHCO₃ solution for the initial quench. Wash sequentially with cold, dilute acid (to remove amine bases), saturated NaHCO₃, and brine.
Decomposition of product on silica gel column Acidity of silica gel.Neutralize the silica gel by preparing the slurry and eluent with 1-2% triethylamine.
Prolonged contact time with silica.Perform flash chromatography quickly. Consider using a less polar solvent system to elute the product faster.
Product degrades upon storage Exposure to atmospheric moisture.Store the purified tosylate in a sealed vial under an inert atmosphere (e.g., argon or nitrogen).
Thermal instability.Store the compound in a freezer at -20°C or below.

Quantitative Data Summary

The stability and reactivity of a sulfonate leaving group can be quantitatively assessed by the pKa of its conjugate acid and the relative rates of reaction. A lower pKa indicates a more stable anion and thus a better leaving group.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTfTriflic Acid~ -14Very High
Tosylate -OTs p-Toluenesulfonic Acid ~ -2.8 1
Mesylate-OMsMethanesulfonic Acid~ -1.9~0.6

Note: Relative rates are approximate and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol under Anhydrous Conditions

This protocol provides a general guideline for the tosylation of a primary alcohol. Optimization for specific substrates may be necessary.

Materials:

  • Primary alcohol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, optional)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas.

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (can be used as both base and solvent).

  • If desired, add a catalytic amount of DMAP (0.05 - 0.1 eq.).

  • Slowly add solid p-toluenesulfonyl chloride (1.2 eq.) in portions, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold, saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with cold, dilute HCl (e.g., 1 M) to remove the amine base, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product immediately, preferably by flash chromatography on neutralized silica gel.

Visualizations

Hydrolysis_Mechanism Tosylate R-OTs Intermediate Transition State Tosylate->Intermediate Nucleophilic attack by H₂O Water H₂O Alcohol R-OH Intermediate->Alcohol TsOH TsOH Intermediate->TsOH

Caption: Mechanism of Tosyl Group Hydrolysis

Troubleshooting_Workflow Start Reaction Issue Observed Check_Moisture Check for Moisture (Reagents, Glassware, Solvents) Start->Check_Moisture Check_Base Check Base (Purity, Stoichiometry) Check_Moisture->Check_Base Anhydrous Conditions Confirmed Solution Implement Corrective Action Check_Moisture->Solution Moisture Detected Check_Temp Check Temperature Control Check_Base->Check_Temp Base is OK Check_Base->Solution Base Issue Identified Check_Workup Review Workup Procedure Check_Temp->Check_Workup Temp is OK Check_Temp->Solution Temp Issue Identified Check_Purification Review Purification Method Check_Workup->Check_Purification Workup is OK Check_Workup->Solution Workup Issue Identified Check_Purification->Solution Purification is OK Check_Purification->Solution Purification Issue Identified

Caption: Troubleshooting Workflow for Tosylation Reactions

References

Technical Support Center: Purification of Tos-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of Tos-PEG6-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound conjugation reaction?

Following a conjugation reaction with this compound, the mixture typically contains the desired conjugate, unreacted this compound, the unreacted substrate molecule, and various side products. The removal of these impurities is crucial for the accuracy of downstream applications and for ensuring the purity of the final product.

Q2: Which purification methods are most effective for small molecule this compound conjugates?

For purifying small molecule this compound conjugates, where the molecular weight difference between the product and impurities is minimal, chromatographic techniques are generally the most effective. These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[1][]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Separates molecules based on their polarity.

  • Flash Chromatography: A rapid form of column chromatography that is useful for preparative-scale purifications.[3]

  • Size-Exclusion Chromatography (SEC): Can be effective if there is a significant size difference between the conjugate and the unreacted starting materials.[1][]

The choice of method depends on the specific properties of the conjugate and the impurities.

Q3: How can I monitor the progress and success of the purification?

Analytical techniques are essential for assessing the purity of the fractions collected during purification. Commonly used methods include:

  • Analytical HPLC (RP-HPLC or NP-HPLC): To determine the retention times of the starting materials and the product, and to assess the purity of the collected fractions.

  • Mass Spectrometry (MS): To confirm the identity of the desired conjugate by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified conjugate.

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the separation.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugates.

Problem Possible Cause Solution
Low recovery of the conjugate Non-specific binding to the chromatography column: The conjugate may be irreversibly binding to the stationary phase.- Ensure the column is properly equilibrated with the mobile phase.- Experiment with different stationary phases (e.g., C8 instead of C18 for RP-HPLC).- Add a small amount of a competitive binding agent to the mobile phase.
Precipitation on the column: The conjugate may not be soluble in the chosen mobile phase.- Check the solubility of your conjugate in the mobile phase.- Adjust the pH or add solubilizing agents to the mobile phase.
Poor separation of the conjugate and unreacted this compound Inappropriate chromatography conditions: The mobile phase composition or gradient may not be optimal for separation.- For RP-HPLC, adjust the gradient of the organic solvent (e.g., acetonitrile or methanol) in water.- For NP-HPLC, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Optimize the flow rate for better resolution.
Column overloading: Too much sample has been loaded onto the column, leading to broad peaks and poor separation.- Reduce the amount of sample injected onto the column.
Co-elution of the conjugate with other impurities Similar physicochemical properties: The conjugate and impurities may have very similar polarity or size.- Try a different chromatographic mode (e.g., switch from RP-HPLC to NP-HPLC).- Consider a two-step purification process using orthogonal techniques (e.g., RP-HPLC followed by SEC).
Presence of unconjugated starting material in the final product Incomplete reaction: The conjugation reaction may not have gone to completion.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Inefficient purification: The chosen purification method is not adequately separating the product from the starting material.- Re-optimize the purification protocol as described in the "Poor separation" section.

Experimental Protocols

Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the purification of small molecule this compound conjugates based on hydrophobicity.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction mixture dissolved in a suitable solvent (e.g., DMSO, DMF)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.

  • Sample Injection: Inject the dissolved reaction mixture onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. The specific gradient will need to be optimized based on the retention times of your conjugate and impurities, as determined by analytical HPLC. A typical gradient might be from 5% B to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired conjugate.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and/or MS.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Flash Chromatography

This protocol is a rapid method for purifying larger quantities of this compound conjugates on a silica gel column.

Materials:

  • Flash chromatography system

  • Silica gel column

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane/methanol)

  • Reaction mixture

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine a suitable mobile phase system for separation using TLC. The ideal solvent system should give good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the chosen mobile phase.

  • Sample Loading: Dissolve the reaction mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Run the mobile phase through the column and collect fractions. The elution can be isocratic (constant mobile phase composition) or a gradient (increasing polarity).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The following table provides a general comparison of the purification techniques discussed. The actual performance will vary depending on the specific conjugate and reaction mixture.

Purification Method Typical Purity Typical Recovery Scale Primary Separation Principle
Preparative RP-HPLC >98%60-90%mg to gHydrophobicity
Flash Chromatography 90-98%70-95%mg to multi-gPolarity
Size-Exclusion Chromatography Variable80-95%mg to gMolecular Size

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Analytical_Check Analytical Check (HPLC, MS, TLC) Start->Analytical_Check Purification_Choice Choose Purification Method Analytical_Check->Purification_Choice RP_HPLC Preparative RP-HPLC Purification_Choice->RP_HPLC High Polarity Difference Flash_Chrom Flash Chromatography Purification_Choice->Flash_Chrom Moderate Polarity Difference, Larger Scale SEC Size-Exclusion Chromatography Purification_Choice->SEC Significant Size Difference Analysis Analyze Fractions (HPLC, MS) RP_HPLC->Analysis Flash_Chrom->Analysis SEC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Fractions Pure Re_Purify Re-purify if needed Analysis->Re_Purify Fractions Impure Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure Conjugate Solvent_Removal->Final_Product Re_Purify->Purification_Choice TroubleshootingLogic Start Purification Issue Identified Issue_Type What is the issue? Start->Issue_Type Low_Recovery Low Recovery Issue_Type->Low_Recovery Low Yield Poor_Separation Poor Separation Issue_Type->Poor_Separation Broad/Overlapping Peaks Contamination Final Product Contaminated Issue_Type->Contamination Impure Final Product Check_Binding Check for non-specific binding or precipitation on column Low_Recovery->Check_Binding Optimize_Gradient Optimize mobile phase gradient and flow rate Poor_Separation->Optimize_Gradient Check_Loading Reduce sample load Poor_Separation->Check_Loading Orthogonal_Method Consider orthogonal purification method Contamination->Orthogonal_Method Check_Reaction Verify reaction completion Contamination->Check_Reaction Check_Binding->Low_Recovery Adjust conditions Optimize_Gradient->Poor_Separation Re-run Check_Loading->Poor_Separation Re-run Orthogonal_Method->Contamination Implement second step Check_Reaction->Contamination Re-synthesize if needed

References

Technical Support Center: Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Tos-PEG6-acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Summary of Quantitative Data

For quick reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueNotes
Storage Temperature -20°CRecommended for long-term stability.[1][2]
Shipping Temperature AmbientShipped at room temperature, but should be stored at -20°C upon receipt.[1][2]
Purity Typically ≥95%Refer to the Certificate of Analysis for lot-specific purity.
Solubility Aqueous MediaThe hydrophilic PEG spacer enhances solubility in aqueous solutions.[1]
DMSO, DMF, DCMSoluble in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound should be stored at -20°C in a dry environment. While it is shipped at ambient temperature, long-term storage at room temperature is not recommended as it can lead to degradation of the PEG chain.

Q2: Is this compound sensitive to moisture?

A: Yes, like many reactive chemical reagents, it is advisable to handle this compound in a dry environment and to minimize its exposure to moisture to prevent hydrolysis of the tosyl group. For optimal stability, especially when stored as a solution, consider using anhydrous solvents and storing under an inert gas.

Q3: What is the shelf life of this compound?

A: The shelf life of this compound is not definitively established and can depend on storage conditions. When stored properly at -20°C and protected from moisture, the compound should remain stable for an extended period. For critical applications, it is recommended to use the product within a reasonable timeframe from purchase and to refer to the supplier's documentation if available.

Q4: In what solvents can I dissolve this compound?

A: this compound is soluble in aqueous media due to its hydrophilic PEG spacer. It is also soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For reactions, anhydrous grades of these solvents are recommended to prevent unwanted side reactions.

Q5: What are the main reactive groups on this compound and what are their functions?

A: this compound has two primary reactive functionalities:

  • Tosyl group (-OTs): This is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and alcohols for conjugation.

  • Carboxylic acid group (-COOH): This group can be activated to react with primary amines to form a stable amide bond. A common activating agent for this reaction is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem: Low or No Yield in Amide Coupling Reaction with an Amine

Possible Cause 1: Incomplete activation of the carboxylic acid.

  • Solution: Ensure that the activating agent (e.g., HATU) is fresh and has been stored under appropriate conditions (typically desiccated and protected from light). The pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIEA) before adding the amine is a critical step. Allow sufficient time for the active ester to form (typically 15-30 minutes at room temperature).

Possible Cause 2: Hydrolysis of the activated ester.

  • Solution: Perform the reaction under anhydrous conditions. Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture in the reaction can lead to the hydrolysis of the activated ester, reducing the yield of the desired amide product.

Possible Cause 3: Competing side reaction of the amine with HATU.

  • Solution: The recommended order of addition is to first activate the carboxylic acid with HATU and a base, and then add the amine. Adding the amine before the carboxylic acid is fully activated can lead to the amine reacting directly with HATU, rendering it unavailable for the desired coupling reaction.

Possible Cause 4: Incorrect pH for the conjugation reaction.

  • Solution: The coupling of an activated carboxylic acid with a primary amine is most efficient at a slightly basic pH (typically pH 7.5-8.5). Ensure your reaction buffer is within this range to facilitate the nucleophilic attack of the amine.

Problem: Unexpected Side Products or Low Purity

Possible Cause 1: Reaction of the tosyl group with nucleophiles in the reaction mixture.

  • Solution: The tosyl group is a very good leaving group and can be displaced by strong nucleophiles. If your reaction mixture contains other nucleophilic species besides the intended target, you may observe side products. It is important to consider the compatibility of all reagents in your reaction. If necessary, protect other nucleophilic functional groups on your molecule.

Possible Cause 2: Degradation of the PEG chain.

  • Solution: While generally stable, PEG chains can be susceptible to oxidative degradation, especially when exposed to light and oxygen over time. Store this compound protected from light and consider purging solutions with an inert gas like argon or nitrogen to minimize oxidation.

Possible Cause 3: Contamination of starting materials.

  • Solution: Ensure the purity of all starting materials, including your amine-containing molecule and solvents. Impurities can lead to unexpected side reactions and a complex product mixture.

Experimental Protocols

Detailed Methodology: Amide Bond Formation using this compound and HATU

This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule using HATU as the activating agent.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base and Activating Agent: To the solution, add DIEA (2.0 - 3.0 equivalents), followed by the addition of HATU (1.05 - 1.2 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active OAt-ester.

  • Addition of Amine: Add the amine-containing molecule (1.0 - 1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction, precipitation, or chromatography, depending on the properties of the final conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification dissolve 1. Dissolve this compound in anhydrous DMF add_reagents 2. Add DIEA and HATU dissolve->add_reagents Inert Atmosphere preactivate 3. Pre-activate for 15-30 min add_reagents->preactivate add_amine 4. Add Amine preactivate->add_amine Formation of Active Ester react 5. React for 1-4 hours add_amine->react monitor 6. Monitor by TLC/LC-MS react->monitor purify 7. Purify Product monitor->purify Reaction Complete

Caption: Experimental workflow for amide bond formation.

troubleshooting_logic cluster_activation Activation Issues cluster_reaction_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Reaction Yield check_reagents Check HATU/DIEA Freshness and Storage start->check_reagents check_preactivation Ensure Sufficient Pre-activation Time start->check_preactivation check_conditions Verify Anhydrous Conditions start->check_conditions check_order Verify Correct Order of Addition start->check_order check_ph Check Reaction pH (Optimal: 7.5-8.5) start->check_ph check_nucleophiles Assess for Unwanted Nucleophiles start->check_nucleophiles check_degradation Consider PEG Degradation start->check_degradation

Caption: Troubleshooting logic for low reaction yield.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Tos_PEG_Acid This compound Activated_Ester Activated OAt-Ester Tos_PEG_Acid->Activated_Ester + HATU, DIEA HATU HATU Conjugate Tos-PEG6-Amide Conjugate Activated_Ester->Conjugate + Primary Amine Amine Primary Amine Amine->Conjugate

References

Technical Support Center: Controlling the Degree of PEGylation with Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tos-PEG6-acid for PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for PEGylation?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups at its ends: a tosyl group and a terminal carboxylic acid.[1][2] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2] This dual functionality allows for a controlled, stepwise PEGylation process.

Q2: What is the primary advantage of using a heterobifunctional PEG linker like this compound?

The primary advantage is the ability to control the reaction and avoid the cross-linking of proteins, which can be a problem with bifunctional PEGs that have the same reactive group on both ends.[3] With this compound, you can first react the activated carboxylic acid with your protein and then use the tosyl group for a subsequent reaction, or vice-versa, ensuring a more defined conjugate.

Q3: What factors influence the degree of PEGylation?

Several factors can be adjusted to control the number of PEG chains attached to a protein:

  • Molar ratio of activated PEG to protein: Increasing this ratio generally leads to a higher degree of PEGylation.

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the amino groups on the protein. N-terminal α-amino groups have a lower pKa than the ε-amino groups of lysine residues, allowing for more selective PEGylation at the N-terminus at a lower pH (around 7).

  • Reaction time and temperature: Longer reaction times and higher temperatures can increase the extent of PEGylation, but may also risk protein denaturation.

  • Protein concentration: Higher protein concentrations can sometimes lead to aggregation, especially if there is some degree of cross-linking.

Q4: How can I determine the degree of PEGylation?

Several analytical techniques can be used to characterize your PEGylated product:

  • SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of different PEGylated species.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, which can be used to determine the exact number of attached PEG molecules.

  • HPLC: Can be used to separate and quantify the different PEGylated forms.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No PEGylation 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated PEG ester in the aqueous buffer. 3. Incorrect pH for the conjugation reaction. 4. Inaccessible target functional groups on the protein.1. Confirm the activation of the carboxylic acid (e.g., via NHS ester formation) using an appropriate analytical method before conjugation. 2. Use freshly prepared activated PEG. Prepare stock solutions in a dry, aprotic solvent like DMSO and add it to the reaction buffer immediately before use. 3. Verify and adjust the pH of the reaction buffer to the optimal range for the target amine groups (typically pH 7-9). 4. Consider denaturing and refolding the protein if the target sites are buried within its structure.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. The molar ratio of activated PEG to protein is too high. 2. Multiple reactive sites on the protein have similar accessibility and reactivity.1. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for your desired degree of PEGylation. 2. Adjust the reaction pH to favor more selective modification (e.g., a lower pH for N-terminal selectivity).
Protein Aggregation and Precipitation 1. Undesirable cross-linking due to reactions with both ends of the PEG molecule. 2. The reaction conditions (e.g., pH, temperature) are causing protein denaturation and aggregation. 3. High protein concentration.1. Ensure a stepwise reaction to control which end of the this compound reacts first. 2. Optimize reaction conditions to maintain protein stability. Consider adding stabilizing excipients. 3. Reduce the concentration of the protein in the reaction mixture.
Loss of Biological Activity 1. The PEG chain is attached at or near the protein's active site, causing steric hindrance. 2. The reaction conditions have denatured the protein.1. Attempt a different PEGylation strategy that targets amino acids known to be distant from the active site. 2. Protect the active site during the reaction by adding a substrate or a competitive inhibitor. 3. Confirm the protein's structural integrity after the reaction using biophysical methods (e.g., Circular Dichroism) and optimize reaction conditions for better stability.

Experimental Protocols

Two-Step Amine PEGylation via Carboxylic Acid Activation

This protocol first activates the carboxylic acid of this compound to an NHS ester, which then reacts with primary amines on the target protein.

Step 1: Activation of this compound

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (like EDC or DCC) in a 1:1.2:1.2 molar ratio in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The activated Tos-PEG6-NHS ester is now ready for conjugation. It is recommended to use it immediately.

Step 2: PEGylation of the Target Protein

  • Dissolve the target protein in a suitable reaction buffer (e.g., phosphate buffer) at a pH of 7.0-8.5.

  • Add the freshly prepared activated Tos-PEG6-NHS ester solution to the protein solution at a desired molar excess (e.g., 3-fold, 5-fold, 10-fold).

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.

  • Purify the PEGylated protein from the excess PEG reagent and byproducts using techniques like size exclusion chromatography (SEC) or ion-exchange chromatography.

Quantitative Data

The optimal molar ratio of activated PEG to protein is critical for controlling the degree of PEGylation and must be determined empirically for each protein. The following table provides a general guideline for initial experiments.

Molar Ratio (Activated PEG : Protein)Expected Predominant SpeciesPotential for Polydispersity
1:1 to 3:1Mono-PEGylatedLow
5:1 to 10:1Mono- and Di-PEGylatedModerate
> 20:1Multi-PEGylatedHigh

Visualizations

experimental_workflow Experimental Workflow for PEGylation with this compound cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis A Dissolve this compound, NHS, and EDC in DMSO B Stir at Room Temperature (4-6 hours) A->B Formation of Tos-PEG6-NHS ester D Add Activated Tos-PEG6-NHS Ester B->D Add to protein solution C Dissolve Protein in Reaction Buffer (pH 7.5) C->D E React at 4°C (overnight) D->E F Quench Reaction (e.g., with Tris) E->F G Purify via SEC F->G H Analyze by SDS-PAGE and Mass Spectrometry G->H

Caption: A typical experimental workflow for protein PEGylation using this compound.

troubleshooting_logic Troubleshooting Logic for Low PEGylation Yield Start Low PEGylation Yield? CheckActivation Was PEG Activation Confirmed? Start->CheckActivation CheckFreshness Was Activated PEG Used Immediately? CheckActivation->CheckFreshness Yes Solution1 Verify Activation (e.g., NMR, MS) CheckActivation->Solution1 No CheckpH Is Reaction pH Optimal? CheckFreshness->CheckpH Yes Solution2 Use Freshly Prepared Activated PEG CheckFreshness->Solution2 No CheckRatio Is Molar Ratio Sufficient? CheckpH->CheckRatio Yes Solution3 Adjust pH to 7.0-8.5 CheckpH->Solution3 No Solution4 Increase Molar Ratio of PEG to Protein CheckRatio->Solution4 No End End CheckRatio->End Yes, consider other factors (e.g., protein accessibility)

Caption: A decision tree for troubleshooting low PEGylation yield.

References

Validation & Comparative

A Head-to-Head Comparison of Tos-PEG6-acid and NHS-PEG6-acid for Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

San Diego, CA – November 28, 2025 – For researchers and drug development professionals engaged in bioconjugation, the choice of linker chemistry is a critical decision that profoundly impacts the efficiency, stability, and overall success of the resulting conjugate. This guide provides an in-depth, objective comparison of two popular amine-reactive PEGylation reagents: Tos-PEG6-acid and NHS-PEG6-acid. We will delve into their reaction mechanisms, stability, and optimal reaction conditions, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

This compound and NHS-PEG6-acid are both bifunctional linkers designed to covalently attach a polyethylene glycol (PEG) spacer to biomolecules via primary amines, such as those on lysine residues or the N-terminus of proteins. However, they operate through distinct chemical principles that offer different advantages and disadvantages.

  • NHS-PEG6-acid , typically used as its activated N-Hydroxysuccinimide (NHS) ester form, is a widely adopted reagent that forms a stable amide bond with primary amines. It is known for its high reactivity and well-established protocols. Its primary drawback is the hydrolytic instability of the NHS ester group, which necessitates careful handling and reaction optimization to maximize conjugation efficiency.

  • This compound possesses two distinct reactive sites: a tosyl group and a carboxylic acid. The tosyl group is an excellent leaving group that reacts with primary amines via nucleophilic substitution to form a highly stable sulfonamide bond . The carboxylic acid can be independently activated (e.g., with EDC/NHS) to form an amide bond, offering orthogonal conjugation possibilities. The tosyl group is generally more resistant to hydrolysis than an NHS ester, offering a wider window for reaction.

This guide will focus on the amine reactivity of the tosyl group on this compound versus the amine reactivity of a pre-activated NHS-ester derived from a corresponding PEG-acid.

Reaction Mechanisms and Specificity

The fundamental difference between these two reagents lies in the nature of their reaction with amines.

NHS-PEG6-Ester: The reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2][3] While highly reactive with primary amines, NHS esters can also exhibit side reactions with other nucleophilic residues like serine, threonine, and tyrosine, though this is less common.[4]

This compound: The tosyl group reacts with primary amines through a nucleophilic substitution reaction. The amine attacks the carbon to which the tosylate is attached, displacing the tosylate group, which is an excellent leaving group. This forms a stable sulfonamide linkage.[5] Tosylates are also known to react with other nucleophiles, including thiols and hydroxyls, which may be a consideration for specificity depending on the biomolecule.

G cluster_0 NHS-PEG6-Ester Pathway cluster_1 This compound Pathway NHS_Ester NHS-PEG6-Ester Intermediate1 Tetrahedral Intermediate NHS_Ester->Intermediate1 Amine1 Primary Amine (R-NH2) Amine1->NHS_Ester Nucleophilic Attack Amide_Bond PEG-Amide Conjugate Intermediate1->Amide_Bond Collapse NHS_Leaving N-Hydroxysuccinimide Intermediate1->NHS_Leaving Release Tos_PEG This compound Sulfonamide_Bond PEG-Sulfonamide Conjugate Tos_PEG->Sulfonamide_Bond Tosyl_Leaving Tosyl Group Tos_PEG->Tosyl_Leaving Displacement Amine2 Primary Amine (R-NH2) Amine2->Tos_PEG Nucleophilic Substitution (SN2)

Caption: Reaction mechanisms for amine conjugation.

Quantitative Data Comparison

Direct, side-by-side quantitative comparisons in the literature are limited. However, a summary of key performance parameters can be compiled from the known chemical properties of each reactive group.

FeatureThis compound (Tosyl Reactivity)NHS-PEG6-acid (as NHS Ester)Citation
Reactive Group p-Toluenesulfonyl (Tosyl)N-Hydroxysuccinimide Ester
Target Group Primary Amines, Thiols, HydroxylsPrimarily Primary Amines
Resulting Linkage Sulfonamide (-SO₂-NHR-)Amide (-CO-NHR-)
Linkage Stability Very HighVery High
Optimal Reaction pH 8.0 - 9.5 (can be higher)7.2 - 8.5
Reagent Stability Relatively stable to hydrolysis.Highly susceptible to hydrolysis, especially at higher pH.
Handling Standard handling.Requires anhydrous conditions for storage and dissolution.
Key Side Reaction Reaction with other nucleophiles.Hydrolysis of the NHS ester.

Experimental Protocols

Detailed methodologies for protein conjugation are provided below. Note that the protocol for this compound is adapted from general tosylation procedures for a bioconjugation context.

Protocol 1: Protein Labeling with NHS-PEG6-Ester

This protocol is for a typical labeling reaction of an antibody.

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • NHS-PEG6-Ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting column or dialysis cassette).

Procedure:

  • Reagent Preparation: Allow the vial of NHS-PEG6-Ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Protein Preparation: Exchange the protein into the Reaction Buffer (pH 8.0).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS-PEG6-Ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or gel filtration.

Protocol 2: Protein Labeling with this compound (Tosyl Group Reactivity)

This protocol leverages the reactivity of the tosyl group. The carboxylic acid end of the molecule remains available for subsequent chemistry if desired.

Materials:

  • Protein in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer) at 1-10 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5.

  • Purification column (e.g., desalting column or dialysis cassette).

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Protein Preparation: Exchange the protein into the Reaction Buffer (pH 9.0-9.5).

  • Conjugation Reaction: Add a 20-50 fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C. Reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or gel filtration into a desired storage buffer (e.g., PBS, pH 7.4).

G cluster_0 Comparative Experimental Workflow start Start: Protein in Amine-Free Buffer (e.g., PBS) buffer_nhs Buffer Exchange to pH 8.0 start->buffer_nhs NHS Ester Route buffer_tos Buffer Exchange to pH 9.0-9.5 start->buffer_tos Tosyl Route prep_nhs Prepare fresh NHS-PEG6-Ester in DMSO/DMF buffer_nhs->prep_nhs react_nhs React 30-60 min at RT prep_nhs->react_nhs quench Quench with Tris Buffer react_nhs->quench purify Purify Conjugate (Dialysis / SEC) quench->purify prep_tos Prepare This compound in DMSO/DMF buffer_tos->prep_tos react_tos React 2-4 hours at RT prep_tos->react_tos react_tos->purify analyze Analyze (SDS-PAGE, MS, etc.) purify->analyze

Caption: Comparative workflow for amine conjugation.

Conclusion and Recommendations

The choice between this compound and NHS-PEG6-acid depends on the specific requirements of the application, the nature of the biomolecule, and the desired characteristics of the final conjugate.

Choose NHS-PEG6-Ester when:

  • You are working with a well-characterized protein and established protocols.

  • High reaction speed is a priority.

  • The primary amine targets are readily accessible and abundant.

  • You have the means to carefully control moisture and pH to mitigate hydrolysis.

Choose this compound when:

  • Greater reagent stability and a longer reaction window are desired.

  • The biomolecule is sensitive to the specific conditions required for NHS ester chemistry.

  • You require an orthogonal chemistry, where the carboxylic acid can be used in a subsequent reaction step.

  • A highly robust sulfonamide linkage is advantageous for the application's downstream conditions.

Ultimately, for novel applications, empirical testing of both reagents at a small scale is recommended to determine the optimal conditions and achieve the desired degree of labeling for your specific biomolecule.

References

A Head-to-Head Comparison of Thiol Labeling Reagents: Tos-PEG6-acid vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific modification of biomolecules is a critical technique in the development of targeted therapeutics, diagnostics, and research tools. The selective labeling of thiol groups on cysteine residues offers a precise method for conjugation. This guide provides an objective comparison of two thiol-reactive PEGylation reagents: the well-established maleimide-PEG and the less conventional Tos-PEG6-acid. This comparison is supported by available experimental data and established chemical principles to inform the selection of the most suitable reagent for your specific application.

Introduction to Thiol Labeling Chemistries

The selective conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is widely employed to enhance the therapeutic properties of biomolecules, including increased solubility, stability, and circulation half-life. Cysteine residues, with their nucleophilic thiol groups, are attractive targets for site-specific PEGylation due to their relatively low abundance compared to other amino acid residues like lysine.

Maleimide-PEG reagents have long been the gold standard for thiol-specific modification. They react with thiols via a Michael addition reaction, which is highly efficient and selective under physiological conditions.

This compound is a PEG derivative functionalized with a tosyl (tosylate) group and a carboxylic acid. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, suggesting its potential for reacting with the nucleophilic thiol groups of cysteine residues. The terminal carboxylic acid provides a secondary site for further conjugation after the initial thiol labeling.

Mechanism of Action

The fundamental difference in the reactivity of these two reagents lies in their reaction mechanisms with thiol groups.

Maleimide-PEG: Michael Addition

Maleimide-PEG reagents react with the thiolate anion (R-S⁻) of a cysteine residue through a Michael addition reaction. The nucleophilic thiolate attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable thioether bond in a thiosuccinimide linkage. This reaction is typically rapid and highly specific for thiols at a pH range of 6.5-7.5.[1]

Caption: Reaction mechanism of Maleimide-PEG with a thiol group.

This compound: Nucleophilic Substitution (S_N2)

This compound is proposed to react with thiols via a second-order nucleophilic substitution (S_N2) reaction. The highly nucleophilic thiolate anion attacks the carbon atom to which the tosylate leaving group is attached, displacing the tosylate and forming a stable thioether bond. The efficiency and selectivity of this reaction in the complex environment of a protein, which contains other nucleophiles like amines, would be highly dependent on the reaction conditions.

Experimental_Workflows cluster_maleimide Maleimide-PEG Workflow cluster_tosyl This compound Workflow (Hypothetical) M_Start Start: Thiol-containing Protein M_Reduce 1. Reduce Disulfide Bonds (optional, e.g., with TCEP) M_Start->M_Reduce M_Buffer 2. Buffer Exchange to pH 6.5-7.5 M_Reduce->M_Buffer M_React 3. Add Maleimide-PEG (10-20 fold molar excess) M_Buffer->M_React M_Incubate 4. Incubate (e.g., 2h at RT or overnight at 4°C) M_React->M_Incubate M_Quench 5. Quench (optional, e.g., with β-mercaptoethanol) M_Incubate->M_Quench M_Purify 6. Purify (e.g., SEC, Dialysis) M_Quench->M_Purify M_End End: PEGylated Protein M_Purify->M_End T_Start Start: Thiol-containing Protein T_Reduce 1. Reduce Disulfide Bonds (optional) T_Start->T_Reduce T_Buffer 2. Buffer Exchange to Neutral/Slightly Basic pH T_Reduce->T_Buffer T_React 3. Add this compound T_Buffer->T_React T_Incubate 4. Incubate (conditions to be optimized) T_React->T_Incubate T_Quench 5. Quench (optional) T_Incubate->T_Quench T_Purify 6. Purify T_Quench->T_Purify T_End End: PEGylated Protein T_Purify->T_End

References

A Comparative Guide to ADC Linkers: Exploring Alternatives to Tos-PEG6-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and tolerability. While Tos-PEG6-acid has been a useful tool for introducing a PEG spacer and a reactive handle for conjugation, the expanding landscape of ADC development has introduced a variety of alternative linker technologies, each with distinct advantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the rational design of next-generation ADCs.

Overview of Linker Technologies

The choice of linker dictates the mechanism of payload release and the overall physicochemical properties of the ADC. Linkers are broadly categorized as non-cleavable or cleavable, with further diversification based on the conjugation chemistry and the nature of the spacer.

This compound provides a foundation for comparison. It incorporates a six-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and a terminal tosyl group, which acts as a good leaving group for nucleophilic substitution, typically with amine or thiol groups on the payload or a payload--linker intermediate.

This guide will explore the following classes of alternatives:

  • PEG Linkers with Alternative Conjugation Chemistries: Featuring reactive groups like maleimide and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) for thiol and amine conjugation.

  • Enzyme-Cleavable Linkers: Incorporating dipeptide sequences like valine-citrulline (Val-Cit) that are selectively cleaved by lysosomal proteases.

  • Non-PEG Hydrophilic Linkers: Employing polymers like polysarcosine to improve hydrophilicity and potentially reduce immunogenicity.

  • Linkers for Bioorthogonal Click Chemistry: Utilizing functional groups such as dibenzocyclooctyne (DBCO) for highly specific and efficient conjugation.

Comparative Performance Data

The selection of a linker has a significant impact on the therapeutic index of an ADC. The following tables summarize key performance parameters for different linker technologies based on published experimental data. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, and cell lines used.

Table 1: Comparison of Physicochemical and In Vitro Properties of Different ADC Linkers

Linker TypeConjugation ChemistryTypical DARAggregationIn Vitro Cytotoxicity (IC50)Key Advantages
Hydrophobic Non-Cleavable (e.g., SMCC) Amine to Thiol~4>5%0.5 - 2.0 nMHigh plasma stability, reduced off-target toxicity.[1]
PEGylated Non-Cleavable (e.g., Maleimide-PEG) Thiol-reactive~8<2%0.1 - 0.5 nMImproved hydrophilicity, allows for higher DAR.[1]
Enzyme-Cleavable (e.g., Val-Cit-PABC-PEG) Thiol-reactive~8<2%Potent (pM to low nM range)Bystander killing effect, targeted payload release.[2][3]
Polysarcosine (PSAR)-based Cleavable Thiol-reactive~8LowPotentExcellent hydrophilicity, potential for reduced immunogenicity compared to PEG.[4]
Click Chemistry (e.g., DBCO-PEG) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Site-specific (e.g., 2 or 4)Very LowPotentSite-specific conjugation, high homogeneity.

Table 2: Comparison of In Vivo Performance of ADCs with Different Linkers

Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Off-Target ToxicityReference
Hydrophobic Non-Cleavable (e.g., SMCC) 50 - 705 - 7Moderate to High
Hydrophilic (PEG-based) Cleavable 80 - 9510 - 14Low to Moderate
Hydrophilic (PEG-based) Non-Cleavable 75 - 9012 - 16Low
Polysarcosine (PSAR)-based Cleavable HighComparable or better than PEG-basedLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of different linker technologies. Below are representative protocols for key experiments in ADC development.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

General Protocol for ADC Conjugation using an SMCC Linker

This protocol describes a two-step conjugation process targeting lysine residues on the antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (or Sulfo-SMCC for a water-soluble option)

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

  • SMCC Activation of Antibody: Dissolve SMCC in DMSO to a stock concentration of ~10 mM. Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.

  • Conjugation to Thiolated Payload: Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of ADC: Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

General Protocol for ADC Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the conjugation of a DBCO-containing linker-payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in PBS, pH 7.4

  • DBCO-functionalized linker-payload

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Antibody and Linker-Payload Preparation: Prepare the azide-modified antibody at a concentration of ~10 mg/mL. Prepare a stock solution of the DBCO-linker-payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the DBCO-linker-payload stock solution to the azide-modified antibody solution. The final concentration of DMSO should be kept low (typically <10%) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of ADC: Remove excess, unreacted DBCO-linker-payload using a desalting column equilibrated with PBS.

  • Characterization: Characterize the ADC for DAR, purity, and aggregation as described in the SMCC protocol.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate TargetCell Target Cancer Cell ADC->TargetCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome (Acidic pH, High Protease) Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 2. Linker Cleavage or Antibody Degradation CellDeath Apoptosis PayloadRelease->CellDeath 3. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Linker_Comparison cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers ValCit Val-Cit Linker Enzyme-cleavable (Cathepsin B) Bystander Effect Hydrazone Hydrazone Linker pH-sensitive (Acidic) Potential for instability Disulfide Disulfide Linker Redox-sensitive (Glutathione) Intracellular release Thioether Thioether Linker (from SMCC) Antibody degradation release High plasma stability Triazole Triazole Linker (from Click Chemistry) Bioorthogonal conjugation High stability and homogeneity Linker_Alternatives Alternatives to this compound Linker_Alternatives->ValCit Linker_Alternatives->Hydrazone Linker_Alternatives->Disulfide Linker_Alternatives->Thioether Linker_Alternatives->Triazole

References

A Comparative Guide to Validating the Site of PEGylation on a Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to a therapeutic peptide, known as PEGylation, is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties.[1][2] This modification can improve solubility, increase stability in the body, and reduce immunogenicity.[1] However, the process can result in a heterogeneous mixture of products, with PEG chains attached at different potential sites on the peptide.[1][2] Ensuring the precise location of PEG attachment is critical for producing a homogenous, safe, and effective biopharmaceutical.

This guide provides an objective comparison of two powerful, orthogonal analytical techniques for validating the site of PEGylation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based Peptide Mapping and Nuclear Magnetic Resonance (NMR) Spectroscopy . We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the appropriate method for their needs.

Comparison of Key Analytical Techniques

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of PEGylated peptide characterization. While both can identify the conjugation site, they operate on different principles and offer distinct advantages and limitations. LC-MS/MS is a destructive, high-sensitivity method that identifies the modified amino acid after enzymatic digestion, while NMR is a non-destructive technique that provides detailed structural information on the intact molecule in solution. The choice of technique often depends on the specific information required and the stage of drug development.

Table 1: Comparison of LC-MS/MS and NMR for PEGylation Site Validation

FeatureLC-MS/MS Peptide MappingNMR Spectroscopy
Principle Measures the mass-to-charge ratio of enzymatically digested peptide fragments to identify the mass shift caused by PEG attachment.Measures the magnetic properties of atomic nuclei to detect chemical shifts in the peptide's structure caused by PEG conjugation.
Primary Output Mass spectrum identifying the specific PEGylated peptide fragment and its sequence.NMR spectrum showing changes in the chemical environment of amino acid residues near the PEGylation site.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Site Resolution Precise identification of the specific modified amino acid residue.Provides information on the local environment of the PEGylation site; can be residue-specific.
Sample Requirement Typically requires micrograms of sample.Typically requires milligrams of sample.
Destructive? Yes, the sample is enzymatically digested.No, the sample can be fully recovered.
Throughput High-throughput capabilities with modern automated systems.Lower throughput, as data acquisition and analysis can be time-consuming.
Key Advantages High sensitivity and accuracy for pinpointing the exact modification site. Widely established method.Non-destructive. Provides detailed information on the 3D structure and conformation of the PEGylated peptide in solution.
Key Limitations Indirect method requiring protein digestion, which can sometimes be incomplete. Large PEG chains can interfere with digestion and ionization.Lower sensitivity. Spectra can be complex and difficult to interpret, especially for large molecules or heterogeneous samples.

Mandatory Visualizations

Experimental Workflow: LC-MS/MS Peptide Mapping

The "bottom-up" peptide mapping workflow is a multi-step process that begins with the enzymatic cleavage of the PEGylated peptide and concludes with the precise identification of the modified amino acid via mass spectrometry.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A PEGylated Peptide B Enzymatic Digestion (e.g., Trypsin) A->B C RP-HPLC Separation D Mass Spectrometry (MS) C->D E Tandem MS (MS/MS) Fragmentation D->E F Peptide Fragment Identification E->F G Site of PEGylation Confirmed F->G

Figure 1. Workflow for PEGylation site validation by LC-MS/MS.
Experimental Workflow: NMR Spectroscopy

NMR spectroscopy provides structural confirmation by comparing the spectra of the modified and unmodified peptide. Changes in the chemical environment of protons near the attachment site are indicative of PEGylation.

cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis cluster_2 Result A PEGylated Peptide C Dissolve in D₂O with Internal Standard A->C B Native Peptide (Control) B->C D ¹H NMR Data Acquisition C->D E Spectral Comparison (PEGylated vs. Native) D->E F Identify Chemical Shifts E->F G Site of PEGylation Identified F->G

Figure 2. Workflow for PEGylation site validation by NMR.

Detailed Experimental Protocols

Method 1: Validating PEGylation Site by LC-MS/MS Peptide Mapping

This protocol outlines the procedure for identifying the PEGylation site on a peptide by digesting it and analyzing the resulting fragments. A key principle is that PEGylation can sterically hinder enzymatic cleavage (e.g., by trypsin) next to the modified lysine, resulting in a "missed cleavage" that produces a new, larger peptide, which is a strong indicator of the modification site.

1. Sample Preparation and Digestion:

  • Denaturation: Dissolve 100 µg of the PEGylated peptide in a denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, pH 8.0).
  • Reduction (Optional, for cysteine-containing peptides): Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
  • Alkylation (Optional): Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour.
  • Buffer Exchange: Remove denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column.
  • Enzymatic Digestion: Add a protease such as Trypsin at a 1:50 (enzyme:peptide) mass ratio and incubate at 37°C for 4-16 hours.
  • Quench Reaction: Stop the digestion by adding 1% Trifluoroacetic Acid (TFA) or formic acid.

2. RP-HPLC Separation:

  • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile (ACN).
  • Gradient: Separate the peptides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 60 minutes) at a flow rate of 0.2 mL/min.
  • Detection: Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.

3. Mass Spectrometry Analysis:

  • Ionization: Couple the HPLC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • MS Scan (MS1): Acquire full scan mass spectra over a range of m/z 300-2000.
  • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to automatically select the most abundant peptide ions from the MS1 scan for fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A combined approach using in-source fragmentation (ISF) to cleave the bulky PEG chain followed by CID MS/MS of the peptide with a small PEG remnant can also be effective.

4. Data Analysis:

  • Database Search: Use a protein sequence database search engine (e.g., Mascot, Sequest) to analyze the MS/MS spectra and identify peptide sequences.
  • Site Identification: Compare the peptide map of the PEGylated sample to that of the unmodified native peptide. Look for:
  • The disappearance of a native peptide.
  • The appearance of a new peptide with a mass corresponding to the original peptide plus the PEG moiety.
  • The presence of missed cleavage peptides containing the PEGylated residue.
  • Confirmation: Manually inspect the MS/MS spectrum of the PEGylated peptide to confirm the sequence and pinpoint the modified amino acid based on the observed fragment ions (b- and y-ions).

Method 2: Validating PEGylation Site by ¹H NMR Spectroscopy

This protocol describes a non-destructive method for characterizing the PEGylation site by observing changes in the peptide's proton signals.

1. Sample Preparation:

  • Sample Requirement: Precisely weigh an amount of the lyophilized PEGylated peptide to achieve a final concentration of 1-5 mg/mL. A corresponding sample of the unmodified native peptide is required for comparison.
  • Solvent: Dissolve the peptide in a known volume of Deuterium Oxide (D₂O) to minimize the solvent proton signal.
  • Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
  • Experiment: Acquire a one-dimensional proton (¹H) NMR spectrum for both the PEGylated and native peptide samples under identical conditions (temperature, number of scans).
  • Solvent Suppression: Apply a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HDO signal.

3. Data Processing and Analysis:

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
  • Referencing: Calibrate the chemical shift axis of each spectrum to the internal standard signal.
  • Spectral Comparison: Overlay the ¹H NMR spectrum of the PEGylated peptide with that of the native peptide.
  • Site Identification:
  • Identify the large, characteristic signal from the PEG chain's repeating ethylene oxide units (typically around 3.6-3.8 ppm).
  • Carefully analyze the aromatic (6-8 ppm) and aliphatic (0-4 ppm) regions of the spectra.
  • Look for specific proton signals from amino acid side chains that have shifted or broadened in the PEGylated sample's spectrum compared to the native one. These perturbations indicate proximity to the PEG attachment site. For example, a shift in the signals of lysine's epsilon-protons would suggest PEGylation at that residue.
  • Two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) can be employed for more complex peptides to unambiguously assign proton signals and confirm the specific residue that has been modified.

References

A Comparative Guide to Analytical Methods for Assessing PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] However, the inherent polydispersity of PEG and the potential for multiple conjugation sites necessitate robust analytical methods to ensure product quality, consistency, and efficacy.[1][3] This guide provides an objective comparison of key analytical techniques for assessing PEGylation efficiency, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

A variety of analytical techniques are employed to characterize PEGylated products, each with distinct advantages and limitations. The choice of method depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, or quantification of residual reagents.[2]

Analytical Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of conjugates, degree of PEGylation, identification of PEGylation sites.High accuracy and sensitivity, provides detailed structural information.Heterogeneity of PEG can complicate spectra; may require sample de-PEGylation for analysis, losing some structural information.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (size, charge, hydrophobicity).Purity of the conjugate, quantification of PEGylated vs. non-PEGylated species, separation of isomers.Robust, reproducible, and widely applicable for quantification.Resolution can be challenging for complex mixtures; detection of PEG can be difficult due to the lack of a chromophore.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.High-resolution separation of PEGylated species, determination of the degree of PEGylation.High efficiency and resolution, requires small sample volumes.Less suitable for preparative scale; quantification can be less straightforward than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Quantitative determination of the degree of PEGylation, confirmation of conjugate structure.Non-destructive, provides absolute quantification without the need for standards of the PEGylated molecule.Lower sensitivity compared to MS; complex spectra for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirmation of covalent bond formation, quantification of PEG content.Fast, "reagent-free," and can be applied to a wide range of samples.Indirect method; may lack the detailed structural information provided by MS or NMR.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions of a molecule.Assesses the impact of PEGylation on protein stability.Provides thermodynamic parameters of protein unfolding.Does not directly measure PEGylation efficiency.

Data Presentation: Quantitative Comparison of PEGylation Efficiency

The efficiency of a PEGylation reaction is often assessed by the degree of PEGylation (the average number of PEG molecules attached to the parent molecule) and the yield of the desired PEGylated product. The following table summarizes typical quantitative data obtained for different PEGylation strategies using various analytical methods.

PEGylation Reagent Target Residue(s) Typical Degree of PEGylation Typical Yield of Mono-PEGylated Product Analytical Method(s)
Activated HO-PEG-OH (via EDC/NHS)Aspartic Acid, Glutamic Acid1-340-60%MS, HPLC
NHS-PEGLysine, N-terminus1-5 (random)Variable (often a heterogeneous mixture)MS, CE
Maleimide-PEGCysteine (free thiol)1 (site-specific)>90%MS, HPLC
Aldehyde-PEGN-terminus1 (site-specific)>85%MS, HPLC

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of PEGylation efficiency. Below are outlines of key experimental protocols.

Mass Spectrometry (LC-MS) for Intact PEGylated Protein Analysis

This method is used to determine the molecular weight of the PEGylated protein and assess the distribution of different PEGylated species.

  • Instrumentation: An Agilent 1260 Infinity LC coupled to an Agilent 6520 Q-TOF Mass Spectrometer.

  • Sample Preparation: The PEGylated protein sample is diluted in an appropriate buffer. For charge reduction and improved spectral quality, a charge stripping agent like triethylamine (TEA) can be introduced post-column.

  • Chromatographic Separation:

    • Column: A reversed-phase column suitable for protein separations.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a set time.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Data is acquired over a mass range appropriate for the expected molecular weights of the native and PEGylated protein.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the zero-charge masses of the different species present in the sample. The mass difference between peaks corresponds to the mass of the attached PEG molecule.

Size-Exclusion Chromatography (SEC) for Purity Assessment

SEC separates molecules based on their hydrodynamic radius, allowing for the separation of PEGylated proteins from the unreacted protein and free PEG.

  • Instrumentation: A UPLC system with a UV detector and optionally an evaporative light scattering detector (ELSD) for PEG detection.

  • Sample Preparation: The reaction mixture is injected directly or after appropriate dilution.

  • Chromatographic Separation:

    • Column: A size-exclusion column with a suitable pore size for the expected molecular weight range (e.g., TSKgel G3000SWXL).

    • Mobile Phase: A phosphate buffer saline (PBS) solution at a physiological pH.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 280 nm for protein detection.

    • ELSD: For detection of PEG, which lacks a strong UV chromophore.

  • Data Analysis: The peak areas of the PEGylated protein, unreacted protein, and free PEG are integrated to determine the reaction efficiency and product purity.

¹H NMR Spectroscopy for Quantitative PEGylation Analysis

¹H NMR provides a direct and quantitative measure of the degree of PEGylation without the need for a PEGylated standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the lyophilized PEGylated protein is dissolved in a known volume of deuterium oxide (D₂O). A known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) is added.

  • Data Acquisition:

    • A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The integral of the characteristic PEG signal (a sharp singlet around 3.6 ppm) is compared to the integral of a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm) or the internal standard.

    • The degree of PEGylation is calculated based on the known number of protons contributing to each integrated signal.

Mandatory Visualization

Experimental Workflow for PEGylation Analysis

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_analysis Analytical Characterization cluster_results Data Interpretation Protein Protein/Peptide Reaction_Vessel Reaction Mixture Protein->Reaction_Vessel PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction_Vessel SEC Size-Exclusion Chromatography (SEC) Reaction_Vessel->SEC Separation by Size Mass_Spec Mass Spectrometry (MS) Reaction_Vessel->Mass_Spec Mass Analysis NMR NMR Spectroscopy Reaction_Vessel->NMR Structural Analysis Purity Purity Assessment SEC->Purity Degree_of_PEGylation Degree of PEGylation Mass_Spec->Degree_of_PEGylation Site_Analysis PEGylation Site Identification Mass_Spec->Site_Analysis NMR->Degree_of_PEGylation

Caption: General workflow for protein PEGylation and subsequent analysis.

Decision Tree for Selecting an Analytical Method

Method_Selection Start What is the primary analytical question? q1 Determine degree of PEGylation? Start->q1 q2 Assess purity and heterogeneity? Start->q2 q3 Identify PEGylation sites? Start->q3 q4 Confirm covalent linkage? Start->q4 ans1a Mass Spectrometry q1->ans1a High Precision Needed ans1b NMR Spectroscopy q1->ans1b Absolute Quantification ans2 HPLC (SEC, IEX, RP) q2->ans2 ans3 Mass Spectrometry (Peptide Mapping) q3->ans3 ans4 FTIR Spectroscopy q4->ans4

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving therapeutic success. Among the various strategies to optimize drug efficacy and safety, the use of Polyethylene Glycol (PEG) linkers has become a cornerstone, particularly in the development of antibody-drug conjugates (ADCs) and nanoparticle-based therapies. The length of the PEG chain is a critical design parameter that significantly influences the physicochemical properties, pharmacokinetics, and overall performance of the drug conjugate.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to facilitate informed decisions in drug development.

The primary role of PEG linkers is to connect a targeting moiety, such as an antibody, to a therapeutic payload.[] The inherent properties of PEG, including its hydrophilicity, biocompatibility, and lack of toxicity, make it an ideal candidate for this purpose.[4][5] The length of the PEG linker can be precisely tuned to modulate the drug conjugate's solubility, stability, circulation half-life, and immunogenicity.

The Trade-Offs of PEG Linker Length

The selection of an optimal PEG linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.

  • Longer PEG Chains: Generally, longer PEG linkers increase the hydrodynamic radius of the conjugate, which leads to reduced renal clearance and a prolonged circulation half-life. This extended exposure can enhance tumor accumulation and in vivo efficacy. Longer chains can also provide a steric shield, reducing immunogenicity and protecting the conjugate from proteolytic degradation. However, this same steric hindrance can sometimes impede the interaction of the targeting ligand with its receptor or the release of the payload at the target site, potentially decreasing in vitro potency.

  • Shorter PEG Chains: Shorter PEG linkers may result in a smaller overall conjugate size, which can be advantageous for tissue penetration. They may also minimize steric hindrance at the target site, which can be beneficial for receptor-ligand interactions. However, shorter linkers may offer less protection from clearance and immunogenicity, leading to a shorter half-life.

The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target.

Comparative Performance Data of Different PEG Linker Lengths

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs and nanoparticle drug delivery systems.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthIn Vitro Cytotoxicity (IC50)Pharmacokinetics (Half-life)In Vivo Antitumor EfficacyReference
Non-PEGylatedHighShortModerate
PEG2 / PEG4High to ModerateIncreasedImproved
PEG8 / PEG12ModerateSignificantly IncreasedMaximized
PEG24LowerExtendedHigh
4 kDaReduced (4.5-fold)2.5-fold extensionImproved
10 kDaReduced (22-fold)11.2-fold extensionMost Ideal
Table 2: Influence of PEG Chain Length on Nanoparticle Drug Delivery
PEG Chain Length (MW)Particle Size / PolydispersityCellular UptakeDrug ReleaseIn Vivo Circulation TimeReference
2 kDaUniformReduced macrophage uptakeSlower releaseIncreased
3 kDaIncreased sizeOptimal for T-cell response--
5 kDaIncreased sizeReduced macrophage uptakeSlower releaseLonger circulation
10 kDa-Significantly reducedLeast interferenceExtended
20 kDaIncreased size--Further increased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the impact of PEG linker length.

ADC Synthesis and Characterization

Objective: To synthesize ADCs with varying PEG linker lengths and characterize their key properties.

  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized with a defined PEG length (e.g., PEG4, PEG8, PEG24).

  • Conjugation: The activated drug-linker is added to the reduced antibody solution to form the ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).

    • Antigen Binding: Evaluated by ELISA or Surface Plasmon Resonance (SPR).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of ADCs with different PEG linker lengths against cancer cell lines.

  • Cell Culture: Target antigen-expressing cancer cell lines are cultured.

  • Treatment: Cells are treated with serial dilutions of the ADCs.

  • Incubation: Treated cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated.

Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the in vivo circulation time of conjugates with varying PEG linker lengths.

  • Animal Model: Healthy mice or rats are used.

  • Administration: ADCs are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2) and area under the curve (AUC), are calculated.

In Vivo Efficacy (Antitumor) Study

Objective: To assess the therapeutic efficacy of drug conjugates in a tumor-bearing animal model.

  • Animal Model: A tumor-xenograft model is established by inoculating mice with tumor cells.

  • Treatment: Once tumors reach a certain volume, animals are treated with the PEGylated drug conjugates, control formulations, and a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody\nModification Antibody Modification Conjugation Conjugation Antibody\nModification->Conjugation Reduced mAb Purified ADC Purified ADC Conjugation->Purified ADC Formation Drug-Linker\n(Varying PEG Length) Drug-Linker (Varying PEG Length) Drug-Linker\n(Varying PEG Length)->Conjugation Activated Payload DAR DAR Purity & Aggregation Purity & Aggregation Antigen Binding Antigen Binding Purified ADC->DAR Purified ADC->Purity & Aggregation Purified ADC->Antigen Binding

Caption: Workflow for the synthesis and characterization of Antibody-Drug Conjugates (ADCs).

In_Vivo_Evaluation_Workflow Start Start ADC Administration\n(Varying PEG Lengths) ADC Administration (Varying PEG Lengths) Start->ADC Administration\n(Varying PEG Lengths) Pharmacokinetic Study Pharmacokinetic Study ADC Administration\n(Varying PEG Lengths)->Pharmacokinetic Study Efficacy Study\n(Tumor Model) Efficacy Study (Tumor Model) ADC Administration\n(Varying PEG Lengths)->Efficacy Study\n(Tumor Model) Biodistribution Biodistribution Pharmacokinetic Study->Biodistribution End End Efficacy Study\n(Tumor Model)->End Biodistribution->End

Caption: In vivo evaluation workflow for drug conjugates with different PEG linker lengths.

PEG_Linker_Length_Tradeoffs PEG Length PEG Length Longer Longer PEG Length->Longer Shorter Shorter PEG Length->Shorter Increased Half-life Increased Half-life Longer->Increased Half-life + Reduced Immunogenicity Reduced Immunogenicity Longer->Reduced Immunogenicity + Decreased Potency (Steric Hindrance) Decreased Potency (Steric Hindrance) Longer->Decreased Potency (Steric Hindrance) - Decreased Half-life Decreased Half-life Shorter->Decreased Half-life - Maintained Potency Maintained Potency Shorter->Maintained Potency + Potentially Higher Immunogenicity Potentially Higher Immunogenicity Shorter->Potentially Higher Immunogenicity -

Caption: Conceptual trade-offs associated with varying PEG linker lengths in drug delivery.

Conclusion

The length of the PEG linker is a critical determinant of the therapeutic index of a drug conjugate, profoundly impacting its solubility, stability, pharmacokinetics, and ultimately, its efficacy and toxicity profile. While longer PEG linkers generally enhance pharmacokinetic properties and in vivo performance, particularly for hydrophobic payloads, this can sometimes come at the cost of reduced in vitro potency. Conversely, shorter PEG linkers may offer advantages in terms of maintaining biological activity but may not provide the same benefits in circulation time and reduced immunogenicity. The optimal PEG linker length is context-dependent and must be empirically determined for each specific drug conjugate, taking into account the characteristics of the targeting moiety, the payload, and the intended therapeutic application. The experimental frameworks and comparative data presented in this guide provide a foundation for the rational design and optimization of next-generation targeted therapeutics.

References

Cleavable vs. Non-Cleavable Linkers for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. The design of this linker is paramount to the PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of cleavable and non-cleavable linkers in the context of PROTACs. While the concept of cleavable versus non-cleavable linkers is more extensively explored in the field of Antibody-Drug Conjugates (ADCs), the principles can be adapted to understand their potential implications for PROTACs. For PROTACs, the overwhelming standard is the use of non-cleavable linkers , designed to be stable under physiological conditions. This stability is crucial for the PROTAC to function as a single molecular entity that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Intentionally cleavable linkers in PROTACs are primarily employed for conditional activation strategies, such as in "caged" or prodrug approaches, to enhance cell or tissue-specific targeting. A direct head-to-head comparison of the degradation efficacy of a PROTAC with a cleavable linker versus its non-cleavable counterpart for the same target is not a common focus of published research. Therefore, this guide will delineate the established roles of non-cleavable linkers and explore the specialized applications and theoretical considerations for cleavable linkers in PROTAC design.

Non-Cleavable Linkers: The Gold Standard for PROTACs

Non-cleavable linkers are designed to be robust and withstand metabolic degradation. Their primary role is to maintain the bifunctional nature of the PROTAC, ensuring that the warhead and the E3 ligase ligand are tethered to effectively induce the ubiquitination and subsequent degradation of the target protein. The composition and length of these linkers are optimized to achieve the ideal spatial orientation of the target protein and the E3 ligase within the ternary complex.

Key Characteristics of Non-Cleavable Linkers:

  • Stability: Resistant to enzymatic and chemical degradation in biological environments.

  • Ternary Complex Formation: The linker's length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex.

  • Physicochemical Properties: The linker influences the PROTAC's solubility, permeability, and overall drug-like properties.

Commonly Used Non-Cleavable Linker Chemistries:

  • Alkyl Chains: Provide flexibility and are synthetically straightforward.

  • Polyethylene Glycol (PEG) Chains: Enhance hydrophilicity, which can improve solubility and cell permeability.

  • Rigid Linkers: Incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.

Cleavable Linkers: A Strategy for Conditional Activation

Cleavable linkers are designed to be labile under specific physiological conditions. In the context of PROTACs, this feature is primarily harnessed to create "caged" or prodrug versions that are activated in a targeted manner. This can be particularly useful for reducing off-target effects and improving the therapeutic window.

Mechanisms of Cleavage:

  • Enzyme-Mediated Cleavage: Linkers containing specific peptide sequences can be cleaved by enzymes that are overexpressed in the target tissue, such as cathepsins in tumors.

  • pH-Sensitive Cleavage: Hydrazone linkers can be designed to be stable at physiological pH but hydrolyze in the acidic environment of endosomes or lysosomes.

  • Redox-Sensitive Cleavage: Disulfide bonds can be cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the extracellular space.

  • Photo-Cleavable Linkers: These linkers can be cleaved upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control of PROTAC activation.

Performance Comparison: Non-Cleavable vs. Cleavable Linkers

Direct quantitative comparisons of cleavable and non-cleavable linkers in standard PROTACs are limited in the literature. However, we can infer potential advantages and disadvantages based on their inherent properties and data from related fields like ADCs.

Table 1: Theoretical Comparison of Non-Cleavable and Cleavable Linkers for PROTACs

FeatureNon-Cleavable LinkersCleavable Linkers
Mechanism of Action The intact PROTAC molecule facilitates ternary complex formation.The PROTAC is activated upon linker cleavage, releasing the active molecule.
Stability High plasma and cellular stability is a key design feature.Stability is conditional and designed to be labile under specific triggers.
Selectivity Primarily determined by the warhead and E3 ligase ligand.Can be enhanced by tissue- or cell-specific cleavage mechanisms.
Potential Advantages Predictable pharmacokinetics and pharmacodynamics. Reduced risk of off-target effects from cleaved fragments.Potential for improved therapeutic index through targeted activation. Spatiotemporal control of protein degradation (e.g., photo-cleavable).
Potential Disadvantages May have suboptimal physicochemical properties due to the size of the intact molecule.Premature cleavage can lead to systemic exposure of the active PROTAC and potential off-target effects. The cleaved linker and warhead or E3 ligase ligand fragments could have their own biological activities.

Signaling Pathways and Experimental Workflows

The mechanism of action of a standard PROTAC with a non-cleavable linker and a conditionally activated PROTAC with a cleavable linker can be visualized as follows:

PROTAC_Mechanism cluster_0 Non-Cleavable Linker PROTAC cluster_1 Cleavable Linker PROTAC (Conditional Activation) NC_PROTAC PROTAC (Non-Cleavable) NC_Ternary Ternary Complex NC_PROTAC->NC_Ternary NC_Target Target Protein NC_Target->NC_Ternary NC_E3 E3 Ligase NC_E3->NC_Ternary NC_Ub Ubiquitination NC_Ternary->NC_Ub Ub Transfer NC_Proteasome Proteasome NC_Ub->NC_Proteasome NC_Degradation Degradation NC_Proteasome->NC_Degradation C_PROTAC Inactive PROTAC (Cleavable) Active_PROTAC Active PROTAC C_PROTAC->Active_PROTAC Cleavage Stimulus Stimulus (e.g., Enzyme, Light) Stimulus->C_PROTAC C_Ternary Ternary Complex Active_PROTAC->C_Ternary C_Target Target Protein C_Target->C_Ternary C_E3 E3 Ligase C_E3->C_Ternary C_Ub Ubiquitination C_Ternary->C_Ub Ub Transfer C_Proteasome Proteasome C_Ub->C_Proteasome C_Degradation Degradation C_Proteasome->C_Degradation

PROTAC Mechanisms of Action

Experimental Protocols

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells in appropriate well plates and grow to 70-80% confluency.

    • Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

PROTAC Stability Assay in Human Plasma

This assay assesses the stability of a PROTAC in a biologically relevant matrix.

  • Assay Preparation:

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

    • Thaw human plasma at 37°C.

  • Incubation:

    • Spike the PROTAC into the pre-warmed human plasma at a final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent PROTAC in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the percentage of the remaining PROTAC against time.

    • Determine the half-life (t1/2) of the PROTAC in plasma.

Experimental_Workflow cluster_WB Western Blotting Workflow cluster_Stability Plasma Stability Workflow WB1 Cell Treatment with PROTAC WB2 Cell Lysis WB1->WB2 WB3 Protein Quantification WB2->WB3 WB4 SDS-PAGE & Transfer WB3->WB4 WB5 Immunoblotting WB4->WB5 WB6 Data Analysis (DC50, Dmax) WB5->WB6 S1 Incubate PROTAC in Plasma S2 Time-Point Sampling & Quenching S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Analysis (t1/2) S4->S5

A Comparative Guide to the Stability of Tosyl-Linked Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linkage between a biomolecule and its payload is a critical determinant of the conjugate's efficacy and safety. This guide provides an objective comparison of the stability of tosyl-linked conjugates with other common alternatives, supported by experimental data and detailed protocols.

Tosyl chemistry offers a method for the conjugation of molecules to proteins, typically targeting nucleophilic amino acid residues. The resulting sulfonamide bond is generally considered to be highly stable.[1][2] This guide will delve into the stability of this linkage, particularly in comparison to the widely used maleimide-based conjugation chemistry, and provide the necessary experimental frameworks for assessment.

Comparative Stability Analysis

While direct, head-to-head quantitative stability data for tosyl-linked bioconjugates against other linker chemistries is limited in publicly available literature, we can infer the expected stability based on the known chemistry of the sulfonamide bond and compare it with the well-documented performance of maleimide-based linkers.

Table 1: Comparison of Linker Stability Characteristics

Linker ChemistryBond TypeGeneral StabilityPrimary Instability PathwayFactors Influencing Stability
Tosyl-linked SulfonamideGenerally highHydrolysis under harsh acidic conditions; potential enzymatic cleavage of electron-deficient aryl sulfonamides by GSTs.[3]pH, temperature, electronic properties of the aryl group.
Maleimide-based Thioether (in a succinimide ring)Moderate to low (can be improved)Retro-Michael reaction leading to deconjugation and thiol exchange.pH, presence of endogenous thiols (e.g., glutathione, albumin), maleimide substitution (N-aryl substitution increases stability).

Table 2: Inferred and Reported Stability Data for Different Linker Chemistries

Linker TypeConditionStability MetricValueReference
Aryl Sulfonamide (small molecule) Human HepatocytesMetabolismLow clearance observed for N-butylbenzenesulfonamide.[4]
Aryl Sulfonamide (small molecule) Rat/Dog HepatocytesMetabolismCleavage of p-cyanopyridinyl sulfonamide observed.[3]
Various Sulfonamides (small molecules) Aqueous Solution (pH 7.0, 25°C)Hydrolytic Half-life (t1/2)> 1 year for most tested compounds.
Maleimide-Cysteine Conjugate Rat Serum (in vitro)% Intact ADCApproximately 50% loss of payload in some cases due to retro-Michael reaction.
N-Aryl Maleimide-Cysteine Conjugate Thiol-containing buffer/serum (37°C)% Deconjugation after 7 days< 20%
N-Alkyl Maleimide-Cysteine Conjugate Thiol-containing buffer/serum (37°C)% Deconjugation after 7 days35-67%

Note: Data for sulfonamides are based on small molecule studies and may not be directly representative of large bioconjugate stability. Direct comparative studies on tosyl-linked bioconjugates are encouraged using the protocols provided below.

Experimental Protocols

To facilitate a direct comparison of the stability of tosyl-linked conjugates with other chemistries, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Plasma Stability Assessment using LC-MS

This protocol is designed to determine the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.

Materials:

  • Test bioconjugate (e.g., tosyl-linked antibody)

  • Control bioconjugate (e.g., maleimide-linked antibody)

  • Human plasma (or other species of interest), anticoagulated (e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) (a stable protein or antibody of similar size)

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column for intact protein analysis.

Procedure:

  • Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates. Prepare stock solutions of the test and control bioconjugates in PBS.

  • Incubation: Spike the bioconjugates into the plasma to a final concentration of 100 µg/mL. Also, prepare a control sample by spiking the conjugates into PBS. Incubate all samples at 37°C.

  • Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching and Protein Precipitation: To each aliquot, add the internal standard. Immediately add 3 volumes of ice-cold protein precipitation solution. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • LC-MS Analysis: Inject the samples onto the LC-MS system. Use a gradient of increasing organic solvent (e.g., ACN with 0.1% FA) to elute the intact bioconjugate. The mass spectrometer should be operated in a mode that allows for the detection of the intact mass of the bioconjugate.

  • Data Analysis: Quantify the peak area of the intact bioconjugate at each time point, normalized to the internal standard. Plot the percentage of the remaining intact bioconjugate against time. Calculate the half-life (t1/2) of the conjugate in plasma.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw and prepare plasma inc1 Spike bioconjugates into plasma (100 µg/mL) prep1->inc1 prep2 Prepare bioconjugate stock solutions prep2->inc1 inc2 Incubate at 37°C inc1->inc2 samp1 Collect aliquots at multiple time points inc2->samp1 proc1 Add internal standard and precipitation solution samp1->proc1 proc2 Vortex and centrifuge proc1->proc2 ana1 Transfer supernatant for LC-MS analysis proc2->ana1 ana2 Quantify intact bioconjugate ana1->ana2 ana3 Calculate half-life ana2->ana3

Workflow for In Vitro Plasma Stability Assay

Protocol 2: pH Stability Assessment

This protocol evaluates the stability of the bioconjugate at different pH values, which is crucial for understanding its behavior in various physiological and formulation environments.

Materials:

  • Test bioconjugate (e.g., tosyl-linked antibody)

  • Control bioconjugate (e.g., maleimide-linked antibody)

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate or carbonate for alkaline pH.

  • Incubator or water bath set to a relevant temperature (e.g., 37°C for physiological relevance or higher for accelerated stability testing).

  • Analytical method to quantify the intact bioconjugate (e.g., HPLC-SEC, RP-HPLC, or LC-MS as described in Protocol 1).

Procedure:

  • Sample Preparation: Dilute the test and control bioconjugates into each of the different pH buffers to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at the chosen temperature.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots using a suitable analytical method to determine the percentage of the remaining intact bioconjugate.

  • Data Analysis: For each pH condition, plot the percentage of the remaining intact bioconjugate against time. Determine the degradation rate constant (k) for each condition.

G start Prepare bioconjugate solutions prep_buffers Prepare buffers of varying pH (e.g., 4.0 to 9.0) start->prep_buffers dilute Dilute bioconjugates into each pH buffer start->dilute prep_buffers->dilute incubate Incubate samples at a set temperature (e.g., 37°C) dilute->incubate sample Withdraw aliquots at defined time points incubate->sample analyze Analyze aliquots to quantify intact conjugate sample->analyze data_analysis Plot % intact conjugate vs. time and determine degradation rate analyze->data_analysis G cluster_circulation In Circulation cluster_outcomes Potential Outcomes adc Intact ADC stable Stable Linker adc->stable unstable Unstable Linker adc->unstable efficacy Delivery to Target -> Efficacy stable->efficacy toxicity Premature Payload Release -> Off-Target Toxicity unstable->toxicity

References

A Researcher's Guide to Quantitative Protein Modification: Tos-PEG6-acid in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Tos-PEG6-acid, a polyethylene glycol (PEG) linker, with other common protein modification strategies. By delving into experimental protocols, quantitative data, and the underlying chemical principles, this document aims to equip you with the knowledge to make informed decisions for your specific research needs.

Introduction to Protein Modification and the Role of PEGylation

Covalent modification of proteins is a cornerstone of modern biotechnology and drug development. It allows for the attachment of various moieties, such as fluorescent dyes, affinity tags, or therapeutic agents, to a protein of interest. One of the most widely used techniques is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This process can enhance the therapeutic properties of proteins by increasing their solubility, extending their plasma half-life, and reducing their immunogenicity.[1][2]

This compound is a specific type of PEGylation reagent. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines on a protein, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond. The PEG6 linker itself is a hydrophilic spacer that increases the solubility of the modified protein in aqueous media.

Comparative Analysis of Protein Modification Reagents

The selection of a protein modification reagent depends on several factors, including the target functional group on the protein, the desired properties of the final conjugate, and the required level of specificity. This section compares this compound with other prevalent classes of reagents.

FeatureThis compound (activated)NHS-ester PEGReductive Amination (PEG-aldehyde)PASylation
Primary Target N-terminal α-amine, Lysine ε-aminesLysine ε-amines, N-terminal α-amineN-terminal α-amine, Lysine ε-aminesGenetically encoded fusion
Reaction Type AcylationAcylationReductive AminationGenetic fusion
Resulting Linkage AmideAmideSecondary AminePeptide bond
Specificity Generally non-selective, targets accessible primary aminesGenerally non-selective, targets all accessible primary aminesHigher potential for N-terminal selectivity at controlled pHSite-specific at N- or C-terminus
Reaction pH Typically neutral to slightly basic (pH 7.2-9.0)Typically neutral to slightly basic (pH 7.2-9.0)Typically acidic to neutral (pH 5-8)N/A (in vivo expression)
Key Advantage Good leaving group for efficient reactionHigh reactivity and straightforward protocolGreater control over site-specificityHomogeneous product, biodegradable
Key Disadvantage Can lead to heterogeneous productsProne to hydrolysis, can lead to heterogeneous productsRequires a reducing agent, which can be toxicRequires genetic modification of the protein
Linkage Stability Highly stable amide bondHighly stable amide bondHighly stable secondary amineHighly stable peptide bond

Quantitative Data Summary

Direct quantitative comparisons of labeling efficiency between different PEGylation reagents are not always readily available in the literature. However, we can infer performance based on the known reactivity and stability of the functional groups. The following table summarizes expected outcomes and provides a framework for experimental comparison.

ParameterThis compound (activated)NHS-ester PEGReductive Amination (PEG-aldehyde)PASylation
Typical Labeling Efficiency Moderate to HighHighModerate to HighN/A (yield depends on expression)
Degree of Labeling (DoL) Control Moderate (dependent on stoichiometry)Moderate (dependent on stoichiometry)Good (can be controlled by pH and reagent concentration)Excellent (precisely one chain per protein)
Product Homogeneity HeterogeneousHeterogeneousCan be more homogeneous with N-terminal targetingHomogeneous
Effect on Hydrodynamic Radius Increases with PEG sizeIncreases with PEG sizeIncreases with PEG sizeSignificant increase, comparable to large PEGs[3]
Impact on Protein Activity Can vary depending on modification siteCan vary depending on modification siteCan be minimized with site-specific labelingGenerally well-preserved
In vivo Half-life Extension SignificantSignificantSignificantSignificant, comparable to or exceeding PEGylation[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein modification using amine-reactive reagents and the subsequent quantitative analysis.

Protocol 1: Protein Modification with Activated this compound

This protocol is adapted from standard procedures for amine-reactive labeling and should be optimized for the specific protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is a good starting point.

    • Incubate for 15 minutes at room temperature to form the NHS ester of this compound.

  • Labeling Reaction:

    • Add the activated this compound solution to the protein solution. The molar excess of the PEG reagent over the protein will determine the degree of labeling and should be optimized (start with a 10- to 50-fold molar excess).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light if the PEG reagent is fluorescently tagged.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will react with any unreacted activated this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Quantitative Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing and quantifying protein modifications.

Procedure:

  • Intact Mass Analysis:

    • Analyze the purified PEGylated protein by ESI-TOF or MALDI-TOF mass spectrometry.

    • The mass shift between the unmodified and modified protein will indicate the number of attached PEG molecules. The heterogeneity of the PEGylation can also be assessed by the distribution of different PEGylated species.[5]

  • Peptide Mapping (for site identification):

    • Digest the PEGylated protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The modified peptides will show a characteristic mass shift corresponding to the PEG-linker. MS/MS fragmentation will confirm the sequence of the peptide and the site of modification.

  • Quantitative Analysis using Stable Isotope Labeling:

    • For relative quantification, two samples (e.g., control and treated) can be labeled with light and heavy isotopic versions of the PEG reagent.

    • The samples are then mixed, digested, and analyzed by LC-MS/MS.

    • The ratio of the peak intensities of the light and heavy labeled peptides provides a quantitative measure of the change in modification at a specific site.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Protein Protein Solution (amine-free buffer) Labeling Labeling Reaction Protein->Labeling Activate_PEG Activate this compound (EDC, NHS) Activate_PEG->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification MS_Analysis Quantitative MS Analysis (Intact Mass, Peptide Mapping) Purification->MS_Analysis signaling_pathway_concept cluster_reagents Protein Modification Reagents cluster_targets Target & Linkage TosPEG This compound Amine Primary Amines (Lys, N-terminus) TosPEG->Amine Acylation NH NH PEG NHS-PEG PEG->Amine Acylation AldehydePEG Aldehyde-PEG AldehydePEG->Amine Reductive Amination PASylation PASylation (Genetic) PeptideBond Peptide Bond PASylation->PeptideBond Translation Amide Amide Bond Amine->Amide SecondaryAmine Secondary Amine Amine->SecondaryAmine

References

Safety Operating Guide

Proper Disposal of Tos-PEG6-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Tos-PEG6-acid, a polyethylene glycol (PEG) linker containing a tosyl group. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

Before handling this compound, it is crucial to be aware of its potential hazards as outlined in its Safety Data Sheet (SDS).[1] This substance is classified as:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Potentially causing respiratory irritation.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling should be conducted in a chemical fume hood to minimize the risk of inhalation.

II. Immediate Steps for Waste Generation

Proper disposal begins at the point of waste generation. The following workflow outlines the immediate steps to be taken in the laboratory.

cluster_0 Immediate Waste Handling Workflow A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Waste Do not mix with other chemical waste streams. A->B C Use a Designated, Labeled Waste Container Label must include: "Hazardous Waste - this compound" B->C D Keep Container Securely Closed Only open when adding waste. C->D E Store in a Designated, Ventilated Area Away from heat, flames, and oxidizing agents. D->E

Caption: Immediate waste handling workflow for this compound in the laboratory.

III. Spill and Contamination Management

In the event of a spill, prompt and safe cleanup is critical.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.

  • Contain the Spill: Mix the spilled material with an inert absorbent such as sand or vermiculite.

  • Collect the Waste: Carefully sweep up the absorbed material and place it into a tightly closed, labeled container for disposal.

  • Decontaminate the Area: Wash the spill area thoroughly.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

IV. Final Disposal Procedure

The disposal of this compound is regulated and must be handled as special waste. It is imperative not to dispose of this chemical down the drain or in regular trash.

The process for final disposal involves coordination with your institution's Environmental Health and Safety (EHS) office and a licensed disposal company.

cluster_1 Final Disposal Logical Flow A Properly Labeled and Stored Waste Container B Contact Your Institution's EHS Office A->B C Provide Waste Information (Chemical name, quantity, hazards) B->C D EHS Coordinates with Licensed Disposal Company C->D E Scheduled Waste Pickup D->E F Manifest and Record Keeping E->F G Compliant Final Disposal (In accordance with national and regional regulations) F->G

Caption: Logical flow for the final disposal of this compound waste.

Key Steps for Final Disposal:

  • Consult Regulations: Disposal must be arranged in consultation with the local waste disposal authority and in accordance with national and regional regulations.

  • Engage a Licensed Company: The disposal must be carried out by a licensed disposal company as special waste.

  • Documentation: Ensure all required documentation for hazardous waste disposal is completed and maintained as per your institution's policies.

V. Quantitative Data Summary

Identifier Value Reference
Chemical Name This compound
CAS Number 2803338-37-4
Molecular Formula C20H32O10S
Molecular Weight 464.5 g/mol

By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

Essential Safety and Operational Guide for Handling Tos-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of Tos-PEG6-acid. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Immediate Safety and Hazard Information

This compound is a PEG linker containing a tosyl group and a terminal carboxylic acid.[1][2][3] The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed (Acute toxicity, Oral - Category 4), causes skin irritation, and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate precautions must be taken to avoid exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Material/Standard Rationale and Best Practices
Eyes/Face Chemical safety goggles and/or a face shieldSplash-proof goggles; Polycarbonate lenses are recommended for impact resistance.Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.
Body Laboratory coatA fully fastened lab coat is required. For larger quantities, an impervious apron should be worn.Provides a barrier against accidental spills and contact with skin.
Respiratory Use in a well-ventilated area or chemical fume hoodFor low-fume environments, an N95 mask may be suitable. For higher exposures or in case of inadequate ventilation, a full-face respirator with acid gas cartridges is recommended.To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.
Foot Closed-toe shoes---Protects feet from spills and falling objects.

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from heat, flames, and sparks.

  • Store away from oxidizing agents.

  • Recommended storage temperature is -20°C for powder form or -80°C when in solvent.

Spill and Emergency Procedures

Small Spills:

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Do not attempt to clean up large spills without proper training and equipment.

  • Contact your institution's environmental health and safety department or emergency services.

First Aid Measures:

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on skin: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

  • If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal as special waste by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations. While polyethylene glycol itself is biodegradable, the overall compound should be handled as chemical waste.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Workspace in Fume Hood B->C D Carefully Transfer Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G I Remove and Dispose of PPE F->I H Dispose of Waste via Licensed Contractor G->H J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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